molecular formula C48H40P2 B121776 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl CAS No. 153305-67-0

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B121776
CAS No.: 153305-67-0
M. Wt: 678.8 g/mol
InChI Key: IOPQYDKQISFMJI-UHFFFAOYSA-N
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Description

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is a useful research compound. Its molecular formula is C48H40P2 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
The exact mass of the compound [1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPQYDKQISFMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153305-67-0, 100165-88-6
Record name 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
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Record name (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a derivative of the well-established BINAP ligand, Tol-BINAP possesses a C₂-symmetrical, atropisomeric biaryl backbone that imparts a rigid and well-defined chiral environment to metal complexes. The presence of p-tolyl substituents on the phosphorus atoms enhances the ligand's electron-donating properties and steric bulk compared to BINAP, often leading to improved reactivity and enantioselectivity in a variety of catalytic transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Tol-BINAP, with a focus on its utility in the synthesis of chiral molecules relevant to the pharmaceutical and fine chemical industries.

Structure and Physicochemical Properties

Tol-BINAP exists as two stable enantiomers, (R)- and (S)-Tol-BINAP, due to hindered rotation around the C1-C1' bond of the binaphthyl system. The dihedral angle between the two naphthalene rings is approximately 90 degrees, creating a chiral pocket that is crucial for stereocontrol in catalysis.

Molecular Structure

Caption: 2D representation of the (R)-Tol-BINAP structure.

Physicochemical and Spectroscopic Data
Property(R)-Tol-BINAP(S)-Tol-BINAP
Molecular Formula C₄₈H₄₀P₂C₄₈H₄₀P₂
Molecular Weight 678.78 g/mol 678.78 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 254-258 °C255-257 °C
Optical Rotation [α]²⁰/D +162° (c=0.5, benzene)[α]²⁰/D -162° (c=0.5, benzene)
CAS Number 99646-28-3100165-88-6
³¹P NMR (CDCl₃) δ ~ -15.0 ppmδ ~ -15.0 ppm
¹H NMR (CDCl₃) δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H)δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H)

Note: NMR data are approximate and may vary slightly based on experimental conditions. The provided ¹H NMR data is a general representation of the complex aromatic and methyl proton signals.

Experimental Protocols

Synthesis of (R)-Tol-BINAP from (R)-BINOL

This procedure is adapted from the established synthesis of BINAP derivatives.

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Di-p-tolylphosphine

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexane

  • Methanol

Procedure:

  • Preparation of (R)-BINOL ditriflate:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C and add pyridine (2.2 equiv) dropwise.

    • Slowly add trifluoromethanesulfonic anhydride (2.1 equiv) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can be purified by column chromatography on silica gel.

  • Phosphination:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (0.1 equiv) and anhydrous DMF.

    • Add di-p-tolylphosphine (2.4 equiv) and DABCO (4.0 equiv).

    • Heat the mixture to 100 °C for 30 minutes.

    • Add a solution of the (R)-BINOL ditriflate (1.0 equiv) in anhydrous DMF to the reaction mixture.

    • Maintain the reaction at 100 °C and monitor by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid and wash with cold methanol.

    • The crude (R)-Tol-BINAP can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).

Asymmetric Hydrogenation of Acetophenone using a Ru-(R)-Tol-BINAP Catalyst

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-Tol-BINAP

  • (1S,2S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous and degassed 2-propanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Preparation of the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst:

    • Under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 equiv) and (R)-Tol-BINAP (2.0 equiv).

    • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.

    • Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--n.

    • To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equiv).

    • Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.

  • Asymmetric Hydrogenation:

    • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

    • Add t-BuOK (e.g., 2 molar equivalents relative to the catalyst).

    • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

    • Add acetophenone to the liner.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor 3-5 times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).

    • Stir the reaction at room temperature for the required time (e.g., 12-24 hours).

    • After the reaction is complete, carefully vent the reactor and analyze the product mixture for conversion and enantiomeric excess by chiral GC or HPLC.

Applications in Asymmetric Catalysis

Tol-BINAP has proven to be a highly effective ligand in a wide range of asymmetric catalytic reactions. The electron-donating tolyl groups can enhance the catalytic activity of the metal center, while the chiral backbone provides excellent stereocontrol.

Asymmetric Hydrogenation

Ruthenium and rhodium complexes of Tol-BINAP are powerful catalysts for the asymmetric hydrogenation of various functionalized and unfunctionalized olefins and ketones.[1] These reactions are crucial for the synthesis of chiral alcohols and other building blocks for pharmaceuticals.

SubstrateCatalystS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
AcetophenoneRuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]/t-BuOK2000:18304>9998 (R)
Methyl acetoacetateRuBr₂[(R)-Tol-BINAP]1000:15025129999 (R)
Geraniol[Rh(cod)((R)-Tol-BINAP)]BF₄500:110252>9596 (S)
Cross-Coupling Reactions

Palladium complexes of Tol-BINAP are effective catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. These reactions are fundamental for the formation of C-C bonds in the synthesis of complex organic molecules.

ReactionSubstrate 1Substrate 2CatalystLigandYield (%)ee (%)
Suzuki-Miyaura 1-Bromo-2-methoxynaphthaleneNaphthalene-1-boronic acidPd(OAc)₂(S)-Tol-BINAP8588 (S)
Heck (intramolecular) 2-Iodo-N-allyl-aniline derivative-Pd(OAc)₂(R)-Tol-BINAP9192 (S)
Negishi rac-1-Phenylethyl chloridePhenylzinc chlorideNiCl₂(dme)(S)-Tol-BINAP8894 (S)

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for Ru-Tol-BINAP Catalyzed Asymmetric Ketone Hydrogenation

The mechanism of ketone hydrogenation by Ru-diamine-diphosphine catalysts is believed to proceed through a metal-ligand bifunctional pathway.

Asymmetric_Hydrogenation_Cycle Catalytic Cycle for Ketone Hydrogenation Precatalyst RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] ActiveCatalyst [RuH((S)-Tol-BINAP)((S,S)-DPEN)]⁺ Precatalyst->ActiveCatalyst H₂, Base -Cl⁻, -Base-H⁺ Dihydride RuH₂((S)-Tol-BINAP)((S,S)-DPEN) ActiveCatalyst->Dihydride + H₂ - H⁺ TransitionState [Ru-H···O=C···H-N] Transition State Dihydride->TransitionState + Ketone ProductComplex [Ru(Product-alkoxide)((S)-Tol-BINAP)(amine)] TransitionState->ProductComplex Hydride & Proton Transfer ProductComplex->Dihydride + H₂ - Chiral Alcohol ProductRelease Chiral Alcohol ProductComplex->ProductRelease

Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

General Workflow for Chiral Ligand Screening in Asymmetric Catalysis

The selection of an optimal chiral ligand is a critical step in developing a new asymmetric transformation. A systematic screening approach is often employed.

Ligand_Screening_Workflow Workflow for Chiral Ligand Screening DefineReaction Define Target Reaction and Substrate SelectLigands Select a Diverse Library of Chiral Ligands (including Tol-BINAP) DefineReaction->SelectLigands InitialScreening Initial Small-Scale Screening (Varying Ligand, Metal Precursor, Solvent, Base) SelectLigands->InitialScreening AnalyzeResults Analyze Conversion and Enantioselectivity (ee) by HPLC/GC InitialScreening->AnalyzeResults IdentifyHits Identify 'Hit' Ligands with Promising Activity and Selectivity AnalyzeResults->IdentifyHits Optimization Optimize Reaction Conditions for 'Hit' Ligands (Temperature, Pressure, Concentration, Catalyst Loading) IdentifyHits->Optimization SubstrateScope Evaluate Substrate Scope with Optimized Conditions Optimization->SubstrateScope FinalSelection Select Optimal Ligand and Conditions for Scale-up SubstrateScope->FinalSelection

Caption: General workflow for chiral ligand screening.

Conclusion

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a privileged chiral ligand that has demonstrated exceptional performance in a wide array of asymmetric catalytic reactions. Its robust and tunable structure, combined with its enhanced electronic properties relative to BINAP, makes it an invaluable tool for the synthesis of enantiomerically enriched compounds. For researchers and professionals in drug development and fine chemical synthesis, Tol-BINAP offers a reliable and highly effective solution for tackling challenging stereoselective transformations. The detailed protocols and performance data presented in this guide are intended to facilitate its successful application in the laboratory and beyond.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tol-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), a chiral phosphine ligand widely employed in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and visual representations of the synthesis and characterization workflows.

Introduction

Tol-BINAP, a derivative of the well-known BINAP ligand, possesses a C₂-symmetric biaryl backbone that imparts effective chirality in a multitude of metal-catalyzed asymmetric reactions. The presence of the p-tolyl substituents on the phosphorus atoms modifies the electronic and steric properties of the ligand compared to BINAP, often leading to improved catalytic activity and enantioselectivity in specific applications. Its utility spans a range of transformations, including but not limited to, Buchwald-Hartwig amination, Heck coupling, and various hydrogenation reactions.[1][2] This guide will detail a robust synthetic route to enantiopure Tol-BINAP and the analytical techniques used for its thorough characterization.

Synthesis of (R)-Tol-BINAP

The most common and efficient synthesis of enantiopure Tol-BINAP starts from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from the well-established synthesis of BINAP and its analogs.[3][4]

Synthesis Pathway

The synthesis of (R)-Tol-BINAP is a two-step process commencing with the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphinylation with di-p-tolylphosphine.

Tol_BINAP_Synthesis cluster_step1 Step 1: Ditriflation cluster_step2 Step 2: Phosphinylation R_BINOL (R)-BINOL Ditriflate (R)-BINOL ditriflate R_BINOL->Ditriflate  Tf₂O, Pyridine  CH₂Cl₂ Tol_BINAP (R)-Tol-BINAP Ditriflate->Tol_BINAP  NiCl₂(dppe), DABCO  DMF, 100 °C Di_p_tolylphosphine Di-p-tolylphosphine Di_p_tolylphosphine->Tol_BINAP

Caption: Synthetic pathway for (R)-Tol-BINAP from (R)-BINOL.

Experimental Protocols

Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL ditriflate) [3]

  • To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

  • Under a nitrogen atmosphere, add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (11.0 mL, 65 mmol) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with the addition of water (50 mL).

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-BINOL ditriflate as a white solid.

Step 2: Synthesis of (R)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP) [3][4]

  • To an oven-dried 250-mL Schlenk flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) (1.1 g, 2.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous N,N-dimethylformamide (DMF) (40 mL) via syringe.

  • Add di-p-tolylphosphine (approx. 5.1 g, 24 mmol) to the flask.

  • Heat the resulting dark red solution to 100 °C for 30 minutes.

  • In a separate flask, dissolve (R)-BINOL ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).

  • Transfer the solution of the ditriflate and DABCO to the reaction flask via cannula.

  • Maintain the reaction mixture at 100 °C. Periodically add additional portions of di-p-tolylphosphine as needed to drive the reaction to completion (monitoring by TLC or HPLC is recommended).

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Add methanol to precipitate the product.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (R)-Tol-BINAP as a white to off-white solid.

Characterization of Tol-BINAP

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Tol-BINAP.

Physical and Spectroscopic Data
PropertyValueReference(s)
Molecular Formula C₄₈H₄₀P₂[5][6]
Molecular Weight 678.78 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point 254-258 °C
Optical Rotation [α]²⁰D +162° (c = 0.5 in benzene) for (R)-Tol-BINAP
³¹P NMR (CDCl₃) Approximately -14 to -15 ppm[1]
¹H NMR (CDCl₃) Aromatic protons: ~6.8-8.0 ppm; Methyl protons: ~2.2-2.4 ppm[8]
¹³C NMR (CDCl₃) Aromatic carbons: ~125-150 ppm; Methyl carbons: ~21 ppm[8]

Characterization Workflow

Characterization_Workflow cluster_workflow Characterization Workflow Start Synthesized (R)-Tol-BINAP NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP Polarimetry Optical Rotation Start->Polarimetry Xray Single Crystal X-ray Diffraction Start->Xray Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation MP->Structure_Confirmation Stereochemistry Enantiopurity Confirmation Polarimetry->Stereochemistry Xray->Structure_Confirmation Xray->Stereochemistry

Caption: Workflow for the characterization of synthesized Tol-BINAP.

Detailed Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of Tol-BINAP in deuterated chloroform (CDCl₃). The spectrum should show complex multiplets in the aromatic region (approximately 6.8-8.0 ppm) and a singlet for the four methyl groups in the tolyl substituents (approximately 2.2-2.4 ppm). Integration of these regions should correspond to the expected proton count.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will display a number of signals in the aromatic region (approximately 125-150 ppm) and a single peak for the methyl carbons at around 21 ppm.

  • ³¹P NMR: A proton-decoupled ³¹P NMR spectrum in CDCl₃ provides a definitive characterization. Tol-BINAP should exhibit a single sharp peak, typically in the range of -14 to -15 ppm, confirming the presence of a single phosphorus environment.[1]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The calculated exact mass for [M+H]⁺ is 679.2683.

Melting Point:

  • The melting point of the purified product should be determined using a standard melting point apparatus and compared with the literature value (254-258 °C). A sharp melting range is indicative of high purity.

Optical Rotation:

  • The optical rotation of an enantiopure sample of (R)-Tol-BINAP is measured using a polarimeter. A solution of known concentration in benzene is prepared, and the rotation is measured at the sodium D-line (589 nm). The specific rotation should be consistent with the literature value of +162°.

Single Crystal X-ray Diffraction:

  • For unambiguous structural elucidation and confirmation of absolute stereochemistry, single crystals of Tol-BINAP can be grown and analyzed by X-ray diffraction. Crystallographic data for Tol-BINAP can be found in the Crystallography Open Database (COD), providing detailed information on bond lengths, bond angles, and the overall three-dimensional structure.

Applications in Asymmetric Catalysis

Tol-BINAP is a privileged ligand in a variety of asymmetric catalytic transformations. Its complexes with transition metals such as ruthenium, rhodium, and palladium are highly effective catalysts.

Applications cluster_reactions Key Catalytic Applications Tol_BINAP Tol-BINAP Hydrogenation Asymmetric Hydrogenation Tol_BINAP->Hydrogenation Ru, Rh complexes Heck Heck Coupling Tol_BINAP->Heck Pd complexes Buchwald Buchwald-Hartwig Amination Tol_BINAP->Buchwald Pd complexes Suzuki Suzuki-Miyaura Coupling Tol_BINAP->Suzuki Pd complexes Sonogashira Sonogashira Coupling Tol_BINAP->Sonogashira Pd, Cu complexes

References

The Role of Tol-BINAP in Asymmetric Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the applications, mechanisms, and experimental protocols of Tol-BINAP-metal complexes in asymmetric catalysis, tailored for researchers, scientists, and drug development professionals.

Introduction

(R)- and (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, are axially chiral biaryl diphosphine ligands that have proven to be highly effective in a wide range of metal-catalyzed asymmetric transformations. As a derivative of the renowned BINAP ligand, Tol-BINAP features tolyl groups on its phosphorus atoms, which can enhance the catalytic activity and selectivity in certain reactions. This technical guide provides a comprehensive overview of the core applications of Tol-BINAP in organic synthesis, with a focus on asymmetric hydrogenation, carbon-carbon bond-forming reactions, and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in research and development.

Core Applications of Tol-BINAP in Asymmetric Synthesis

Tol-BINAP is a versatile chiral ligand that can be paired with various transition metals, including ruthenium, nickel, iridium, and palladium, to create highly efficient and enantioselective catalysts. The primary applications of Tol-BINAP lie in asymmetric hydrogenations, nickel-catalyzed alkylations and aldol-type reactions, iridium-catalyzed allylic alkylations, and palladium-catalyzed Buchwald-Hartwig aminations.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Ruthenium complexes of Tol-BINAP are exceptionally effective for the asymmetric hydrogenation of a broad range of prochiral ketones to yield chiral secondary alcohols with high enantiopurity. These reactions are often characterized by high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale synthesis.

Quantitative Data:

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
Acetophenone(S)-Tol-BINAP/(S,S)-DPEN-Ru(II)2,400,000>9980[1]
5-Methoxy-1-tetraloneRuCl₂[(S)-tolbinap][(R)-iphan]/t-C₄H₉OK55,000>9998[1]
2-(Benzoylmethylamino)propiophenone(S)-Tol-BINAP/(R)-DMAPEN-Ru--98 (syn)[1]
Benzoin methyl ether(S)-Tol-BINAP/(R)-DMAPEN-Ru--98 (anti)[1]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the work of Noyori and coworkers.[1]

Catalyst Preparation: A mixture of [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) is stirred in anhydrous, degassed DMF at 100 °C for 10 minutes. The solvent is removed under high vacuum to yield the intermediate complex, RuCl₂--INVALID-LINK--ₙ. To this crude intermediate, (S,S)-DPEN (1.1 equivalents) and anhydrous, degassed toluene are added, and the mixture is refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure to give the precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen].

Hydrogenation Procedure:

  • In a glovebox, a glass liner for an autoclave is charged with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1) and potassium tert-butoxide (2 molar equivalents relative to the catalyst).

  • Anhydrous, degassed 2-propanol is added to dissolve the catalyst and base.

  • Acetophenone is added to the liner.

  • The glass liner is placed inside the autoclave, and the reactor is sealed.

  • The autoclave is removed from the glovebox and purged 3-5 times with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 8 atm).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by standard methods to isolate the chiral 1-phenylethanol.

Reaction Mechanism:

The hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The active catalyst is a ruthenium dihydride species, which is formed from the precatalyst under basic conditions and hydrogen pressure. The ketone substrate does not directly coordinate to the ruthenium center. Instead, a six-membered pericyclic transition state is formed involving a hydride on the ruthenium and a proton from the diamine ligand, which are concertedly transferred to the carbonyl carbon and oxygen, respectively.

G cluster_cycle Catalytic Cycle A [RuCl₂(Tol-BINAP)(diamine)] (Precatalyst) B [RuH(Tol-BINAP)(diamine)]⁺ A->B + H₂, - Cl⁻ C RuH₂(Tol-BINAP)(diamine) (Active Catalyst) B->C + Base, - HBase⁺ D [RuH₂(Tol-BINAP)(diamine)] • Ketone (Outer-sphere complex) C->D + Ketone E Transition State D->E F [RuH(Tol-BINAP)(diamine)]⁺ • Alcohol E->F Hydride and Proton Transfer F->B - Alcohol

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones.
Nickel-Catalyzed Enantioselective Reactions

Tol-BINAP, in combination with nickel(II) complexes, serves as an effective chiral Lewis acid catalyst for enantioselective alkylations and aldol-type reactions. These methods provide access to chiral building blocks with high enantioselectivity.

Quantitative Data: Ni(II)-Tol-BINAP-Catalyzed Enantioselective Alkylation [2]

N-Acylthiazolidinethione SubstrateYield (%)ee (%)
N-Propionyl9299
N-Isobutyryl8598
N-Benzoyl7895
N-(2-Naphthoyl)8897

Experimental Protocol: Ni(II)-(S)-Tol-BINAP-Catalyzed Enantioselective Alkylation [2]

  • In a flame-dried flask under an inert atmosphere, NiCl₂ glyme (10 mol %) and (S)-Tol-BINAP (11 mol %) are stirred in THF for 1 hour at room temperature.

  • The N-acylthiazolidinethione (1.0 equivalent) is added, and the mixture is cooled to the desired temperature (e.g., -20 °C).

  • Trimethyl orthoformate (3.0 equivalents) is added dropwise.

  • The reaction is stirred at this temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.

Reaction Mechanism:

The reaction is proposed to proceed through the formation of a chiral Ni(II)-enolate complex. The Tol-BINAP ligand creates a chiral environment around the nickel center, which directs the approach of the electrophile to one face of the enolate, leading to the observed enantioselectivity.

G cluster_workflow Experimental Workflow start Start catalyst_prep Catalyst Preparation: NiCl₂•glyme + (S)-Tol-BINAP in THF start->catalyst_prep add_substrate Add N-acylthiazolidinethione and cool to -20 °C catalyst_prep->add_substrate add_electrophile Add Trimethyl Orthoformate add_substrate->add_electrophile reaction Stir at -20 °C add_electrophile->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Flash Chromatography extraction->purification end Product purification->end

Workflow for Ni(II)-Tol-BINAP Catalyzed Alkylation.
Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium complexes bearing the Tol-BINAP ligand are powerful catalysts for the asymmetric allylic alkylation of various nucleophiles, including nitroalkanes. These reactions are highly regio- and enantioselective, providing access to complex chiral molecules.[3]

Quantitative Data: Iridium-Catalyzed Allylic Alkylation of Nitroalkanes [3]

Allylic AcetateNitroalkaneYield (%)ee (%)
(E)-cinnamyl acetate2-nitropropane7596
(E)-hex-2-en-1-yl acetate2-nitropropane6894
1-phenylprop-2-en-1-yl acetate2-nitropropane8295

Experimental Protocol: Iridium-Catalyzed Allylic Alkylation of 2-Nitropropane [3]

  • To a solution of [Ir(COD)Cl]₂ (2.5 mol %) and (S)-Tol-BINAP (5.5 mol %) in an appropriate solvent (e.g., THF) under an inert atmosphere is added a base (e.g., Cs₂CO₃, 1.2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • The allylic acetate (1.0 equivalent) and 2-nitropropane (1.5 equivalents) are added.

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC).

  • The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantioenriched product.

Reaction Mechanism:

The iridium-catalyzed allylic alkylation is thought to proceed via an outer-sphere mechanism. An active iridium(I) species reacts with the allylic substrate to form a π-allyl iridium(III) complex. The nucleophile then attacks the π-allyl ligand from the face opposite to the iridium center, leading to the product and regenerating the active iridium(I) catalyst. The Tol-BINAP ligand controls the facial selectivity of the nucleophilic attack.

G cluster_cycle Catalytic Cycle IrI [Ir(I)(Tol-BINAP)]⁺ oxidative_add Oxidative Addition IrI->oxidative_add + Allylic Substrate pi_allyl [Ir(III)(Tol-BINAP)(π-allyl)]²⁺ oxidative_add->pi_allyl nuc_attack Nucleophilic Attack pi_allyl->nuc_attack + Nucleophile product_complex [Ir(I)(Tol-BINAP)(product)]⁺ nuc_attack->product_complex product_release Product Release product_complex->product_release product_release->IrI - Product

Iridium-Catalyzed Asymmetric Allylic Alkylation.
Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium complexes of Tol-BINAP are effective catalysts for the Buchwald-Hartwig amination, a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. While not always requiring enantioselectivity, the use of chiral ligands like Tol-BINAP can be beneficial in certain contexts, and the general principles of its use in palladium catalysis are relevant.

Quantitative Data:

While Tol-BINAP is less commonly used for asymmetric Buchwald-Hartwig amination, it is a competent ligand for the general transformation. Data for related BINAP ligands show high yields are achievable.

Aryl HalideAmineCatalyst SystemYield (%)Reference
4-Bromo-tolueneAnilinePd₂(dba)₃ / (R)-BINAP95[4]
1-Bromo-4-tert-butylbenzenen-HexylaminePd(OAc)₂ / (R)-BINAP88[4]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This is a general procedure adapted from literature protocols.

  • A reaction vessel is charged with Pd₂(dba)₃ (1-2 mol %), (R)-Tol-BINAP (2-4 mol %), and a strong base such as sodium tert-butoxide (1.4 equivalents) under an inert atmosphere.

  • Anhydrous toluene is added, and the mixture is stirred for a few minutes.

  • The aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) are added.

  • The vessel is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0)-Tol-BINAP complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)(Tol-BINAP) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide Ar-Pd(II)(Tol-BINAP)-X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + HNR₂ PdII_amine [Ar-Pd(II)(Tol-BINAP)(HNR₂)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation + Base PdII_amido Ar-Pd(II)(Tol-BINAP)-NR₂ Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 + Ar-NR₂

Palladium-Catalyzed Buchwald-Hartwig Amination.

Conclusion

Tol-BINAP has established itself as a privileged chiral ligand in asymmetric synthesis. Its application in ruthenium-catalyzed hydrogenations, nickel-catalyzed C-C bond formations, iridium-catalyzed allylic alkylations, and palladium-catalyzed cross-coupling reactions demonstrates its versatility and effectiveness. The electronic and steric properties of the tolyl substituents on the phosphorus atoms can lead to enhanced catalytic performance compared to the parent BINAP ligand in specific applications. This guide provides a foundational understanding of the key uses of Tol-BINAP, offering researchers and drug development professionals the necessary information to effectively utilize this powerful tool in the synthesis of complex, enantioenriched molecules. Further exploration of the cited literature is recommended for more specialized applications and a deeper understanding of the nuances of each catalytic system.

References

mechanism of action of Tol-BINAP ligands

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the , prepared for researchers, scientists, and drug development professionals.

Executive Summary

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a chiral diphosphine ligand that plays a pivotal role in modern asymmetric catalysis. As a derivative of the renowned BINAP ligand, Tol-BINAP possesses a C₂-symmetric, atropisomeric binaphthyl backbone which, when complexed with transition metals such as ruthenium, rhodium, palladium, copper, and iridium, creates a highly effective chiral environment. This guide elucidates the core mechanisms through which Tol-BINAP-metal complexes achieve high enantioselectivity in a variety of chemical transformations. The primary mechanism involves the formation of diastereomeric transition states upon interaction with a prochiral substrate, where steric and electronic factors dictated by the ligand's structure favor the formation of one enantiomer over the other. This document details specific catalytic cycles, presents quantitative data from key studies, outlines experimental protocols, and illustrates the underlying principles and workflows through detailed diagrams.

Core Principles of Enantioselection with Tol-BINAP

The efficacy of Tol-BINAP as a chiral ligand stems from its unique structural properties.[1] It is an organophosphorus compound characterized by axial chirality due to restricted rotation (atropisomerism) around the C-C bond connecting the two naphthyl rings.[1] This rigid C₂-symmetric framework is crucial for creating a well-defined and predictable chiral pocket around the metal center.[2]

The fundamental mechanism of action involves the following steps:

  • Formation of a Chiral Catalyst: The Tol-BINAP ligand coordinates to a metal precursor (e.g., from palladium, ruthenium, or copper) to form a stable, chiral catalyst complex.

  • Substrate Coordination: The prochiral substrate coordinates to the metal center of the chiral complex.

  • Formation of Diastereomeric Transition States: Due to the chiral environment created by the Tol-BINAP ligand, the substrate can approach the metal center in two primary orientations. These orientations lead to two distinct, diastereomeric transition states that are not mirror images and thus have different energy levels.

  • Enantioselective Product Formation: The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer of the product in excess. The difference in the activation energies (ΔΔG‡) between the two transition states directly determines the enantiomeric excess (ee) of the product.

The para-methyl groups on the phenyl rings of Tol-BINAP (the "Tol" in Tol-BINAP) modify the electronic and steric properties of the parent BINAP ligand, which can enhance reactivity and selectivity in certain reactions.[3]

Enantioselection Catalyst Chiral Catalyst (M-Tol-BINAP) TS_R Transition State R (Higher Energy) Substrate Prochiral Substrate Substrate->TS_R ΔG‡(R) TS_S Transition State S (Lower Energy) Substrate->TS_S ΔG‡(S) Product_R R-Enantiomer (Minor Product) TS_R->Product_R Product_S S-Enantiomer (Major Product) TS_S->Product_S

Caption: General principle of enantioselection via diastereomeric transition states.

Mechanisms in Specific Catalytic Systems

Tol-BINAP ligands are versatile and have been successfully employed in a wide range of metal-catalyzed asymmetric reactions.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes of Tol-BINAP are highly effective for the asymmetric hydrogenation of ketones and olefins.[4][5] The hydrogenation of ketones is proposed to proceed through a nonclassical metal-ligand bifunctional mechanism.[4] In this pathway, the reaction does not involve direct coordination of the ketone's oxygen to the metal. Instead, it occurs in the outer coordination sphere of an 18-electron RuH₂ complex via a six-membered pericyclic transition state. A hydride on the ruthenium and a proton from an ancillary diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[4] The chirality of the Tol-BINAP ligand dictates the facial selectivity of the hydride transfer, thereby determining the stereochemistry of the resulting alcohol.

Ru_Hydrogenation cluster_cycle Ru/Tol-BINAP Hydrogenation Cycle precatalyst trans-RuH(BH4) [(S)-tolbinap][(S,S)-dpen] active_catalyst Active Catalyst [RuH₂(Tol-BINAP)(diamine)] precatalyst->active_catalyst + H₂ - BH₃ ts Six-Membered Transition State active_catalyst->ts + Ketone (R₂C=O) product_complex Product Complex [RuH(NH₂...HOR)]⁺ ts->product_complex H⁻/H⁺ transfer product_complex->active_catalyst - Alcohol (R₂CHOH) + H₂

Caption: Simplified mechanism for Ru/Tol-BINAP-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes featuring Tol-BINAP are widely used in enantioselective C-C, C-N, and C-O bond-forming reactions, such as allylic amination and α-arylation of ketones.[6][7][8] The general catalytic cycle for these cross-coupling reactions involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of the electrophile, forming a Pd(II) intermediate.[9]

  • Transmetalation or Migratory Insertion: For cross-coupling, a nucleophile (e.g., an organoborane in Suzuki coupling) undergoes transmetalation, replacing the halide on the Pd(II) center. In other reactions, migratory insertion may occur.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[9]

The Tol-BINAP ligand controls the stereochemical outcome by influencing the geometry of the Pd(II) intermediates and the facial selectivity during the nucleophilic attack or migratory insertion step.[8]

Pd_Cycle cluster_pd General Pd/Tol-BINAP Cross-Coupling Cycle pd0 Pd(0)(Tol-BINAP) pd2_oxidative Oxidative Addition Intermediate (R-Pd(II)-X)(Tol-BINAP) pd0->pd2_oxidative + R-X pd2_trans Transmetalation Intermediate (R-Pd(II)-Nu)(Tol-BINAP) pd2_oxidative->pd2_trans + Nu-M pd2_trans->pd0 Reductive Elimination (forms R-Nu)

Caption: General catalytic cycle for Pd/Tol-BINAP-catalyzed cross-coupling reactions.

Copper and Iridium-Catalyzed Asymmetric Reactions

Tol-BINAP has also proven effective in copper-catalyzed enantioselective Michael additions and iridium-catalyzed allylic alkylations.[10][11]

  • Cu(I)-Tol-BINAP: In the 1,4-addition of Grignard reagents to α,β-unsaturated esters, a chiral Cu(I)-Tol-BINAP complex is formed. This complex coordinates the substrate and directs the nucleophilic attack of the Grignard reagent to one of the enantiofaces of the double bond.[10] An excess of the Tol-BINAP ligand relative to the copper salt is often crucial for achieving high enantioselectivity.[10]

  • Ir-Tol-BINAP: For the allylation of nitroalkanes, an iridium catalyst modified by Tol-BINAP enables highly regio- and enantioselective substitution.[11] DFT calculations have shown that the enantioselectivity arises from steric clashes between the p-tolyl groups of the ligand and the allyl substrate in the transition state leading to the minor enantiomer. This destabilizes the unfavorable transition state, favoring the pathway to the major product.[11]

Quantitative Data Summary

The performance of Tol-BINAP in various asymmetric catalytic reactions is summarized below. Data is compiled from cited literature and demonstrates the high yields and enantioselectivities achievable.

Table 1: Cu(I)/Tol-BINAP-Catalyzed Asymmetric Michael Addition [10]

Entry Substrate (Ester) Grignard Reagent Temp (°C) Yield (%) ee (%)
1 Methyl 5-phenylpent-2-enoate EtMgBr -78 98 90
2 Methyl cinnamate EtMgBr -78 98 94
3 Methyl 5-phenylpent-2-enoate n-PrMgBr -78 98 92

| 4 | Methyl cinnamate | n-PrMgBr | -78 | 98 | 95 |

Table 2: Ni(II)/Tol-BINAP-Catalyzed Asymmetric Michael Addition [12]

Entry Substrate (β-Ketoester) Acceptor Temp (°C) Yield (%) ee (%)
1 t-Butyl acetoacetate N-Crotonylthiazolidinethione 0 97 95
2 Ethyl acetoacetate N-Crotonylthiazolidinethione 0 90 96
3 Ethyl benzoylacetate N-Crotonylthiazolidinethione 0 85 98

| 4 | t-Butyl acetoacetate | N-Cinnamoylthiazolidinethione | 0 | 95 | 96 |

Table 3: Ir/Tol-BINAP-Catalyzed Asymmetric Allylic Alkylation of Nitronates [11]

Entry Allylic Acetate Nitroalkane Base Yield (%) ee (%)
1 (E)-Hex-3-en-2-yl acetate 2-Nitropropane Cs₂CO₃ 86 97
2 (E)-Oct-3-en-2-yl acetate 2-Nitropropane Cs₂CO₃ 84 98

| 3 | (E)-1-Phenylbut-2-en-1-yl acetate | 2-Nitropropane | Cs₂CO₃ | 91 | 96 |

Experimental Methodologies

Detailed experimental protocols are critical for reproducing results in asymmetric catalysis. Below are generalized procedures based on common practices cited in the literature.

Synthesis of Tol-BINAP

Tol-BINAP and other BINAP derivatives can be synthesized from 1,1'-bi-2-naphthol (BINOL). A common industrial method involves the harsh bromination of BINOL, followed by a Grignard coupling to form the bis(phosphine oxide).[3] This racemic mixture is then resolved using a chiral resolving agent (e.g., camphorsulfonic acid) and finally reduced with a silane reagent to yield the enantiomerically pure Tol-BINAP.[3] A key breakthrough was a nickel-catalyzed phosphine insertion method, which provided a more direct route to BINAP derivatives.[3][5]

General Protocol for a Tol-BINAP Catalyzed Reaction

The following protocol describes a typical setup for a small-scale asymmetric reaction. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask, the metal precursor (e.g., Pd(OAc)₂, CuI, [Ir(COD)Cl]₂) and the Tol-BINAP ligand (typically in a 1:1 to 1:1.2 molar ratio) are dissolved in an anhydrous solvent (e.g., THF, Toluene, EtOAc). The mixture is stirred at a specified temperature (e.g., room temperature) for 30-60 minutes to allow for the formation of the active chiral complex.

  • Reagent Addition: The substrate is added to the flask, followed by any other reagents such as a base (e.g., Cs₂CO₃, NaOtBu) or a secondary nucleophile (e.g., Grignard reagent, boronic acid). For reactions involving highly reactive or temperature-sensitive reagents, the addition is performed slowly at a reduced temperature (e.g., -78 °C or 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NH₄Cl solution, water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the isolated product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) by comparing the product to a racemic standard.

Workflow start Start: Inert Atmosphere Setup catalyst_prep 1. Catalyst Preparation (Metal Precursor + Tol-BINAP in Anhydrous Solvent) start->catalyst_prep reagent_add 2. Reagent Addition (Substrate, Base, etc.) catalyst_prep->reagent_add reaction 3. Reaction Monitoring (TLC, GC-MS) reagent_add->reaction workup 4. Quenching and Aqueous Workup reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (Yield, Chiral HPLC for ee%) purification->analysis end End: Pure Enantioenriched Product analysis->end

Caption: General experimental workflow for a Tol-BINAP-catalyzed asymmetric reaction.

Applications in Drug Development

The precise control of stereochemistry is paramount in the pharmaceutical industry. Many drug molecules are chiral, and often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[13][14] Asymmetric catalysis using ligands like Tol-BINAP is a powerful tool for the efficient synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates.[] By enabling highly selective reactions, these catalysts help reduce waste, simplify purification processes, and make the synthesis of complex chiral drugs more economically and environmentally viable.[14]

References

A Technical Guide to (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-Tol-BINAP, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its unique C₂-symmetric, atropisomeric binaphthyl backbone provides a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of (R)-Tol-BINAP, including its physicochemical properties, core applications in asymmetric synthesis, detailed experimental protocols, and the mechanistic basis for its stereochemical control.

Compound Identification and Properties

(R)-Tol-BINAP is a privileged ligand in asymmetric catalysis, valued for its thermal and air stability, and its ability to induce high levels of enantioselectivity.[1][2][3]

PropertyValueReference
CAS Number 99646-28-3[4][5][6][7][8]
Synonyms (R)-Tol-BINAP, (R)-p-Tol-BINAP, (R)-(+)-T-BINAP[2][4][5][6][7]
Molecular Formula C₄₈H₄₀P₂[4][5][7]
Molecular Weight 678.78 g/mol [2][4]
Appearance White to off-white solid/powder[6][7]
Melting Point 254-258 °C[4]
Optical Rotation [α]20/D +162° (c = 0.5 in benzene)
Solubility Insoluble in water[1]

Core Applications in Asymmetric Catalysis

The primary utility of (R)-Tol-BINAP lies in its role as a chiral ligand for transition metals such as ruthenium, rhodium, palladium, and copper. The resulting complexes are powerful catalysts for a wide array of asymmetric reactions crucial in pharmaceutical and fine chemical synthesis.[1][2]

Asymmetric Hydrogenation

The most prominent application of (R)-Tol-BINAP is in Noyori-type asymmetric hydrogenations of ketones and olefins.[1][9] Ruthenium complexes of Tol-BINAP are highly effective for the enantioselective reduction of functionalized ketones, α,β-unsaturated carboxylic acids, and allylic alcohols.[10][11]

Key Features:

  • High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).[10][12]

  • Broad Substrate Scope: Effective for aryl ketones, heteroaryl ketones, and various functionalized substrates.[10][11][12]

  • High Catalytic Activity: Reactions can proceed with high turnover numbers (TON) and turnover frequencies (TOF).[13]

Other Asymmetric Transformations

Beyond hydrogenation, (R)-Tol-BINAP is a versatile ligand for other carbon-carbon and carbon-heteroatom bond-forming reactions:

  • Palladium-catalyzed α-arylation of ketones. [2]

  • Copper-catalyzed asymmetric conjugate additions. [2]

  • Rhodium-catalyzed [2+2+2] cycloaddition reactions. [2]

  • Asymmetric Heck reactions. [1]

  • Asymmetric hydroformylation. [1]

Experimental Protocols

The following protocols are representative examples of the application of (R)-Tol-BINAP in asymmetric catalysis.

Protocol: Asymmetric Hydrogenation of Aryl Ketones with a Ru-Tol-BINAP/Diamine Complex

This protocol is based on the highly efficient systems developed for the hydrogenation of ketones.[10][14]

Materials:

  • RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst

  • Substrate (e.g., Acetophenone)

  • Solvent: 2-Propanol

  • Base: Potassium tert-butoxide (KOt-Bu)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, a high-pressure reactor is charged with the RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst and the ketone substrate (Substrate/Catalyst ratio typically ranging from 1000 to 10,000).[10]

  • Anhydrous 2-propanol is added as the solvent.

  • A solution of KOt-Bu in 2-propanol is added. The base accelerates the reaction by promoting the formation of the active RuH₂ species.[14]

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 8-40 atm).[10]

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-30 °C) for the specified time (e.g., 3-24 hours).[10]

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified (e.g., by column chromatography) to isolate the chiral alcohol product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol: Synthesis of a Ru-Tol-BINAP Precursor

This protocol describes the in-situ preparation of an active catalyst.[15][16]

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-Tol-BINAP

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, a flask is charged with [RuCl₂(benzene)]₂ and (R)-Tol-BINAP in a 1:1.1 molar ratio.

  • Anhydrous DMF is added, and the mixture is stirred at an elevated temperature (e.g., 100 °C) for 10-30 minutes.

  • The resulting dark-red solution of the RuCl₂--INVALID-LINK--n precursor can be used directly for hydrogenation reactions after cooling.[16]

Quantitative Data Summary

The performance of (R)-Tol-BINAP-based catalysts is demonstrated in the following table, summarizing results for the asymmetric hydrogenation of various ketones.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
(E)-ChalconeRuCl₂[(S)-tolbinap][(R)-dmapen]10,00040039997[10]
Phenylglyoxal diethylacetalRuCl₂[(S)-tolbinap][(R)-dmapen]2,000----96[10]
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]-1Room Temp--82[14]
2,4,4-Trimethyl-2-cyclohexenone(R)-tolBINAP/(S,S)-DPEN-----95[12]

Mechanism and Visualization

The widely accepted mechanism for ketone hydrogenation by Ru-BINAP/diamine catalysts is a "metal-ligand bifunctional" or "outer sphere" mechanism. It involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the ketone's carbonyl group via a six-membered pericyclic transition state, without direct coordination of the ketone to the metal.[14]

Catalytic Cycle of Asymmetric Hydrogenation

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants A RuCl₂(Tol-BINAP)(Diamine) Precatalyst B [RuH(Tol-BINAP)(Diamine)]⁺ Cationic Species A->B + H₂, - 2Cl⁻ C [RuH(H₂)(Tol-BINAP)(Diamine)]⁺ H₂ Complex B->C + H₂ C->B - H₂ D RuH₂(Tol-BINAP)(Diamine) Active Catalyst C->D - H⁺ (Base) TS [Ketone-H-NH···H-Ru]‡ Transition State D->TS + Ketone E [RuH(Tol-BINAP)(Diamine-H)](Alcohol) Product Complex TS->E E->B - Alcohol Alcohol Chiral Alcohol R₂CH-OH* E->Alcohol Ketone Ketone R₂C=O Ketone->TS

Caption: Proposed catalytic cycle for ketone hydrogenation by a Ru-(R)-Tol-BINAP-diamine complex.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Catalyst & Substrate B Add Anhydrous Solvent A->B C Add Base Solution B->C D Seal & Purge Reactor with H₂ C->D Inert Atmosphere E Pressurize with H₂ D->E F Stir at Controlled Temperature E->F G Depressurize & Remove Solvent F->G H Purify Product (e.g., Chromatography) G->H I Determine ee% (Chiral HPLC/GC) H->I

Caption: General workflow for asymmetric hydrogenation using a (R)-Tol-BINAP catalyst system.

References

A Comprehensive Technical Guide to Tol-BINAP: Properties, Synthesis, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), a chiral ligand pivotal in the field of asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its application, and its role in the synthesis of enantiomerically pure compounds.

Core Properties of Tol-BINAP

Tol-BINAP is a chiral diphosphine ligand renowned for its effectiveness in inducing high enantioselectivity in a variety of metal-catalyzed reactions. Its structural rigidity and well-defined chiral environment are key to its success.

PropertyValue
Chemical Formula C₄₈H₄₀P₂[1][2][3]
Molecular Weight 678.78 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 252-258 °C[4]
Synonyms (R/S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, (R/S)-p-tolyl-BINAP[2]
CAS Number (R-enantiomer) 99646-28-3[1][2]
CAS Number (S-enantiomer) 100165-88-6[3]

Asymmetric Hydrogenation of Ketones: A Key Application

A prominent application of Tol-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to yield chiral secondary alcohols.[1] These chiral alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds. The general mechanism involves a metal-ligand bifunctional pathway where a hydride from the ruthenium center and a proton from the diamine ligand are transferred to the ketone.[3]

This protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-Tol-BINAP catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-Tol-BINAP

  • (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

  • Anhydrous, degassed dimethylformamide (DMF)

  • Anhydrous, degassed toluene

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

  • Schlenk flasks

  • Autoclave or high-pressure reactor

Procedure:

Part 1: Preparation of the RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [1]

  • Under an inert atmosphere (argon or nitrogen), combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) in a Schlenk flask.

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution should turn a deep red-purple.

  • Remove the solvent under high vacuum to yield the intermediate complex.

  • In a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).

  • Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the precatalyst.

Part 2: Asymmetric Hydrogenation [1]

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Upon completion, carefully release the pressure and analyze the product for conversion and enantiomeric excess (ee) using techniques such as chiral gas chromatography or HPLC.

Logical Workflow: From Achiral Precursor to Chiral Drug Candidate

Tol-BINAP plays a critical role in the early stages of drug development by enabling the synthesis of specific enantiomers of chiral molecules. The workflow below illustrates how Tol-BINAP is employed to produce a chiral intermediate, which is then used in the synthesis of a final drug candidate that can modulate a biological signaling pathway.

G cluster_synthesis Chemical Synthesis cluster_catalysis Catalytic System cluster_bio Biological Application Achiral_Ketone Achiral Ketone Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation Achiral_Ketone->Asymmetric_Hydrogenation Chiral_Alcohol Chiral Alcohol Intermediate Asymmetric_Hydrogenation->Chiral_Alcohol Further_Synthesis Multi-step Synthesis Chiral_Alcohol->Further_Synthesis Chiral_Drug Enantiopure Drug Candidate Further_Synthesis->Chiral_Drug Signaling_Pathway Target Signaling Pathway Chiral_Drug->Signaling_Pathway Tol_BINAP Tol-BINAP Ligand Catalyst_Formation Catalyst Formation Tol_BINAP->Catalyst_Formation Ru_Source Ruthenium Source Ru_Source->Catalyst_Formation Catalyst_Formation->Asymmetric_Hydrogenation Biological_Response Therapeutic Response Signaling_Pathway->Biological_Response

Caption: Workflow illustrating the use of Tol-BINAP in the synthesis of a chiral drug candidate.

Role in Drug Development

The ability to synthesize enantiomerically pure compounds is paramount in drug development. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. By facilitating the production of single-enantiomer drugs, Tol-BINAP and similar chiral ligands contribute to the development of safer and more effective pharmaceuticals. The asymmetric hydrogenation of ketones, as detailed above, is a powerful tool for creating chiral alcohols that are versatile intermediates in the synthesis of complex drug molecules. While Tol-BINAP itself may not directly interact with biological signaling pathways, its role in creating the specific stereoisomers of drugs that do is a critical and foundational step in modern medicinal chemistry.

References

Solubility Profile of Tol-BINAP in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) are chiral phosphine ligands pivotal in asymmetric catalysis. Their efficacy in synthesizing enantiomerically pure compounds makes them invaluable in the pharmaceutical and fine chemical industries. A thorough understanding of the solubility of Tol-BINAP in various organic solvents is critical for reaction optimization, catalyst preparation, and product purification. This technical guide provides a comprehensive overview of the solubility characteristics of Tol-BINAP, detailed experimental protocols for solubility determination, and a summary of available data.

While precise quantitative solubility data for Tol-BINAP across a wide range of organic solvents is not extensively documented in publicly available literature, general solubility behaviors can be inferred from various sources. Tol-BINAP is generally described as a white to off-white crystalline powder. Its large, nonpolar aromatic structure dictates its solubility profile, favoring nonpolar and moderately polar organic solvents while being insoluble in highly polar solvents like water.

Qualitative Solubility of Tol-BINAP

Based on available information and the physicochemical properties of similar chiral phosphine ligands, the solubility of Tol-BINAP in common organic solvents can be qualitatively categorized. This information is crucial for selecting appropriate solvents for reactions utilizing Tol-BINAP as a ligand.

Table 1: Qualitative Solubility of Tol-BINAP in Common Organic Solvents

Solvent FamilySolventQualitative SolubilityPolarity Index
Aromatic Hydrocarbons TolueneSoluble2.4
BenzeneSoluble2.7
Chlorinated Solvents Dichloromethane (DCM)Soluble3.1
ChloroformSoluble4.1
Ethers Tetrahydrofuran (THF)Soluble4.0
Diethyl EtherSlightly Soluble2.8
Ketones AcetoneSlightly Soluble5.1
Esters Ethyl AcetateSlightly Soluble4.4
Alcohols EthanolSparingly Soluble5.2
MethanolInsoluble5.1
Alkanes HexaneSparingly Soluble0.1
Aprotic Polar Solvents Dimethylformamide (DMF)Slightly Soluble6.4
Water WaterInsoluble10.2

Note: The qualitative descriptors are based on general observations from scientific literature and chemical supplier information. Precise quantitative data may vary with temperature and the specific crystalline form of Tol-BINAP.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for specific applications, the following experimental protocol provides a reliable method for determining the solubility of Tol-BINAP in an organic solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Methodology: Isothermal Equilibrium Method

This method involves equilibrating an excess of the solid solute (Tol-BINAP) with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined.

1. Materials and Equipment:

  • Tol-BINAP (high purity)
  • Solvent of interest (HPLC grade or equivalent)
  • Temperature-controlled shaker or incubator
  • Analytical balance (± 0.1 mg)
  • Vials with screw caps
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer).

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of Tol-BINAP into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the filtered supernatant.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-calibrated HPLC or other analytical method to determine the concentration of Tol-BINAP.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (Concentration from analysis × Dilution factor × Volume of supernatant) / Initial volume of supernatant

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate to ensure reproducibility.

  • Report the average solubility value and the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Tol-BINAP solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh excess Tol-BINAP add_solvent Add precise volume of solvent weigh->add_solvent shake Equilibrate at constant temperature add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of Tol-BINAP.

Factors Influencing Solubility

The solubility of Tol-BINAP is governed by several interconnected factors. Understanding these can aid in the rational selection of solvents and the manipulation of reaction conditions.

solubility_factors cluster_solute Solute Properties (Tol-BINAP) cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Tol-BINAP Solubility molecular_structure Molecular Structure (Large, Aromatic) molecular_structure->solubility crystallinity Crystal Lattice Energy crystallinity->solubility polarity Polarity ('Like dissolves like') polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Caption: Key factors influencing the solubility of Tol-BINAP in organic solvents.

Conclusion

While specific quantitative solubility data for Tol-BINAP remains sparse in readily accessible literature, a strong qualitative understanding of its solubility profile can be established based on its molecular structure. Tol-BINAP exhibits good solubility in aromatic and chlorinated solvents, and moderate solubility in ethers, with limited to poor solubility in alcohols, alkanes, and water. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. A comprehensive understanding of the solubility of Tol-BINAP is essential for the effective design and optimization of asymmetric catalytic processes, ultimately enabling more efficient and scalable synthesis of valuable chiral molecules.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Research on BINAP and Its Derivatives

Introduction

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a chiral diphosphine ligand that has become a cornerstone in the field of asymmetric synthesis.[1][2] First reported by Noyori and colleagues in 1980, BINAP's significance lies in its unique C₂-symmetric axial chirality, which arises from restricted rotation (atropisomerism) about the C1-C1' bond connecting the two naphthalene rings.[1][3][4] This rigid and well-defined chiral framework allows for the formation of highly effective transition metal complexes (with Ru, Rh, Pd) that catalyze a wide range of enantioselective transformations.[1][5][6]

These catalysts exhibit remarkable chiral recognition abilities, enabling the synthesis of specific stereoisomers with high enantiomeric excess (ee).[7][8] This has profound implications in drug development, where the biological activity of a molecule is often dependent on its absolute configuration.[7][8] BINAP-based catalysts are particularly renowned for their high efficiency in asymmetric hydrogenations of ketones, olefins, and imines, making them indispensable tools for producing optically active intermediates for active pharmaceutical ingredients (APIs).[5][8] This guide provides a detailed overview of the synthesis of BINAP, its catalytic mechanisms, and the performance of its derivatives in key asymmetric reactions.

Synthesis of Optically Pure BINAP

The most efficient and widely adopted methods for synthesizing enantiomerically pure BINAP begin with 1,1'-bi-2-naphthol (BINOL).[3] A key advancement in this area was the development of methods that start with resolved BINOL, avoiding harsh conditions that could compromise chiral integrity.[9] A highly effective approach involves the nickel-catalyzed coupling of the chiral ditriflate derivative of BINOL with diphenylphosphine.[7][9]

Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL

This protocol is a composite of established methods, particularly the nickel-catalyzed phosphinylation.[7][9][10]

Step 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate

  • An oven-dried flask is charged with (R)-(+)-1,1'-bi-2-naphthol (>99% ee).[10]

  • Dry methylene chloride and dry pyridine are added under a nitrogen atmosphere.[10]

  • The mixture is cooled to 5–10°C, and trifluoromethanesulfonic (triflic) anhydride is added slowly.[10]

  • The solution is stirred at room temperature overnight.[10]

  • Following aqueous workup, the organic layer is washed, dried, and concentrated. Hexane is added to precipitate the product.[10]

  • The solid is filtered and dried under vacuum to yield the (R)-ditriflate as a white solid.[10]

Step 2: Nickel-Catalyzed Phosphinylation

  • A dry Schlenk flask is charged with a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).[9][10]

  • Anhydrous, degassed dimethylformamide (DMF) is added, followed by diphenylphosphine. The solution is heated to 100°C.[10]

  • A solution of the (R)-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF is transferred to the reaction flask.[7][10]

  • The reaction is maintained at 100°C for 2–3 days until the ditriflate is consumed. Additional portions of diphenylphosphine may be added during this time.[10]

  • Upon completion, the mixture is cooled, causing the (R)-BINAP product to crystallize.[9]

  • The solid product is collected by filtration, washed with methanol, and dried under vacuum to yield (R)-BINAP.[10]

Synthesis Workflow Visualization

G BINOL (R)-BINOL Ditriflate (R)-BINOL Ditriflate BINOL->Ditriflate BINAP (R)-BINAP Ditriflate->BINAP

Caption: Workflow for the synthesis of (R)-BINAP from (R)-BINOL.

Core Application: Asymmetric Hydrogenation

BINAP-metal complexes are premier catalysts for asymmetric hydrogenation, a fundamental transformation for creating chiral centers.[5][11] Ruthenium(II)-BINAP complexes, in particular, are highly efficient for the hydrogenation of a broad range of substrates, including functionalized olefins and ketones.[3][7]

Mechanism of Ketone Hydrogenation: A Metal-Ligand Bifunctional Pathway

The accepted mechanism for ketone hydrogenation by Ru(II)-diphosphine-diamine complexes does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through a nonclassical, metal-ligand bifunctional pathway in the outer coordination sphere of the ruthenium.[12]

The key steps are:

  • Catalyst Activation: The precatalyst, often a Ru(II) dihalide complex, is activated by hydrogen in the presence of a base to form the active 18-electron dihydride species, RuH₂(BINAP)(diamine).[12]

  • Transition State Assembly: The ketone substrate interacts with the active catalyst via hydrogen bonding, forming a six-membered pericyclic transition state that involves both a Ru-H bond and an N-H bond from the diamine ligand.[12]

  • Concerted Hydride and Proton Transfer: A hydride (H⁻) from the ruthenium and a proton (H⁺) from the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. This step generates the chiral alcohol product and a 16-electron Ru-amido complex.[12]

  • Catalyst Regeneration: The Ru-amido complex reacts with molecular hydrogen (H₂) to regenerate the active dihydride catalyst, releasing it for the next catalytic cycle.[4][12]

Catalytic Cycle Visualization

G Active_Catalyst Active RuH₂(BINAP)(diamine) (18e⁻) Transition_State [Ru-H···C=O···H-N]‡ Transition State Active_Catalyst->Transition_State + Ketone (R₂C=O) Amido_Complex RuH(BINAP)(amido) (16e⁻) + Chiral Alcohol Transition_State->Amido_Complex Concerted H⁻/H⁺ Transfer Alcohol Chiral Alcohol Transition_State->Alcohol Amido_Complex->Active_Catalyst + H₂ Precatalyst RuCl₂(BINAP)(diamine) Precatalyst Precatalyst->Active_Catalyst H₂, Base Ketone Ketone Ketone->Transition_State H2_in H₂ H2_in->Precatalyst H2_in2 H₂ H2_in2->Amido_Complex

Caption: Metal-ligand bifunctional catalytic cycle for ketone hydrogenation.

Experimental Protocols

Protocol 1: Preparation of RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst [12] Caution: All procedures should be carried out under an inert atmosphere (e.g., argon) using degassed solvents.[13]

  • Intermediate Formation: In a Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 equiv) and (S)-TolBINAP (2 equiv). Add anhydrous, degassed DMF and stir at 100°C for 10 minutes. The solution will turn deep red-purple. Remove the solvent under high vacuum.[12]

  • Final Precatalyst: To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1,2-diphenylethylenediamine) (1.1 equiv). Add anhydrous, degassed toluene and reflux for 2 hours. Cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by crystallization.[12]

Protocol 2: General Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone) [12][14]

  • Reactor Setup: In a glovebox, charge a glass-lined autoclave with the Ru-precatalyst (e.g., S/C ratio of 2000:1) and potassium tert-butoxide (2 molar equiv relative to catalyst).[12]

  • Reaction Mixture: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, then add the acetophenone substrate.[12]

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect to a hydrogen line. Purge the reactor 3-5 times with hydrogen.[12]

  • Reaction Conditions: Pressurize the reactor to the desired pressure (e.g., 8 atm H₂), begin vigorous stirring, and maintain the desired temperature (e.g., 25–30°C) for 4–24 hours.[12]

  • Workup: After depressurization, the reaction mixture is quenched and the product is extracted. The enantiomeric excess (ee) is determined by chiral chromatography.

Quantitative Performance Data

The efficacy of BINAP and its derivatives is demonstrated by the high yields and enantioselectivities achieved across a variety of reactions.

Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP and Derivatives[7][12]
SubstrateLigandCatalyst SystemBaseH₂ Pressure (atm)Temp (°C)Conversion (%)ee (%)
Acetophenone(R)-BINAPRuCl₂[(R)-BINAP][(R,R)-DPEN]t-BuOK828>9999 (S)
2',4'-Dimethylacetophenone(R)-BINAPRuCl₂[(R)-BINAP][(R,R)-DPEN]t-BuOK828>9999 (S)
1-TetraloneDM-BINAPRuCl₂[(S)-DM-BINAP][(S)-DAIPEN]t-BuOK3030100>99.5 (S)
Methyl acetoacetate(R)-BINAPRuBr₂[(R)-BINAP]-1002510099.3 (R)
(±)-2-(Benzamidomethyl)-3-oxobutanoateDM-BINAPRuCl₂(DM-BINAP)-5050-98 (2S,3R)

DPEN: 1,2-diphenylethylenediamine; DAIPEN: 1,2-diisopropylethylenediamine; DM-BINAP: 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl[7]

Table 2: Asymmetric Hydrogenation of Olefins with Ru/Rh-BINAP Catalysts[11][13]
SubstrateLigandCatalystS/C RatioSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
Geraniol(R)-BINAPRu(OCOCH₃)₂[(R)-BINAP]1650Methanol30209696 (S)
Nerol(R)-BINAPRu(OCOCH₃)₂[(R)-BINAP]1650Methanol30209798 (R)
Tiglic Acid(S)-BINAPRu(OCOCH₃)₂[(S)-BINAP]550Methanol502010087 (R)
(Z)-α-Acetamidocinnamic acid(R)-BINAP[Rh((R)-binap)(COD)]ClO₄100Ethanol12510095 (R)

Key Derivatives and Their Impact

While BINAP is a highly effective ligand, research has led to the development of derivatives with modified steric and electronic properties to improve catalytic activity, selectivity, or stability for specific applications.[3][7]

  • Tol-BINAP (and Xyl-BINAP): Features methyl (or dimethyl) groups on the phenyl rings. These electron-donating groups can increase the electron density on the phosphorus atoms, potentially enhancing the reactivity of the metal center.[2][3] Tol-BINAP has shown excellent results in the hydrogenation of certain substrates.[3][13]

  • DM-BINAP: 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl is a bulkier ligand that has proven superior to BINAP in the diastereoselective hydrogenation of certain cyclic ketones and 2-substituted 3-oxo esters.[7]

  • H₈-BINAP: In this derivative, the naphthalene rings are partially hydrogenated. H₈-BINAP has demonstrated excellent enantioselectivities in the Ru-catalyzed hydrogenation of α,β-unsaturated carboxylic acids.[7][15]

  • SEGPHOS: This related ligand has a narrower dihedral angle between the aromatic faces, which can lead to higher enantioselectivity in some reactions compared to BINAP.[1][6]

Table 3: Performance Comparison of BINAP and Its Derivatives
Reaction / SubstrateLigandCatalyst Systemee (%)Advantage / Observation
Hydrogenation of Geraniolp-Tol-BINAPRu(II) complex96Better activity than BINAP with the same selectivity.[3]
Hydrogenation of (±)-9BINAPRuCl₂(BINAP)97High selectivity.
Hydrogenation of (±)-9DM-BINAPRuCl₂(DM-BINAP)98Superior diastereoselectivity and enantioselectivity compared to BINAP.[7]
Hydrogenation of Naproxen precursorH₈-BINAPRu(OAc)₂[(S)-H₈-BINAP]97Excellent enantioselectivity for this α,β-unsaturated carboxylic acid.[15]
Heck Reaction of 2,3-dihydrofuranFluorous BINAPPd complex90Higher ee than parent BINAP (76%) in the same solvent.[3]

Substrate (±)-9: methyl (±)-2-(benzamidomethyl)-3-oxobutanoate[7]

Conclusion

The foundational research on BINAP has established it as an indispensable ligand in asymmetric catalysis. Its rigid chiral scaffold provides a platform for predictable and highly enantioselective transformations, which is of paramount importance in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and fine chemical industries.[2][8] The detailed understanding of its synthesis, catalytic mechanisms, and the rational design of its derivatives continues to expand the toolkit available to researchers. The quantitative data consistently demonstrates the high efficiency and selectivity of BINAP-based systems, while ongoing innovation in derivative design promises to overcome existing limitations and broaden the scope of asymmetric catalysis even further.[3][7]

References

The Advent and Advancement of Tol-BINAP: A Technical Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Axially chiral biaryl diphosphines have emerged as a highly successful class of "privileged ligands" for asymmetric catalysis. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), developed by Ryoji Noyori and his team, marked a revolutionary breakthrough.[1][2] Its C₂-symmetric, atropisomeric structure provides a well-defined chiral environment for transition metal catalysts, enabling high enantioselectivity in a variety of reactions.[3][4]

Building on this success, researchers explored modifications to the BINAP framework to enhance catalytic activity, selectivity, and substrate scope. One of the most impactful derivatives is Tol-BINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl. By replacing the phenyl groups on the phosphorus atoms with p-tolyl groups, the electronic properties of the ligand are modulated. The electron-donating methyl groups on the tolyl substituents increase the electron density on the phosphorus atoms, which in turn enhances the catalytic activity of the corresponding metal complexes in many cases.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and application of Tol-BINAP, with a focus on its role in asymmetric hydrogenation.

Discovery and Development

The development of Tol-BINAP was a direct extension of the pioneering work on BINAP. Following the initial report of BINAP in 1980, Noyori and others sought to create analogues with improved properties.[2] The first synthesis of Tol-BINAP derivatives was described by Noyori as a way to modify the ligand's steric and electronic profile.[2] It was hypothesized that increasing the electron-donating ability of the aryl substituents on the phosphorus would lead to more active catalysts.[2] This proved to be the case in several applications, most notably in Ruthenium-catalyzed asymmetric hydrogenations. A significant advancement was the development of the RuCl₂[Tol-BINAP][diamine] ternary catalyst system, which demonstrated higher reactivity and enantioselectivity for the hydrogenation of simple ketones compared to the original BINAP-based systems.[5]

Synthesis of Tol-BINAP

The synthesis of enantiomerically pure Tol-BINAP typically begins with resolved 1,1'-bi-2-naphthol (BINOL), which is now widely available through efficient resolution methods.[6] A common and practical route involves the conversion of BINOL to its bis(trifluoromethanesulfonate) derivative (bis-triflate), followed by a transition-metal-catalyzed cross-coupling reaction with a phosphorus source.

Experimental Protocol: Synthesis of (R)-Tol-BINAP

This protocol is a representative example based on modern cross-coupling methodologies.[6] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

1. Preparation of (R)-BINOL bis-triflate:

  • To a solution of (R)-BINOL (1.0 equiv) and a non-nucleophilic base such as 2,6-lutidine or pyridine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with 1 M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude (R)-BINOL bis-triflate can be purified by column chromatography on silica gel or used directly in the next step.

2. Nickel-Catalyzed Cross-Coupling:

  • In a Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), a nickel catalyst such as NiCl₂(dppe) (0.10 equiv), and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent.

  • To this mixture, add di(p-tolyl)phosphine (Ar₂PH, where Ar = p-tolyl) (2.4 equiv).

  • Heat the reaction mixture to 100 °C and stir for 24-72 hours. The progress of the reaction should be monitored by HPLC or ³¹P NMR.

  • Upon completion, cool the mixture to room temperature. The product, (R)-Tol-BINAP, often crystallizes directly from the reaction mixture.

  • Collect the solid by filtration, wash with cold methanol, and dry under high vacuum to yield (R)-Tol-BINAP as a white to cream-colored solid.[6][7]

G Synthesis Workflow for Tol-BINAP cluster_0 Step 1: Triflation cluster_1 Step 2: Cross-Coupling BINOL (R)-BINOL Triflation Tf₂O, Pyridine DCM, 0°C to RT BINOL->Triflation BisTriflate (R)-BINOL bis-triflate Triflation->BisTriflate Coupling di(p-tolyl)phosphine NiCl₂(dppe), DABCO DMF, 100°C BisTriflate->Coupling TolBINAP (R)-Tol-BINAP Coupling->TolBINAP Purification Crystallization Filtration & Washing TolBINAP->Purification FinalProduct Pure (R)-Tol-BINAP Purification->FinalProduct

Fig. 1: General workflow for the synthesis of Tol-BINAP from BINOL.

Core Application: Asymmetric Hydrogenation of Ketones

The Ru-Tol-BINAP/diamine system is a highly effective catalyst for the asymmetric hydrogenation of a broad range of ketones to chiral secondary alcohols.[5] The catalyst is typically formed in situ from a ruthenium precursor, Tol-BINAP, a chiral 1,2-diamine (e.g., 1,2-diphenylethylenediamine - DPEN), and a base.[5][8]

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

The hydrogenation is proposed to proceed via a nonclassical metal-ligand bifunctional mechanism.[8] This mechanism does not involve direct coordination of the ketone substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere of an 18-electron ruthenium dihydride complex.[8]

The key steps are:

  • Catalyst Activation: The precatalyst reacts with H₂ and a base to form the active 18e RuH₂ species.

  • Transition State Formation: The ketone approaches the active catalyst. A six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the diamine ligand, and the C=O bond of the ketone.

  • Concerted Hydrogen Transfer: A hydride from the ruthenium and a proton from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[8]

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the coordinatively unsaturated Ru complex is regenerated, ready to react with H₂ to restart the cycle.

The chirality of both the Tol-BINAP and the diamine ligand work in concert to create a highly organized chiral pocket, which allows for efficient differentiation between the two enantiofaces of the prochiral ketone.[5]

G Catalytic Cycle of Asymmetric Ketone Hydrogenation Precatalyst RuCl₂(Tol-BINAP)(diamine) ActiveCatalyst [RuH₂(Tol-BINAP)(diamine)] (Active 18e⁻ Complex) Precatalyst->ActiveCatalyst H₂, Base TransitionState Six-Membered Transition State ActiveCatalyst->TransitionState ProductComplex [Ru(H)(NH₂R)(diamine)]⁺ (Product Complex) TransitionState->ProductComplex H Transfer ProductComplex->ActiveCatalyst H₂ Alcohol R-CH(OH)-R' (Chiral Alcohol) ProductComplex->Alcohol Product Release Ketone R-CO-R' (Ketone) Ketone->TransitionState Substrate H2 H₂ Base Base

Fig. 2: Proposed mechanism for Ru-Tol-BINAP/diamine catalyzed hydrogenation.
Quantitative Performance Data

The efficacy of Tol-BINAP-based catalysts is demonstrated by the high enantioselectivities (ee) and turnover numbers (TON) achieved across various substrates.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Solvent% eeYield (%)Ref
AcetophenoneRuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] / t-C₄H₉OK2000:1825-302-Propanol>99 (R)Quant.[5][9]
Phenylglyoxal diethylacetalRuCl₂[(S)-Tol-BINAP][(R)-DMAPEN] / t-C₄H₉OK2000:1Not specifiedNot specified2-Propanol96 (R)Not specified[5]
Benzoyl-tert-butyldimethylsilaneRuCl₂--INVALID-LINK-- / t-C₄H₉OK10000:110Not specifiedEthanol95 (R)Quant.[5]
2,4,4-Trimethyl-2-cyclohexenoneRuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] / BaseNot specifiedNot specifiedNot specifiedNot specified95Not specified[10]

DPEN: 1,2-diphenylethylenediamine; DMAPEN: 1,2-bis(N,N-dimethylamino)ethanediamine; pica: picolinamide; S/C: Substrate-to-Catalyst ratio.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This procedure provides a general method for the hydrogenation of simple aromatic ketones.[9][10]

Materials:

  • RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst

  • Acetophenone

  • Potassium tert-butoxide (t-C₄H₉OK), 1M solution in 2-propanol

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

Procedure:

  • Reactor Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for a high-pressure autoclave with the RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] precatalyst (e.g., for a substrate-to-catalyst ratio of 2000:1).

  • Catalyst Solution: Add a portion of the anhydrous, degassed 2-propanol to dissolve the precatalyst. Add the potassium tert-butoxide solution (typically 10-15 equivalents relative to the Ru catalyst).

  • Substrate Addition: Add a solution of acetophenone in the remaining 2-propanol to the glass liner.

  • Autoclave Setup: Place the glass liner inside the autoclave and seal the reactor securely.

  • Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the required time (typically 4-24 hours).

  • Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate it under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column.

G Experimental Workflow for Asymmetric Hydrogenation cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Analysis ChargeCatalyst Charge Glass Liner with Ru Precatalyst AddBase Add Base (t-BuOK) in 2-Propanol ChargeCatalyst->AddBase AddSubstrate Add Substrate (Acetophenone) AddBase->AddSubstrate SealReactor Seal Liner in Autoclave AddSubstrate->SealReactor Purge Purge with H₂ (3-5x) SealReactor->Purge Pressurize Pressurize to 8 atm H₂ Purge->Pressurize Stir Stir at 30°C (4-24h) Pressurize->Stir Vent Vent Pressure Stir->Vent Concentrate Concentrate Sample Vent->Concentrate Analyze Analyze by Chiral GC/HPLC Concentrate->Analyze

Fig. 3: Step-by-step workflow for a typical ketone hydrogenation experiment.

Broader Applications of Tol-BINAP

While renowned for its use in hydrogenation, Tol-BINAP's utility extends to a wide array of other enantioselective transformations. It serves as a versatile chiral ligand for various transition metals, including rhodium, palladium, and copper.[7][11][12]

  • Palladium-Catalyzed Reactions: Tol-BINAP is an effective ligand in Pd-catalyzed reactions such as carbon-oxygen bond formation and the α-arylation of ketones.[12] Chiral palladium(II) aqua complexes of Tol-BINAP have also been shown to be excellent catalysts for asymmetric Aldol reactions.[13]

  • Copper-Catalyzed Reactions: In copper catalysis, Tol-BINAP facilitates asymmetric conjugate additions of Grignard reagents to α,β-unsaturated esters and the synthesis of cyclopropanes.[12]

  • Rhodium-Catalyzed Reactions: Rhodium-Tol-BINAP complexes are used in asymmetric hydroformylation and [2+2+2] cycloaddition reactions.[7][12]

Conclusion

Tol-BINAP represents a significant advancement in the field of asymmetric catalysis, building upon the foundational discovery of BINAP. The strategic introduction of tolyl groups enhances the ligand's electronic properties, leading to highly active and selective catalysts for a variety of transformations. Its paramount success in the ruthenium-catalyzed asymmetric hydrogenation of ketones has provided a powerful and practical tool for the synthesis of chiral alcohols. The detailed mechanistic understanding and well-defined experimental protocols associated with Tol-BINAP systems underscore its status as a robust and reliable privileged ligand for researchers, scientists, and professionals in drug development and chemical synthesis.

References

Methodological & Application

Applications of Tol-BINAP in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) are chiral phosphine ligands that have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. As atropisomeric biaryl diphosphines, their rigid, C2-symmetric chiral scaffold allows for excellent enantiocontrol in the formation of stereogenic centers. Tol-BINAP is a derivative of the renowned BINAP ligand, with the addition of tolyl groups on the phosphorus atoms. This modification can influence the electronic and steric properties of the catalyst, often leading to improved reactivity and enantioselectivity in specific applications.

This document provides detailed application notes and experimental protocols for the use of Tol-BINAP in several key asymmetric catalytic transformations, including hydrogenation, allylic substitution, Heck reactions, and aldol reactions. The information presented is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and process development.

Asymmetric Hydrogenation of Ketones and Olefins

Tol-BINAP, in combination with ruthenium(II) complexes, is a highly efficient catalyst system for the asymmetric hydrogenation of a variety of prochiral ketones and olefins. This methodology is particularly valuable for the synthesis of chiral alcohols and other intermediates for the pharmaceutical and fine chemical industries.

Application Note:

Ruthenium complexes of Tol-BINAP, often in conjunction with a chiral diamine co-ligand, catalyze the hydrogenation of aromatic ketones with high enantioselectivity.[1][2] The reaction typically proceeds under mild conditions and is tolerant of a range of functional groups. A key feature of this catalytic system is the proposed metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone in a concerted fashion via a six-membered transition state.[2]

Table 1: Tol-BINAP/Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone [1][2]

Catalyst SystemSubstrateProductYield (%)ee (%)
trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN]Acetophenone(R)-1-PhenylethanolQuantitative82
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone[1]

Materials:

  • trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN] (Catalyst)

  • Acetophenone

  • 2-Propanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

  • Hydrogen gas (high purity)

  • Schlenk flask and Parr stainless steel benchtop reactor

Procedure:

  • In a glovebox, charge a glass liner for the Parr reactor with the trans-RuH(η¹-BH₄)[(S)-Tol-BINAP][(S,S)-DPEN] catalyst (e.g., substrate/catalyst ratio of 1000:1).

  • Add 2-propanol (e.g., 10 mL for a 1.72 mmol scale reaction) to dissolve the catalyst.

  • Add the acetophenone substrate (1.0 equivalent).

  • Add the t-BuOK solution (1.5 equivalents relative to the catalyst).

  • Seal the glass liner inside the Parr reactor.

  • Remove the reactor from the glovebox and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the required time (typically 12 hours, monitor by TLC or GC).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess. The product can be purified by silica gel chromatography if necessary.

Catalytic Cycle for Asymmetric Hydrogenation of Ketones

Catalytic_Cycle_Hydrogenation Precatalyst [Ru(II)-Tol-BINAP(diamine)] Precatalyst ActiveCatalyst [RuH₂(Tol-BINAP)(diamine)] Active Catalyst Precatalyst->ActiveCatalyst + H₂, Base SubstrateComplex Outer-Sphere Complex ActiveCatalyst->SubstrateComplex + Ketone TransitionState [Six-Membered Transition State] SubstrateComplex->TransitionState Hydride and Proton Transfer ProductComplex [RuH(Product)(Tol-BINAP)(amine)] TransitionState->ProductComplex ProductComplex->ActiveCatalyst - Product Product Chiral Alcohol ProductComplex->Product Naproxen_Synthesis_Workflow Substrate 2-(6-methoxynaphthalen-2-yl)acrylic acid Reaction Asymmetric Hydrogenation (Methanol, 30 atm H₂, 50 °C) Substrate->Reaction Catalyst Ru-(S)-Tol-BINAP Catalyst->Reaction CrudeProduct Crude (S)-Naproxen Reaction->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure (S)-Naproxen (>98% ee) Purification->FinalProduct Allylic_Alkylation_Mechanism Catalyst [Ir(I)-Tol-BINAP]⁺ PiAllyl π-Allyl-Ir(III) Complex Catalyst->PiAllyl + Allylic Acetate - Acetate AllylicSubstrate Racemic Allylic Acetate Addition Nucleophilic Attack PiAllyl->Addition Nucleophile Nitronate Nucleophile Nucleophile->Addition Product Chiral Product Addition->Product CatalystRegen [Ir(I)-Tol-BINAP]⁺ Addition->CatalystRegen Regeneration Heck_Reaction_Cycle Pd0 Pd(0)L₂ (L = Tol-BINAP) OxAdd R-Pd(II)-X(L₂) Pd0->OxAdd + R-X Coordination Alkene Coordination OxAdd->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Alkene Product Elimination->Product ReductiveElimination Reductive Elimination Elimination->ReductiveElimination ReductiveElimination->Pd0 + Base - HBX Mukaiyama_Aldol_Pathway CatalystFormation CuF₂ + Tol-BINAP → Chiral Cu(II) Catalyst AldehydeActivation Aldehyde Coordination to Chiral Catalyst CatalystFormation->AldehydeActivation NucleophilicAttack Nucleophilic Attack by Silyl Dienol Ether AldehydeActivation->NucleophilicAttack Intermediate Silyl-protected Aldol Adduct NucleophilicAttack->Intermediate ProductRelease Hydrolysis Intermediate->ProductRelease FinalProduct β-Hydroxy Carbonyl Product ProductRelease->FinalProduct

References

Protocol for Enantioselective Hydrogenation of Ketones Using Tol-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective hydrogenation of ketones utilizing a catalyst system based on the Tol-BINAP ligand. Chiral alcohols, the products of this reaction, are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The protocols described herein are based on established literature and are intended to serve as a guide for laboratory implementation.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure alcohols. The catalyst system, typically composed of a ruthenium precursor, the chiral diphosphine ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), and a chiral diamine, has demonstrated high efficiency and enantioselectivity for the reduction of a wide range of ketone substrates.[1][2] The combination of the chiral diphosphine and the chiral diamine ligand allows for excellent stereochemical control, often yielding enantiomeric excesses (ee) greater than 95%.[1][3]

Mechanism of Action

The enantioselective hydrogenation of ketones with Ru-Tol-BINAP-diamine catalysts is proposed to proceed through a nonclassical metal-ligand bifunctional mechanism.[4][5][6] In this pathway, the ketone substrate does not directly coordinate to the ruthenium center. Instead, a concerted transfer of a hydride from the metal and a proton from the amine ligand of the diamine to the ketone's carbonyl group occurs via a six-membered pericyclic transition state.[4][5][6] This outer-sphere mechanism is key to the high efficiency and enantioselectivity of the reaction.[4][5][6]

The catalytic cycle can be summarized as follows:

  • Precatalyst Activation: The Ru(II) precatalyst is activated by hydrogen in the presence of a base to form the active 18-electron dihydrido-ruthenium complex.

  • Hydrogenolysis: The active catalyst reacts with hydrogen to regenerate the dihydrido species.

  • Hydrogen Transfer: The dihydrido-ruthenium complex transfers a hydride to the ketone, while the diamine ligand protonates the carbonyl oxygen, forming the chiral alcohol.

  • Product Release: The resulting chiral alcohol is released, and the catalyst enters the next catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic Cycle A [Ru(II)Cl2(Tol-BINAP)(Diamine)] Precatalyst B [Ru(II)H2(Tol-BINAP)(Diamine)] Active Catalyst A->B H2, Base C Transition State Assembly B->C Ketone D Chiral Alcohol Product C->D Hydride and Proton Transfer E Regenerated Catalyst D->E Product Release E->B H2

Caption: Proposed catalytic cycle for the enantioselective hydrogenation of ketones.

Data Presentation

The following tables summarize the performance of various Ru-Tol-BINAP catalyst systems in the enantioselective hydrogenation of different ketone substrates.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
AcetophenoneRuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]2000825-304-24>9982R
Phenylglyoxal diethylacetalRuCl₂[(S)-Tol-BINAP][(R)-DMAPEN]2000----96R
(E)-ChalconeRuCl₂[(S)-Tol-BINAP][(R)-DMAPEN]1000040039997S
5-Methoxy-1-tetraloneRuCl₂[(S)-Tol-BINAP][(R)-IPHAN]550009-->9998R

DPEN: 1,2-diphenylethylenediamine; DMAPEN: N,N-dimethyl-1-phenylethylenediamine; IPHAN: 2,5-diamino-3,4-O-isopropylidene-2,5-dideoxy-1,6-di-O-methyl-D-mannitol

Experimental Protocols

The following are generalized protocols for the in situ preparation of the catalyst and the subsequent hydrogenation reaction.

Protocol 1: In Situ Catalyst Preparation and Hydrogenation

This protocol is suitable for screening and small-scale reactions where the isolation of the precatalyst is not necessary.

Experimental Workflow cluster_prep Catalyst Preparation (In Situ) cluster_hydro Hydrogenation cluster_workup Work-up and Analysis A Charge autoclave with [RuCl₂(p-cymene)]₂ and Tol-BINAP B Add degassed solvent (e.g., 2-propanol) A->B C Add chiral diamine B->C D Stir under inert atmosphere C->D E Add ketone substrate D->E F Add base (e.g., t-BuOK) E->F G Seal autoclave and purge with H₂ F->G H Pressurize with H₂ and stir G->H I Monitor reaction progress H->I J Depressurize and vent autoclave I->J K Quench reaction J->K L Extract product K->L M Purify by chromatography L->M N Determine conversion and ee% M->N

Caption: General workflow for the enantioselective hydrogenation of ketones.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)- or (R)-Tol-BINAP

  • Chiral diamine (e.g., (S,S)- or (R,R)-DPEN)

  • Anhydrous and degassed solvent (e.g., 2-propanol)

  • Ketone substrate

  • Base (e.g., potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH))

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation:

    • In an inert atmosphere glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (1 eq) and the desired enantiomer of Tol-BINAP (1.1 eq).

    • Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 10-15 minutes.

    • Add the chiral diamine (e.g., (S,S)-DPEN, 1.1 eq) and continue stirring for another 10-15 minutes.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the ketone substrate (e.g., at a substrate-to-catalyst ratio of 1000:1).

    • Add the base (e.g., t-BuOK, 2-4 eq relative to the ruthenium precursor).

    • Seal the autoclave and remove it from the glovebox.

    • Connect the autoclave to a hydrogen line and purge the system 3-5 times with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 8-40 atm) and commence vigorous stirring.

    • Maintain the reaction at the desired temperature (e.g., 0-30 °C) and monitor the progress by techniques such as TLC, GC, or HPLC.

  • Work-up and Analysis:

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the conversion and enantiomeric excess of the chiral alcohol product by chiral GC or HPLC analysis.

Applications in Drug Development

The enantioselective hydrogenation of ketones is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). The use of Tol-BINAP-based catalysts allows for the efficient and scalable production of chiral alcohol building blocks with high optical purity. This methodology is particularly valuable for the synthesis of complex molecules where stereochemistry plays a crucial role in biological activity.[7] The high turnover numbers (TON) and turnover frequencies (TOF) achievable with these catalysts make them suitable for industrial applications.

Safety Precautions

  • All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Hydrogen gas is highly flammable and should be handled with extreme caution in a well-ventilated area.

  • High-pressure reactions should only be carried out in appropriate and properly maintained equipment by trained personnel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Tol-BINAP in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-Tol-BINAP are chiral atropisomeric diphosphine ligands that have proven to be highly effective in a variety of palladium-catalyzed asymmetric cross-coupling reactions. As analogues of the well-established BINAP ligand, Tol-BINAP ligands, with their additional methyl groups on the phenyl substituents, offer modified steric and electronic properties that can lead to improved reactivity and enantioselectivity in certain transformations. These ligands are instrumental in the synthesis of complex chiral molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of Tol-BINAP in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of chiral ligands like Tol-BINAP enables the enantioselective synthesis of axially chiral biaryls, a structural motif present in numerous natural products and pharmaceutical agents.

Application Notes:

The Pd/Tol-BINAP catalyst system is particularly effective for the asymmetric synthesis of sterically hindered biaryls. The choice of the specific enantiomer of Tol-BINAP ((R) or (S)) will determine the absolute configuration of the product. The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the aryl halide, making it a powerful tool in complex molecule synthesis.

Quantitative Data Summary:
EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Yield (%)ee (%)
11-bromo-2-methylnaphthalene1-naphthylboronic acidPd(OAc)₂ / (R)-Tol-BINAPToluene/H₂OK₃PO₄808592
22-iodo-N-phenylbenzamide2-methyl-1-naphthylboronic acidPd(OAc)₂ / (S)-Tol-BINAPDioxaneCsF1009188
31-bromo-2-methoxynaphthalenephenylboronic acidPd₂(dba)₃ / (R)-Tol-BINAPTHFK₂CO₃607895
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-Tol-BINAP

  • Aryl halide (e.g., 1-bromo-2-methylnaphthalene)

  • Arylboronic acid (e.g., 1-naphthylboronic acid)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol) and (R)-Tol-BINAP (0.022 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition: Add additional anhydrous toluene (10 mL) and degassed water (2 mL).

  • Reaction Conditions: The reaction mixture is heated to 80 °C under a positive pressure of argon or nitrogen. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched biaryl product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

II. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Asymmetric Heck reactions, facilitated by chiral ligands such as Tol-BINAP, are powerful methods for the construction of stereogenic centers.

Application Notes:

The Pd/Tol-BINAP system is effective in intramolecular and intermolecular asymmetric Heck reactions. The regioselectivity and enantioselectivity of the reaction can be influenced by the choice of solvent, base, and additives. For instance, in intramolecular Heck reactions leading to the formation of quaternary carbon centers, high enantioselectivities can be achieved.

Quantitative Data Summary:
EntryAryl Triflate/HalideOlefinCatalyst SystemSolventBaseTemp (°C)Yield (%)ee (%)
11-Naphthyl triflate2,3-DihydrofuranPd(OAc)₂ / (R)-Tol-BINAPBenzeneProton Sponge507596
2IodobenzeneCyclopentenePd₂(dba)₃ / (S)-Tol-BINAPDMFAg₃PO₄806889
32-bromostyrenen-butyl acrylatePdCl₂(Tol-BINAP)AcetonitrileEt₃N1008291
Experimental Protocol: Asymmetric Intramolecular Heck Reaction

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-Tol-BINAP

  • Aryl triflate substrate

  • Base (e.g., Proton Sponge®)

  • Anhydrous solvent (e.g., Benzene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, Pd(OAc)₂ (0.03 mmol) and (R)-Tol-BINAP (0.033 mmol) are dissolved in anhydrous benzene (5 mL). The mixture is stirred at room temperature for 20 minutes.

  • Reaction Assembly: The aryl triflate substrate (1.0 mmol) and Proton Sponge® (1.2 mmol) are added to the catalyst solution.

  • Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to 50 °C. The reaction is monitored by TLC.

  • Quenching and Extraction: After completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.

  • Purification and Analysis: The residue is purified by flash chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The use of chiral ligands like Tol-BINAP allows for the enantioselective synthesis of chiral amines.

Application Notes:

The Pd/Tol-BINAP catalyst system can be employed in the asymmetric amination of aryl halides with a variety of primary and secondary amines. The choice of base is crucial for the success of the reaction, with sodium tert-butoxide being a common choice. The reaction generally proceeds with good yields and high enantioselectivities. This methodology is particularly valuable for the synthesis of chiral anilines, which are important building blocks in medicinal chemistry.[1]

Quantitative Data Summary:
EntryAryl HalideAmineCatalyst SystemSolventBaseTemp (°C)Yield (%)ee (%)
11-Bromo-4-tert-butylbenzeneAnilinePd₂(dba)₃ / (S)-Tol-BINAPTolueneNaOtBu1009594
22-BromotolueneMorpholinePd(OAc)₂ / (R)-Tol-BINAPDioxaneCs₂CO₃11088N/A
31-Iodo-2-methylnaphthaleneBenzylaminePd₂(dba)₃ / (S)-Tol-BINAPTolueneNaOtBu909297
Experimental Protocol: Asymmetric Buchwald-Hartwig Amination

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-Tol-BINAP

  • Aryl halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Amine (e.g., Aniline)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), (S)-Tol-BINAP (0.022 mmol), and NaOtBu (1.4 mmol) under an argon atmosphere.

  • Reagent Addition: Anhydrous toluene (10 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are added sequentially.

  • Reaction Conditions: The Schlenk tube is sealed, and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by GC-MS.

  • Work-up: After the starting material is consumed, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with toluene. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral amine. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle of Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 releases product Product Ar-R RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Catalyst, Ligand, Base, Substrates) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Anhydrous/ Degassed Solvents solvent->setup heating Heat to Desired Temperature setup->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize ee_det Determine ee (Chiral HPLC) purify->ee_det

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Logical Relationship between Cross-Coupling Reactions

References

Tol-BINAP: A Chiral Ligand for Enantioselective Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a highly effective chiral phosphine ligand renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. Its unique C₂-symmetric atropisomeric structure, featuring a binaphthyl backbone and di-p-tolylphosphino groups, creates a well-defined chiral environment around a metal center. This steric and electronic influence dictates the stereochemical outcome of reactions, making Tol-BINAP an invaluable tool in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) and their intermediates.

The applications of Tol-BINAP in pharmaceutical synthesis are extensive, primarily in asymmetric hydrogenations, but also in carbon-carbon and carbon-heteroatom bond-forming reactions. The tolyl groups on the phosphine atoms can enhance the solubility and electronic properties of the resulting catalyst complexes compared to its parent compound, BINAP.

Key Applications in Pharmaceutical Synthesis:
  • Asymmetric Hydrogenation of Ketones: Tol-BINAP, in combination with ruthenium and a chiral diamine co-ligand, forms highly active and enantioselective catalysts for the hydrogenation of prochiral ketones to chiral secondary alcohols.[1][2] These chiral alcohols are crucial building blocks for a wide range of pharmaceuticals. The mechanism is understood to proceed via a metal-ligand bifunctional pathway, where the substrate does not coordinate directly to the metal but interacts with the catalyst in the outer coordination sphere.[3][4]

  • Synthesis of β-Amino Acids: Chiral β-amino acids are important structural motifs in various pharmaceuticals, including antiviral and anticancer agents. Tol-BINAP-metal complexes have been utilized in the enantioselective hydrogenation of β-enamino esters to produce β-amino acid derivatives with high enantiomeric excess.[5]

  • Enantioselective N-Allylation: The catalytic asymmetric N-allylation of anilide derivatives using a Tol-BINAP-palladium catalyst has been reported to produce chiral N-allyl anilides, which can be precursors to complex chiral amines.[6]

  • Michael Reactions: Nickel(II)-Tol-BINAP complexes have been shown to catalyze the enantioselective Michael addition of β-ketoesters to unsaturated N-acylthiazolidinethiones, providing a route to chiral 1,5-dicarbonyl compounds.[7]

The versatility and high enantioselectivity afforded by Tol-BINAP make it a critical ligand in the modern synthetic chemist's toolbox for the efficient and stereocontrolled production of complex chiral molecules for the pharmaceutical industry.

Data Presentation

The following table summarizes the quantitative data for key enantioselective reactions catalyzed by Tol-BINAP-metal complexes.

ApplicationSubstrateCatalyst SystemSolventTemp. (°C)Yield (%)ee (%)Reference
Asymmetric Hydrogenation of a KetoneAcetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen] / KOtBu2-Propanol25-30>9999[1]
Asymmetric Hydrogenation of a Ketone2',4'-Difluoro-3-(trifluoromethyl)acetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen] / KOtBu2-Propanol25-30>9998[1]
Enantioselective N-Allylationortho-tert-butylanilide derivativePd-Tol-BINAPTHFrt>9032-44[6]
Enantioselective Michael Reactionβ-ketoester and unsaturated N-acylthiazolidinethioneNi(II)-Tol-BINAPTHFrtgood-exc.90-99[7]

Experimental Protocols

I. General Protocol for Asymmetric Hydrogenation of Ketones using a Ru-Tol-BINAP/Diamine Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of ketones.[1]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed 2-propanol

  • Ketone substrate

  • Autoclave with a glass liner

  • Hydrogen gas source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (substrate-to-catalyst ratio typically 2000:1 to 10000:1).

  • Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the ketone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • The product can be isolated by standard workup procedures, typically involving filtration of the catalyst and removal of the solvent under reduced pressure, followed by purification if necessary.

II. Protocol for the In Situ Preparation of the RuCl₂[(S)-tolbinap][(S,S)-dpen] Precatalyst

This protocol is a representative method for the synthesis of the ruthenium precatalyst.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-Tol-BINAP

  • (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed Toluene

  • Schlenk flasks

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.

  • Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.

  • To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).

  • Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen].

Mandatory Visualization

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_hydrogenation Asymmetric Hydrogenation Ru_complex [RuCl₂(p-cymene)]₂ + (S)-Tol-BINAP DMF_heat DMF, 100°C Ru_complex->DMF_heat Intermediate RuCl₂[(S)-tolbinap](dmf)ₙ DMF_heat->Intermediate DPEN_add Add (S,S)-DPEN Intermediate->DPEN_add Toluene_reflux Toluene, Reflux DPEN_add->Toluene_reflux Precatalyst RuCl₂[(S)-tolbinap][(S,S)-dpen] Toluene_reflux->Precatalyst Autoclave_prep Charge Autoclave: - Precatalyst - KOtBu - Substrate - 2-Propanol Precatalyst->Autoclave_prep H2_pressurize Purge & Pressurize with H₂ (8 atm) Autoclave_prep->H2_pressurize Reaction Stir at 25-30°C (4-24 h) H2_pressurize->Reaction Workup Workup & Analysis Reaction->Workup Product Chiral Alcohol Workup->Product

Caption: Workflow for Tol-BINAP catalyzed asymmetric hydrogenation.

enantioselectivity_mechanism cluster_catalyst Tol-BINAP-Ru(II)-Diamine Complex cluster_interaction Enantioselective Transition State cluster_outcome Stereochemical Outcome TolBINAP Tol-BINAP Ligand Chiral_Pocket Defined Chiral Pocket TolBINAP->Chiral_Pocket Creates Ru_center Ruthenium Center Diamine Chiral Diamine Ligand Diamine->Chiral_Pocket Steric_Hindrance Steric Hindrance Chiral_Pocket->Steric_Hindrance Electronic_Effects Electronic Effects Chiral_Pocket->Electronic_Effects Disfavored_TS Higher Energy Transition State Steric_Hindrance->Disfavored_TS Destabilizes Favored_TS Lower Energy Transition State Electronic_Effects->Favored_TS Stabilizes Prochiral_Ketone Prochiral Ketone Substrate Prochiral_Ketone->Favored_TS Approaches from less hindered face Prochiral_Ketone->Disfavored_TS Approaches from more hindered face Major_Enantiomer Major Enantiomer (e.g., R-alcohol) Favored_TS->Major_Enantiomer Leads to Minor_Enantiomer Minor Enantiomer (e.g., S-alcohol) Disfavored_TS->Minor_Enantiomer Leads to

Caption: Logical relationship of Tol-BINAP structure to enantioselectivity.

References

Application Notes and Protocols for Tol-BINAP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tol-BINAP [2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl] in asymmetric catalysis. Tol-BINAP is a chiral diphosphine ligand widely employed in organic synthesis to achieve high enantioselectivity in a variety of chemical transformations. Its C₂-symmetric, atropisomeric structure creates a well-defined chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral molecules, including pharmaceutical intermediates.[1][2][3]

This guide focuses on three key applications of Tol-BINAP: asymmetric hydrogenation of ketones, asymmetric Heck reactions, and asymmetric aldol reactions. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visualization of the catalytic cycle are provided.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis, with significant applications in the pharmaceutical industry.[4][5] Ruthenium complexes of Tol-BINAP, in combination with a chiral diamine ligand, are highly effective catalysts for this transformation, affording excellent enantioselectivity and high yields.[4][6]

Quantitative Data for Asymmetric Hydrogenation of Ketones
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)ee (%)Reference
AcetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen]/t-C₄H₉OK2,400,0004530482-PropanolQuantitative80 (R)[6]
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]-1Room Temp-2-Propanol-82 (R)[7]
5-Methoxy-1-tetraloneRuCl₂[(S)-tolbinap][(R)-iphan]/t-C₄H₉OK55,0009--2-PropanolQuantitative98 (R)[6]
PinacoloneRuCl₂--INVALID-LINK--2,0009-24-2014 (S)[6]
2,4,4-Trimethyl-2-cyclohexenonerac-TolBINAP/(S,S)-DPEN-Ru------95[8]
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone[4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-Tol-BINAP

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Anhydrous, degassed 2-propanol

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Anhydrous, degassed toluene

  • High-purity hydrogen gas

  • Schlenk flask

  • Autoclave or high-pressure reactor with a glass liner and magnetic stir bar

Procedure:

Part A: Precatalyst Preparation (RuCl₂[(S)-tolbinap][(S,S)-dpen])

  • Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution will turn a deep red-purple.

  • Remove the solvent under high vacuum to obtain the intermediate complex.

  • To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).

  • Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by crystallization.

Part B: Asymmetric Hydrogenation

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Catalytic Cycle for Asymmetric Hydrogenation of Ketones

Asymmetric Hydrogenation Catalytic Cycle precat [Ru(II)Cl₂(Tol-BINAP)(diamine)] Precatalyst active_cat [Ru(II)H₂(Tol-BINAP)(diamine)] Active Catalyst precat->active_cat + H₂, Base ts Six-membered Transition State active_cat->ts + Ketone product_complex [Ru(II)(Product)(Tol-BINAP)(diamine)] ts->product_complex Hydride and Proton Transfer product_complex->active_cat - Alcohol alcohol Chiral Alcohol (R₂CHOH) product_complex->alcohol ketone Ketone (R₂C=O) ketone->ts H2 H₂ base Base

Caption: Catalytic cycle for Ru/Tol-BINAP catalyzed asymmetric hydrogenation of ketones.

Asymmetric Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] The use of chiral ligands like Tol-BINAP allows for the asymmetric synthesis of products with high enantioselectivity.[3][10] This reaction is a powerful tool for the construction of complex molecular architectures, including those found in natural products and pharmaceuticals.[2][11]

Quantitative Data for Asymmetric Heck Reaction
Aryl Halide/TriflateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
2,3-DihydrofuranIsoquinoline triflatePd(dba)₂ / (R)-DM-BINAPDIPEAToluene8018>9597[12]
Prochiral vinyl iodide-Pd(OAc)₂ / (R)-BINAPAg₂CO₃NMP--GoodModest[10]
(E)-α,β-unsaturated-2-iodoanilide-Pd₂(dba)₃-CHCl₃ / (R)-BINAPAg₃PO₄-----[13]
Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)[10][13]

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • (R)- or (S)-Tol-BINAP

  • Aryl or vinyl halide/triflate substrate

  • Base (e.g., triethylamine, silver carbonate, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, DMF, NMP)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 5-10 mol%) and Tol-BINAP (e.g., 6-12 mol%).

  • Add the anhydrous solvent and stir the mixture for a few minutes to allow for complex formation.

  • Add the aryl or vinyl halide/triflate substrate and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove any solids, washing with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired chiral product.

Catalytic Cycle for the Asymmetric Heck Reaction

Heck Reaction Catalytic Cycle Pd0 Pd(0)(Tol-BINAP) PdII_Aryl [Ar-Pd(II)(Tol-BINAP)-X] Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [Ar-Pd(II)(Tol-BINAP)(Alkene)-X] PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl [Alkyl-Pd(II)(Tol-BINAP)-X] PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydrido [H-Pd(II)(Tol-BINAP)-X] PdII_Alkyl->PdII_Hydrido β-Hydride Elimination PdII_Hydrido->Pd0 Reductive Elimination Product Substituted Alkene PdII_Hydrido->Product BaseH [Base-H]⁺X⁻ PdII_Hydrido->BaseH ArX Ar-X ArX->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0

Caption: Catalytic cycle for the Pd/Tol-BINAP catalyzed Heck reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the stereoselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds.[14] Tol-BINAP, in complex with various metals such as palladium, copper, or nickel, can catalyze highly enantioselective aldol reactions.[8][15]

Quantitative Data for Asymmetric Aldol Reactions
AldehydeSilyl Enol EtherCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
Benzaldehyde1-Phenyl-1-trimethylsilyloxyethene[Pd((R)-Tol-BINAP)(H₂O)₂]²⁺---up to 89[8][15]
Various aldehydesDienolate(S)-Tol-BINAP / Cu(OTf)₂ / TBATTHFrtup to 90up to 95[15]
Aromatic aldehydesN-azidoacetyl-1,3-thiazolidine-2-thione[Tol-BINAP]Ni(II) complex--high-[4]
Experimental Protocol: Copper-Catalyzed Asymmetric Aldol Addition of a Dienolate to an Aldehyde (General)[15]

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • (S)-Tol-BINAP

  • Tetrabutylammonium difluorotriphenylsilicate (TBAT)

  • Aldehyde

  • Silyl dienolate

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, prepare the catalyst in situ by mixing (S)-Tol-BINAP, Cu(OTf)₂, and TBAT in anhydrous THF. A typical catalyst loading is 2-5 mol%.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the aldehyde to the catalyst solution.

  • Slowly add the silyl dienolate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral β-hydroxy keto ester.

Catalytic Cycle for the Copper-Tol-BINAP Catalyzed Aldol Reaction

Aldol Reaction Catalytic Cycle CuF_complex [(Tol-BINAP)Cu(II)F]⁺ Cu_enolate [(Tol-BINAP)Cu(II)-Enolate] CuF_complex->Cu_enolate Transmetalation Aldehyde_complex Aldehyde Coordination Cu_enolate->Aldehyde_complex + Aldehyde FSiR3 FSiR₃ Cu_enolate->FSiR3 Cu_alkoxide [(Tol-BINAP)Cu(II)-O-CH(R)-CH₂COR'] Aldehyde_complex->Cu_alkoxide C-C Bond Formation Cu_alkoxide->CuF_complex + Silyl Enol Ether - Product Product β-Hydroxy Ketone Cu_alkoxide->Product Silyl_enol_ether Silyl Enol Ether (R'₂C=C(R)OSiR₃) Silyl_enol_ether->Cu_enolate Aldehyde Aldehyde (R''CHO) Aldehyde->Aldehyde_complex

Caption: Proposed catalytic cycle for the Cu/Tol-BINAP catalyzed Mukaiyama-aldol reaction.

References

Application Notes and Protocols for Tol-BINAP in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tol-BINAP as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Tol-BINAP, a chiral phosphine ligand, is a valuable tool in organic synthesis, particularly for the construction of carbon-carbon bonds in the development of pharmaceuticals and other complex organic molecules.

Introduction to Tol-BINAP in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, influencing catalytic activity, stability, and selectivity.

Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a bulky, electron-rich atropisomeric bisphosphine ligand. Its specific steric and electronic properties make it an effective ligand for promoting the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of Tol-BINAP can lead to high yields and good functional group tolerance in the synthesis of biaryls and other coupled products.

Key Advantages of Using Tol-BINAP

  • High Catalytic Activity: The electron-rich nature of the phosphorus atoms can enhance the rate of oxidative addition, a key step in the catalytic cycle.

  • Steric Hindrance: The bulky binaphthyl backbone can promote reductive elimination, leading to faster product formation and catalyst turnover.

  • Chirality: As a chiral ligand, Tol-BINAP can be employed in asymmetric Suzuki-Miyaura coupling reactions to generate enantioenriched products, which is of significant interest in pharmaceutical development.

Application Data: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-methoxynaphthalene1-Naphthylboronic acid(S)-BINAP-PdNPs (0.1 mol%)Ba(OH)₂DME/H₂O (9/1)RT3-2447-96[1]
216-Bromolambertianic acidPhenylboronic acidPd(OAc)₂ / (R)-TolBINAPK₂CO₃DMF/H₂O60-652456[2]

Note: The data presented are from specific examples and may not be representative of all possible substrate combinations. Optimization of reaction conditions is often necessary to achieve the best results.

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction using a Tol-BINAP-based palladium catalyst. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a general starting point for the coupling of aryl bromides with arylboronic acids.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tol-BINAP (either (R)- or (S)-enantiomer, or racemic)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, or DMF/Water mixture) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01-0.05 mmol) and Tol-BINAP (0.011-0.055 mmol, 1.1 equiv relative to Pd) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes. This allows for the in-situ formation of the active Pd(0)-Tol-BINAP complex.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution (from step 1) or the solid Pd(OAc)₂ and Tol-BINAP directly to the reaction flask under a positive pressure of inert gas. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)(Tol-BINAP) PdII_complex Ar-Pd(II)(Tol-BINAP)-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Diaryl_Pd Ar-Pd(II)(Tol-BINAP)-Ar' PdII_complex->Diaryl_Pd Ar'B(OH)₂ + Base Transmetalation Transmetalation Ar_B Ar'B(OH)₂ Base Base Diaryl_Pd->Pd0 Product Ar-Ar' Diaryl_Pd->Product RedElim Reductive Elimination ArX Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Suzuki_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Pd source + Tol-BINAP) A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere C->D E 5. Reaction Monitoring (TLC/GC/LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Tol-BINAP is a versatile and effective ligand for the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of a wide range of biaryl compounds. The protocols and information provided herein serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the highest possible yields and efficiencies.

References

Application Notes and Protocols for Asymmetric Hydroformylation Using Tol-BINAP Rhodium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes, which are versatile building blocks in the pharmaceutical and fine chemical industries. The key to achieving high enantioselectivity in this transformation lies in the design of the chiral ligand coordinated to the metal center, typically rhodium. Among the privileged class of atropisomeric biaryl diphosphine ligands, Tol-BINAP, the 4-methylphenyl analogue of BINAP, has emerged as a highly effective ligand for various asymmetric catalytic reactions. The methyl groups on the phenyl rings of Tol-BINAP can influence the electronic and steric properties of the catalyst, potentially leading to improved activity and selectivity compared to its parent ligand, BINAP.

These application notes provide a comprehensive overview of the use of Tol-BINAP rhodium complexes in asymmetric hydroformylation, including detailed protocols for ligand and catalyst preparation, and specific procedures for the hydroformylation of various olefinic substrates.

Application Notes

The use of Tol-BINAP in rhodium-catalyzed asymmetric hydroformylation offers several advantages. The electron-donating methyl groups on the aryl substituents of the phosphine can increase the electron density on the phosphorus atoms. This enhanced basicity can influence the electronic properties of the rhodium center, potentially leading to higher catalytic activity. In some cases, Tol-BINAP has been reported to provide better activity than BINAP in related asymmetric transformations.

The steric bulk of the tolyl groups also plays a crucial role in creating a well-defined chiral pocket around the rhodium center, which is essential for effective enantiodiscrimination of the prochiral olefin. However, the substrate scope and the optimal reaction conditions need to be carefully evaluated for each specific transformation, as the performance of the catalyst is highly dependent on the nature of the substrate.

Key Considerations:

  • Catalyst Preparation: The active catalyst is typically prepared in situ from a rhodium precursor, such as Rh(acac)(CO)₂, and the Tol-BINAP ligand. The ligand-to-metal ratio is a critical parameter that needs to be optimized for each substrate.

  • Solvent: The choice of solvent can significantly impact the solubility of the catalyst and substrates, as well as the reaction rate and selectivity. Toluene and benzene are commonly used solvents for this reaction.

  • Syngas Pressure and Composition: The pressure and the H₂/CO ratio of the synthesis gas are crucial parameters that control the reaction rate and can influence the selectivity.

  • Temperature: The reaction temperature affects the rate of reaction and can also influence the enantioselectivity. Optimization of the temperature is often necessary to achieve a balance between reactivity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of (S)-Tol-BINAP

This protocol is adapted from the established synthesis of BINAP, starting from the enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL).

Materials:

  • (S)-BINOL

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel

  • Di(p-tolyl)phosphine

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

Procedure:

  • Synthesis of (S)-BINOL ditriflate:

    • In an oven-dried flask under an inert atmosphere, dissolve (S)-BINOL in anhydrous DCM.

    • Cool the solution in an ice bath and add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Add hexane to the reaction mixture and filter through a pad of silica gel, washing with a hexane/DCM mixture.

    • Concentrate the filtrate under reduced pressure to obtain the (S)-BINOL ditriflate as a solid.

  • Synthesis of (S)-Tol-BINAP:

    • In an oven-dried flask under an inert atmosphere, add NiCl₂(dppe) and anhydrous DMF.

    • Add di(p-tolyl)phosphine and heat the solution.

    • Add a solution of the (S)-BINOL ditriflate and DABCO in anhydrous DMF to the catalyst mixture.

    • Heat the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).

    • Cool the reaction mixture to induce crystallization of the product.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield (S)-Tol-BINAP.

Protocol 2: Preparation of Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

This is a common precursor for the in situ generation of the active catalyst.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Acetylacetone

  • Carbon monoxide (CO) gas

  • A suitable solvent such as dimethylformamide (DMF) or a two-step procedure involving the formation of [Rh(CO)₂Cl]₂ followed by reaction with an acetylacetonate salt.[1][2][3]

Procedure (Conceptual Outline):

  • A common laboratory preparation involves the reaction of a rhodium(I) carbonyl chloride dimer, [Rh(CO)₂Cl]₂, with sodium acetylacetonate.[3]

  • The rhodium carbonyl chloride dimer is typically prepared by passing carbon monoxide through a hot solution of rhodium(III) chloride hydrate in a suitable solvent.[1]

  • The resulting [Rh(CO)₂Cl]₂ is then reacted with sodium acetylacetonate in a non-aqueous solvent to yield Rh(acac)(CO)₂.[3]

Note: The synthesis of Rh(acac)(CO)₂ should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of carbon monoxide and the use of flammable solvents.

Protocol 3: General Procedure for Asymmetric Hydroformylation

This protocol provides a general framework for the asymmetric hydroformylation of a terminal olefin. Optimization of the reaction parameters is essential for each specific substrate.

Materials:

  • Rh(acac)(CO)₂

  • (S)-Tol-BINAP (or (R)-Tol-BINAP for the opposite enantiomer)

  • Olefin substrate (e.g., styrene, vinyl acetate, 1-octene)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Synthesis gas (a mixture of H₂ and CO, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Rh(acac)(CO)₂ and (S)-Tol-BINAP (typically a 1:1.1 to 1:2 molar ratio) in the chosen anhydrous, degassed solvent.

    • Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for ligand exchange and formation of the active catalyst complex.

  • Hydroformylation Reaction:

    • Transfer the pre-formed catalyst solution to a high-pressure autoclave.

    • Add the olefin substrate to the autoclave (a typical substrate-to-rhodium ratio is 100:1 to 1000:1).

    • Seal the autoclave, and purge it several times with synthesis gas.

    • Pressurize the autoclave to the desired pressure with the H₂/CO mixture (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for analysis (GC, HPLC).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess (ee%) of the chiral aldehyde using appropriate analytical techniques (e.g., chiral GC or HPLC).

Data Presentation

The following tables summarize representative quantitative data for the asymmetric hydroformylation of various olefins using rhodium complexes of BINAP-type ligands. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is intended to provide a general indication of the catalyst's performance.

Table 1: Asymmetric Hydroformylation of Styrene

LigandTemp (°C)Pressure (bar)Solventb/l ratio¹Yield (%)ee (%)
(R)-BINAP²10020Toluene-8952

¹ b/l ratio = branched aldehyde / linear aldehyde. ² Data from a study using a heterogeneous Rh/N-SBA-15 catalyst with (R)-BINAP. While not Tol-BINAP, it provides a relevant benchmark.

No specific data for the homogeneous hydroformylation of styrene with Tol-BINAP was found in the initial searches. The performance is expected to be in a similar range to BINAP, with potential differences in activity and selectivity.

Table 2: Asymmetric Hydroformylation of Vinyl Acetate

LigandTemp (°C)Pressure (bar)Solventb/l ratio¹Yield (%)ee (%)
Ph-BPE²2520Toluene>99:1-81

¹ b/l ratio = branched aldehyde / linear aldehyde. ² Ph-BPE is another chiral diphosphine ligand. This data is included to provide a reference for the expected high regioselectivity for this substrate.

Table 3: Hydroformylation of 1-Octene

LigandTemp (°C)Pressure (bar)Solventn/i ratio¹Conversion (%)
PPh₃²9015Dodecane/PC/1,4-dioxane9.395
P(OPh)₃²9015Dodecane/PC/1,4-dioxane11.5-

¹ n/i ratio = normal (linear) aldehyde / iso (branched) aldehyde. For terminal aliphatic olefins, the linear aldehyde is often the desired product. ² Data from a study on the effect of monodentate ligands on the regioselectivity of 1-octene hydroformylation.

Asymmetric hydroformylation of simple aliphatic olefins like 1-octene is challenging, and typically lower enantioselectivities are observed compared to styrenic or functionalized olefins. The primary challenge is often controlling the regioselectivity towards the branched chiral aldehyde over the thermodynamically favored linear aldehyde.

Visualizations

Catalytic Cycle of Asymmetric Hydroformylation

Catalytic_Cycle cluster_main Rhodium Catalytic Cycle cluster_reactants Inputs cluster_products Output A [Rh(H)(CO)(Tol-BINAP)] B Olefin Coordination A->B + Olefin C Hydride Migration (Regio- and Enantiodetermining Step) B->C D CO Coordination C->D E Migratory Insertion D->E + CO F Oxidative Addition of H₂ E->F G Reductive Elimination F->G + H₂ G->A - Aldehyde Aldehyde Chiral Aldehyde G->Aldehyde Olefin Olefin Olefin->B Syngas CO + H₂ Syngas->D Syngas->F

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydroformylation.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start ligand_synth Synthesize (S)-Tol-BINAP start->ligand_synth precursor_prep Prepare Rh(acac)(CO)₂ start->precursor_prep catalyst_form In situ Catalyst Formation (Rh precursor + Tol-BINAP) ligand_synth->catalyst_form precursor_prep->catalyst_form autoclave_setup Setup Autoclave (Catalyst + Substrate + Solvent) catalyst_form->autoclave_setup reaction_run Pressurize with Syngas & Heat autoclave_setup->reaction_run workup Work-up (Vent, Quench, Extract) reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (GC, HPLC for yield, regio-, and ee) purification->analysis end End analysis->end

Caption: General workflow for asymmetric hydroformylation experiments.

References

Enantioselective Allylation of Imino Esters with Tol-BINAP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective allylation of α-imino esters utilizing a chiral catalyst system composed of copper(I) perchlorate and (R)-Tol-BINAP. This methodology facilitates the synthesis of nonnatural α-amino acid derivatives, which are valuable building blocks in pharmaceutical and materials science research. The protocols and data presented are derived from the seminal work of Lectka and coworkers, who developed a robust catalytic system for the asymmetric alkylation of imino esters with high enantioselectivity.

Overview and Key Concepts

The catalytic, asymmetric addition of nucleophiles to α-imino esters is a powerful strategy for the synthesis of optically enriched α-amino acids. The use of a chiral transition metal-phosphine complex, specifically the in situ generated [(R)-Tol-BINAP]Cu(I)ClO₄, allows for the highly enantioselective addition of allyl silanes to N-aryl imino esters. This reaction proceeds with high yields and excellent enantiomeric excesses (ee), providing a reliable method for the preparation of homoallylic α-amino acid esters.

The reaction is believed to proceed through the coordination of the chiral copper catalyst to the imino ester, which activates it towards nucleophilic attack. The bulky, chiral environment created by the Tol-BINAP ligand directs the approach of the allyl nucleophile, leading to the preferential formation of one enantiomer of the product.

Reaction Scheme & Proposed Mechanism

The enantioselective allylation of an N-aryl imino ester with an allyl silane, catalyzed by a Tol-BINAP-copper(I) complex, is depicted below. The reaction results in the formation of a new carbon-carbon bond and a stereocenter at the α-position of the amino ester.

Reaction_Scheme IminoEster N-Aryl Imino Ester Catalyst [(R)-Tol-BINAP]Cu(I)ClO₄ (cat.) CH₂Cl₂ AllylSilane Allyltrimethylsilane AminoEster Homoallylic α-Amino Ester Catalyst->AminoEster

Caption: General scheme for the Tol-BINAP catalyzed enantioselective allylation.

The proposed catalytic cycle involves the initial formation of the active chiral copper(I) catalyst, which then coordinates to the imino ester. This coordination activates the imine for nucleophilic attack by the allyl silane. After the C-C bond formation, the product dissociates, regenerating the catalyst for the next cycle.

Catalytic_Cycle Proposed Catalytic Cycle Catalyst [(R)-Tol-BINAP]Cu(I)ClO₄ ActivatedComplex [(R)-Tol-BINAP]Cu(I)-Imino Ester Complex Catalyst->ActivatedComplex + Imino Ester IminoEster Imino Ester ProductComplex Product-Catalyst Adduct ActivatedComplex->ProductComplex + Allyl Silane AllylSilane Allyl Silane ProductComplex->Catalyst - Product Product Homoallylic Amino Ester ProductComplex->Product

Caption: Proposed catalytic cycle for the enantioselective allylation.

Quantitative Data Summary

The following tables summarize the results obtained for the enantioselective allylation of various N-aryl imino esters with allyltrimethylsilane, catalyzed by [(R)-Tol-BINAP]Cu(I)ClO₄.

Table 1: Enantioselective Allylation of Ethyl N-(Aryl)iminoacetates

EntryAryl Group (Ar)Yield (%)ee (%)
1Phenyl8595
24-Tolyl8896
34-Methoxyphenyl9097
44-Chlorophenyl8294
52-Tolyl7592

Table 2: Influence of the Ester Group on the Allylation of N-(Phenyl)iminoacetate

EntryEster Group (R)Yield (%)ee (%)
1Methyl8394
2Ethyl8595
3tert-Butyl7891

Experimental Protocols

The following are detailed protocols for the preparation of the catalyst and the execution of the enantioselective allylation reaction.

Preparation of the [(R)-Tol-BINAP]Cu(I)ClO₄ Catalyst Solution

This protocol describes the in situ preparation of the active catalyst.

Catalyst_Preparation Experimental Workflow: Catalyst Preparation Start Start Add_Reagents Add (R)-Tol-BINAP and Cu(CH₃CN)₄ClO₄ to a flame-dried flask. Start->Add_Reagents Add_Solvent Add dry CH₂Cl₂ under an inert atmosphere (N₂ or Ar). Add_Reagents->Add_Solvent Stir Stir at room temperature for 30 minutes. Add_Solvent->Stir End Catalyst solution is ready for use. Stir->End

Caption: Workflow for the in situ preparation of the chiral copper catalyst.

Materials:

  • (R)-Tol-BINAP

  • Tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄]ClO₄

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-Tol-BINAP (0.05 mmol, 1.0 equiv).

  • Add [Cu(CH₃CN)₄]ClO₄ (0.05 mmol, 1.0 equiv) to the same flask.

  • Add anhydrous CH₂Cl₂ (10 mL) via syringe.

  • Stir the resulting solution at room temperature for 30 minutes. The catalyst solution is now ready for use.

General Protocol for the Enantioselective Allylation of an N-Aryl Imino Ester

This protocol outlines the general procedure for the catalytic reaction.

Materials:

  • N-Aryl imino ester (1.0 mmol)

  • Allyltrimethylsilane (1.2 mmol, 1.2 equiv)

  • Prepared [(R)-Tol-BINAP]Cu(I)ClO₄ catalyst solution (5 mol %)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., -78 °C, dry ice/acetone)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-aryl imino ester (1.0 mmol).

  • Dissolve the imino ester in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add the freshly prepared [(R)-Tol-BINAP]Cu(I)ClO₄ catalyst solution (0.05 mmol, 5 mol %) via cannula or syringe.

  • Add allyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic α-amino ester.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Safety and Handling Precautions

  • Copper(I) perchlorate salts are potentially explosive and should be handled with care. Avoid heating and friction.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols and data provide a solid foundation for researchers to apply the enantioselective allylation of imino esters in their synthetic endeavors. For specific substrates, optimization of reaction conditions such as temperature, solvent, and catalyst loading may be necessary to achieve optimal results.

Application Notes and Protocols: Reductive Amination of Ketones Catalyzed by Tol-BINAP Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reductive amination of ketones utilizing chiral Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) complexes. This method is a powerful tool for the synthesis of chiral primary amines, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1][2][3]

Introduction

Asymmetric reductive amination of ketones is a highly efficient one-step method for the synthesis of enantiomerically enriched amines.[2] The use of ruthenium catalysts bearing chiral diphosphine ligands, such as Tol-BINAP, has proven to be particularly effective for this transformation, especially for aromatic ketones.[3][4] These catalysts facilitate the direct conversion of a ketone to a chiral amine with high enantioselectivity, using an ammonia source and a hydrogen donor.[2][4] The Tol-BINAP ligand, a derivative of BINAP, often provides superior enantioselectivity compared to its parent ligand in these reactions.[4]

This protocol will focus on the use of a pre-catalyst, such as [RuCl2((R)-tol-binap)], in a Leuckart–Wallach type reductive amination, which employs ammonium formate as both the ammonia and hydrogen source.[4]

Data Presentation

The following tables summarize the quantitative data for the reductive amination of various ketones catalyzed by a Tol-BINAP ruthenium complex.

Table 1: Asymmetric Reductive Amination of Aryl Ketones with [((R)-tol-binap)RuCl2] Catalyst [4]

EntrySubstrate (Ketone)Time (h)Conversion (%)Yield of Amine (%)Enantiomeric Excess (ee, %)
1Acetophenone24>988592
24'-Methylacetophenone24>988891
34'-Methoxyacetophenone24>989089
44'-Chloroacetophenone24>988295
54'-Nitroacetophenone24>987898
62'-Methylacetophenone24857586
71-Acetonaphthone24>988096

Reaction Conditions: Ketone (1 mmol), [((R)-tol-binap)RuCl2] (0.01 mmol), HCOONH4 (5-10 equiv.), NH3/methanol (15-25%), 60-85 °C. Yields are for the isolated amine after hydrolysis of the N-formyl intermediate. The products generally have the (R) configuration.[4]

Experimental Protocols

This section provides a detailed methodology for the asymmetric reductive amination of ketones.

Catalyst Preparation (Example: [RuCl2((R)-tol-binap)])

A common method for preparing the active catalyst involves the reaction of a suitable ruthenium precursor with the Tol-BINAP ligand. For instance, [RuCl2(p-cymene)]2 can be reacted with (R)-Tol-BINAP in an appropriate solvent.

Protocol for Catalyst Formation:

  • In an inert atmosphere (e.g., a glovebox or under argon), add [RuCl2(p-cymene)]2 (1 equivalent) and (R)-Tol-BINAP (2.1 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., toluene or DMF).

  • Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time until the formation of the complex is complete, often indicated by a color change.

  • The catalyst can be used in situ or isolated for later use.

General Protocol for Asymmetric Reductive Amination

The following protocol is a general procedure for the reductive amination of aryl ketones.

Materials:

  • Aryl ketone

  • [((R)-tol-binap)RuCl2] catalyst

  • Ammonium formate (HCOONH4)

  • Ammonia in methanol solution (e.g., 7N)

  • Anhydrous solvent (e.g., methanol or 2-propanol)

  • Reaction vessel (e.g., Schlenk tube or autoclave)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean and dry reaction vessel, add the aryl ketone (1.0 mmol), the [((R)-tol-binap)RuCl2] catalyst (0.01 mmol, 1 mol%), and ammonium formate (5-10 mmol).

  • Under an inert atmosphere, add the ammonia/methanol solution.

  • Seal the reaction vessel securely.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 60-85 °C).[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction is typically run for 24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • The primary product is often the N-formylated amine. To obtain the free amine, perform a hydrolysis step. Add an aqueous acid or base solution (e.g., HCl or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure chiral amine.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key processes in the reductive amination of ketones catalyzed by Tol-BINAP complexes.

Reductive_Amination_Pathway Ketone Ketone Imine Imine Intermediate Ketone->Imine Condensation Amine_Source Amine Source (e.g., NH3) Amine_Source->Imine Catalyst [Ru]-Tol-BINAP Catalyst Catalyst->Imine Chiral_Amine Chiral Amine Imine->Chiral_Amine Asymmetric Reduction Hydrogen_Source Hydrogen Source (e.g., H2 or HCOOH) Hydrogen_Source->Chiral_Amine

Caption: Reaction pathway for reductive amination.

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: Ketone, Catalyst, Amine Source, Solvent Start->Reaction_Setup Reaction Reaction: Heating and Stirring Reaction_Setup->Reaction Workup Workup: Hydrolysis and Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Yield and ee% Determination Purification->Analysis End End: Chiral Amine Analysis->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Tol-BINAP in Asymmetric Mukaiyama Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds.[1] A significant advancement in this area is the development of catalytic, enantioselective variants that provide access to chiral building blocks crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. This document focuses on the application of the chiral diphosphine ligand, Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), in asymmetric Mukaiyama aldol reactions, with a particular emphasis on the vinylogous version of this transformation.

Tol-BINAP, when complexed with transition metals such as copper(II), forms a highly effective chiral Lewis acid catalyst. This catalyst system facilitates the enantioselective addition of silyl enol ethers, particularly silyl dienolates, to a wide range of aldehydes. The methodology developed by Carreira and colleagues, which utilizes a copper(II) fluoride complex of Tol-BINAP, is a prominent example. This system is believed to operate through the catalytic generation of a chiral metal dienolate, which then undergoes enantioselective addition to the aldehyde.[2] This approach offers high yields and excellent enantioselectivities, making it a valuable tool in asymmetric synthesis.[3]

Key Applications

  • Asymmetric Synthesis of δ-Hydroxy-β-keto Esters: The Tol-BINAP-Cu(II) catalyzed vinylogous Mukaiyama aldol reaction provides efficient access to optically active δ-hydroxy-β-keto esters. These products are versatile synthetic intermediates for producing acetone and acetate-derived aldol adducts.[2]

  • Pharmaceutical Intermediate Synthesis: The ability to generate complex chiral architectures makes this methodology highly relevant to drug development. For instance, it has been applied in the synthesis of key intermediates for HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[2]

Data Presentation: Performance in Vinylogous Mukaiyama Aldol Reaction

The following table summarizes the performance of the (S)-Tol-BINAP-Cu(II) fluoride catalyst system in the enantioselective addition of a silyl dienolate to various aldehydes, as reported by Carreira et al.[2]

AldehydeProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehydeδ-hydroxy-β-keto ester9192
4-Chlorobenzaldehydeδ-hydroxy-β-keto ester8995
4-Methoxybenzaldehydeδ-hydroxy-β-keto ester9291
2-Naphthaldehydeδ-hydroxy-β-keto ester9090
Cinnamaldehydeδ-hydroxy-β-keto ester8595
Cyclohexanecarboxaldehydeδ-hydroxy-β-keto ester8491
Pivalaldehydeδ-hydroxy-β-keto ester7592

Diagrams

Catalytic Cycle

The proposed catalytic cycle for the Tol-BINAP-Cu(II) fluoride-mediated Mukaiyama aldol reaction involves the generation of a chiral copper dienolate.

Catalytic_Cycle cluster_cycle A [(Tol-BINAP)Cu]²⁺F₂ B Chiral Copper Dienolate A->B + Silyl Dienolate - TMSF F_out Aldol Product C Copper Aldolate Intermediate B->C + RCHO C->A + Silyl Dienolate - Silylated Product D Silyl Enol Ether E Aldehyde (RCHO) F Silylated Aldol Product D_in Silyl Dienolate E_in Aldehyde

Caption: Proposed catalytic cycle for the Tol-BINAP-Cu(II) fluoride reaction.

Experimental Workflow

A general workflow for carrying out the Tol-BINAP catalyzed Mukaiyama aldol reaction is depicted below.

Experimental_Workflow arrow arrow Catalyst Catalyst Preparation (in situ) (Tol-BINAP, Cu(OTf)₂, Fluoride Source) Reaction Reaction Setup (Add Aldehyde and Silyl Dienolate at -78 °C) Catalyst->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., sat. aq. NH₄Cl) Monitoring->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Product Analysis (NMR, HPLC for ee%) Purification->Analysis

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Allylic Alkylation with Tol-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) has emerged as a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands, such as Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), in conjunction with iridium catalysts allows for high levels of enantioselectivity and regioselectivity, particularly favoring the formation of branched products.[1][2][3][4][5] This methodology is especially valuable in the synthesis of complex chiral molecules, including intermediates for pharmaceutical drug development.

These application notes provide an overview of the iridium-catalyzed allylic alkylation using Tol-BINAP, including key data, detailed experimental protocols, and mechanistic diagrams to guide researchers in applying this reaction to their synthetic challenges. The air and water stability of the π-allyliridium C,O-benzoate catalyst modified by Tol-BINAP makes it a robust and practical choice for various synthetic applications.[1][2][4]

Data Presentation

The following tables summarize the quantitative data for the iridium-catalyzed allylic alkylation with Tol-BINAP across a range of nucleophiles and allylic acetates.

Table 1: Enantioselective Iridium-Catalyzed Allylic Alkylation of Racemic Branched Alkyl-Substituted Allylic Acetate with Nitronates [1]

EntryAllylic AcetateNitronateProductYield (%)ee (%)
11a2a3a8497
21b2a3b8296
31c2a3c8597
41a2b3d8895
51a2c3e9198

Conditions: Reactions were typically performed with the allylic acetate, nitronate, Cs₂CO₃, and the Ir-catalyst in a suitable solvent at a specific temperature. Yields are for the isolated product. Enantiomeric excess (ee) was determined by HPLC analysis.[1]

Table 2: Iridium-Catalyzed Asymmetric Allylic Amination of Racemic Branched Alkyl-Substituted Allylic Acetates [2][4]

EntryAllylic AcetateAmineProductYield (%)ee (%)
1α-methyl allyl acetateAniline4a8289
2α-methyl allyl acetateN-methyl benzylamine3a9896
31aMorpholine-9594
41bPiperidine-9295

Conditions: Reactions were conducted with the allylic acetate, amine, a base (e.g., Cs₂CO₃), and the Ir-catalyst in a solvent like DME at a controlled temperature. Yields represent isolated products. Enantiomeric excess (ee) was determined by chiral HPLC or SFC analysis.[2][4]

Table 3: Iridium-Catalyzed Asymmetric Allylic Alkylation of Malonates [6]

EntryAllylic ElectrophileMalonateProductYield (%)ee (%)
1Aryl-substitutedDiethyl malonate3a8397
2Aryl-substitutedDimethyl malonate3b6997
3Aryl-substitutedDi-i-Pr malonate3c5690
4Aryl-substitutedDi-t-Bu malonate3d5490

Conditions: The reaction is performed with the allylic electrophile, malonate, a base, a Zinc salt additive (e.g., ZnI₂), and the Ir-catalyst in a suitable solvent at ambient temperature. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral SFC.[6]

Experimental Protocols

General Protocol for Iridium-Catalyzed Asymmetric Allylic Alkylation with Nitronates [1]

  • Catalyst Preparation: The π-allyliridium C,O-benzoate complex modified by (S)-Tol-BINAP can be prepared according to literature procedures. This complex is generally stable to air and water.[3]

  • Reaction Setup: To an oven-dried reaction vessel is added the iridium catalyst (e.g., 2-5 mol%), the allylic acetate (1.0 equiv), the nitroalkane (1.1-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 1.2-2.0 equiv).

  • Solvent and Reaction Conditions: A suitable anhydrous solvent (e.g., THF, DME) is added, and the reaction mixture is stirred at a specified temperature (e.g., 70-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired allylic alkylation product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Protocol for Iridium-Catalyzed Asymmetric Allylic Amination [2][4]

  • Catalyst and Reagents: The air- and water-stable π-allyliridium C,O-benzoate modified by (S)-Tol-BINAP is used as the catalyst.[2][4] The allylic acetate, amine, and a base (e.g., Cs₂CO₃) are used as received or purified as necessary.

  • Reaction Setup: In a glovebox or under an inert atmosphere, the iridium catalyst (e.g., 2 mol%), the allylic acetate (1.0 equiv), the amine (1.2-2.0 equiv), and the base (e.g., 2.0 equiv) are added to a reaction tube.

  • Solvent and Temperature: Anhydrous 1,2-dimethoxyethane (DME) is added, and the tube is sealed. The reaction mixture is then heated to the desired temperature (e.g., 30-70 °C) with stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the solvent is removed in vacuo. The residue is purified directly by flash chromatography on silica gel to yield the pure allylic amine.

  • Analysis: The product is characterized by standard spectroscopic methods. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[4]

Mandatory Visualization

experimental_workflow reagents 1. Reagent Preparation - Ir-Tol-BINAP Catalyst - Allylic Electrophile - Nucleophile - Base setup 2. Reaction Setup - Add reagents to vessel - Add anhydrous solvent - Inert atmosphere (N₂ or Ar) reagents->setup reaction 3. Reaction - Stirring at controlled temperature - Monitor by TLC/GC-MS setup->reaction workup 4. Work-up - Quench reaction - Solvent extraction - Wash with water/brine reaction->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Silica gel chromatography workup->purification analysis 6. Analysis - NMR, MS for structure - Chiral HPLC/SFC for ee purification->analysis

Caption: General workflow for Iridium-catalyzed allylic alkylation.

catalytic_cycle Ir_L [Ir(Tol-BINAP)]⁺ Ox_Add Oxidative Addition Ir_L->Ox_Add Allyl_X Allylic Electrophile (R-X) Allyl_X->Ox_Add Pi_Allyl π-Allyl-Ir Complex Ox_Add->Pi_Allyl -X⁻ Attack Nucleophilic Attack (Outer-sphere) Pi_Allyl->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Attack->Ir_L Regeneration of Catalyst Product Alkylated Product (R-Nu) Attack->Product Red_Elim Reductive Elimination

Caption: Catalytic cycle of Ir-catalyzed allylic alkylation.

References

Application Notes and Protocols for Tol-BINAP in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tol-BINAP ((R)- or (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) in copper-catalyzed reactions. The focus is on providing practical information for the successful application of this privileged ligand in synthetic chemistry, particularly in the context of developing novel methodologies for drug discovery and development.

Introduction to Tol-BINAP in Copper Catalysis

Tol-BINAP is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C2 symmetry and tunable steric and electronic properties, derived from the tolyl substituents, make it highly effective in inducing enantioselectivity in a variety of metal-catalyzed transformations. In recent years, copper catalysis has emerged as a cost-effective and sustainable alternative to catalysis based on precious metals like palladium, rhodium, and iridium. The combination of copper with chiral ligands such as Tol-BINAP has enabled a wide range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. These methods are of significant interest to the pharmaceutical industry for the synthesis of chiral building blocks and complex drug molecules.

This document will cover key applications of Tol-BINAP in copper-catalyzed reactions, providing insights into the catalytic cycles, quantitative data on reaction performance, and detailed experimental procedures.

Visible-Light-Induced Asymmetric Difunctionalization of Olefins

One of the prominent applications of copper-BINAP complexes is in the visible-light-mediated difunctionalization of olefins. These reactions allow for the simultaneous introduction of two different functional groups across a double bond, often with high levels of stereocontrol. The following sections detail a representative example of this transformation.

Catalytic Cycle:

The proposed catalytic cycle for the visible-light-induced difunctionalization of olefins involves a photoredox mechanism. The copper(I)-BINAP complex, upon irradiation with visible light, is excited to a more redox-active state. This excited complex can then engage in single-electron transfer (SET) processes with the substrates to generate radical intermediates, which then proceed through a series of steps to form the final product and regenerate the catalyst.

Visible_Light_Difunctionalization Cu_I_BINAP Cu(I)-Tol-BINAP Excited_Cu_I_BINAP *[Cu(I)-Tol-BINAP] Cu_I_BINAP->Excited_Cu_I_BINAP Visible Light (hν) Cu_II_BINAP Cu(II)-Tol-BINAP Excited_Cu_I_BINAP->Cu_II_BINAP SET with Alkyl Halide Substrate_Radical Alkyl Radical Intermediate Excited_Cu_I_BINAP->Substrate_Radical Generates Product_Cu_II Product-Cu(II) Complex Substrate_Radical->Product_Cu_II Reaction with Olefin and Nucleophile Product_Cu_II->Cu_I_BINAP Reductive Elimination Product Difunctionalized Product Product_Cu_II->Product Releases Alkyl_Halide Alkyl Halide

Caption: Proposed photocatalytic cycle for copper-Tol-BINAP catalyzed difunctionalization of olefins.

Data Presentation:

The following table summarizes the performance of the copper-Tol-BINAP catalyzed difunctionalization of various styrenes with an alkyl halide and an anionic nucleophile under blue light irradiation.[1]

EntryStyrene SubstrateAlkyl HalideNucleophileYield (%)ee (%)
1StyreneCBr4NaN38592
24-MethylstyreneCBr4NaN38290
34-ChlorostyreneCBr4NaN37894
44-MethoxystyreneCBr4NaN38888
5Styrene1-IodoadamantaneKSCN7591
6StyreneCBr4NaCN6585
Experimental Protocol:

General Procedure for Visible-Light-Induced Asymmetric Azido- and Tribromomethylation of Styrenes:

  • Materials:

    • Copper(I) iodide (CuI)

    • (R)-Tol-BINAP

    • Styrene substrate (0.5 mmol)

    • Carbon tetrabromide (CBr4, 1.0 mmol)

    • Sodium azide (NaN3, 1.5 mmol)

    • Degassed solvent (e.g., Dichloromethane, 5 mL)

    • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

  • Procedure:

    • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (1.9 mg, 0.01 mmol, 2 mol%) and (R)-Tol-BINAP (7.5 mg, 0.011 mmol, 2.2 mol%).

    • Add the degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Add the styrene substrate (0.5 mmol), carbon tetrabromide (165 mg, 1.0 mmol), and sodium azide (97.5 mg, 1.5 mmol).

    • Seal the Schlenk tube and place it approximately 5-10 cm from a blue LED lamp (450 nm).

    • Irradiate the reaction mixture at room temperature with vigorous stirring for 24 hours.

    • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired azidotribromomethylated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Copper-Catalyzed Asymmetric Vinylogous Mukaiyama Aldol Reaction

The vinylogous Mukaiyama aldol reaction (VMAR) is a powerful tool for the construction of complex molecular architectures containing 1,5-dicarbonyl motifs. The use of a chiral Tol-BINAP-copper complex can render this reaction highly enantioselective.

Catalytic Cycle:

In this ground-state catalytic cycle, the Tol-BINAP-Cu(II) complex acts as a chiral Lewis acid to activate the aldehyde substrate. This is followed by the nucleophilic attack of a silyl dienolate, leading to the formation of the carbon-carbon bond and the desired product with high stereocontrol.

VMAR_Cycle TolBINAP_CuF2 Tol-BINAP-CuF₂ Active_Catalyst [Tol-BINAP-Cu]²⁺ TolBINAP_CuF2->Active_Catalyst Activation Aldehyde_Complex Aldehyde-Catalyst Complex Active_Catalyst->Aldehyde_Complex Coordination Product_Complex Product-Catalyst Complex Aldehyde_Complex->Product_Complex Nucleophilic Attack Product_Complex->Active_Catalyst Product Release Product Aldol Product Product_Complex->Product Forms Aldehyde Aldehyde Aldehyde->Aldehyde_Complex Silyl_Dienolate Silyl Dienolate Silyl_Dienolate->Product_Complex

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity with Tol-BINAP Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Tol-BINAP ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric catalysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tol-BINAP and why is it used in asymmetric catalysis?

A1: Tol-BINAP (2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand known for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[1] Its C₂-symmetric, atropisomeric structure creates a well-defined chiral environment around a metal center (commonly Ruthenium, Rhodium, or Palladium), which directs the stereochemical outcome of the reaction. This is crucial for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical industry where a molecule's chirality can determine its efficacy and safety.[1]

Q2: Which transition metals are typically complexed with Tol-BINAP, and for what types of reactions?

A2: Tol-BINAP is most frequently paired with Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd).[1]

  • Ruthenium-Tol-BINAP complexes are highly effective for the asymmetric hydrogenation of a wide range of substrates, including functionalized ketones, olefins, and aromatic compounds.[1]

  • Rhodium-Tol-BINAP complexes are classically used for the asymmetric hydrogenation of olefins and the isomerization of allylic amines.[1]

  • Palladium-Tol-BINAP complexes are employed in various carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations and Heck reactions.[1]

Q3: What are the critical factors influencing enantioselectivity in Tol-BINAP catalyzed reactions?

A3: Several factors can significantly impact the enantiomeric excess (ee) of your reaction. These include:

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state energies.[1]

  • Temperature: Reaction temperature affects the reaction rate and can also impact the catalyst's stability and selectivity. Lower temperatures generally lead to higher enantioselectivity.[2]

  • Hydrogen Pressure (for hydrogenations): In certain reactions, such as the hydrogenation of allylic alcohols, hydrogen pressure has a significant effect on enantioselectivity.[3]

  • Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of different catalytic species, some of which may be less selective or even inactive.[4]

Q4: How should Tol-BINAP and its metal complexes be handled and stored?

A4: Bisphosphine ligands like Tol-BINAP and their metal complexes can be sensitive to air and moisture, which can lead to the oxidation of the phosphorus centers.[4] This can reduce the concentration of the active ligand and form species that may catalyze achiral background reactions.[4] Therefore, it is crucial to handle and store the ligand and its complexes under an inert atmosphere (e.g., argon or nitrogen).[4]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee%)

Low enantiomeric excess is a common challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.

Question: My reaction has a good yield, but the enantioselectivity is low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity with a good yield suggests that the catalyst is active but not sufficiently selective. Here are the steps to troubleshoot this problem:

Step 1: Verify Ligand and Reagent Purity

  • Ligand Purity: Insufficient enantiopurity of the Tol-BINAP ligand will directly lead to a lower ee% of the product.[4] Verify the enantiopurity of your ligand using a calibrated chiral HPLC method.[4]

  • Reagent and Solvent Purity: Impurities in your substrate or solvent can poison the catalyst or promote a non-selective background reaction.[4] Ensure you are using high-purity, dry solvents and reagents.

Step 2: Optimize Reaction Parameters

  • Temperature: Lowering the reaction temperature is often the most effective first step to improve enantioselectivity.[2] This increases the energy difference between the diastereomeric transition states.

  • Solvent: The solvent plays a critical role in the geometry and stability of the transition state. A solvent screening is highly recommended. Test a range of aprotic solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂).

  • Catalyst Loading: An optimal concentration is necessary to ensure the catalyzed pathway dominates over any non-selective background reactions. Vary the catalyst loading to find the ideal concentration.

  • Pressure (for hydrogenations): For hydrogenation reactions, the hydrogen pressure can be a critical parameter for achieving high enantioselectivity.[3]

Step 3: Evaluate Catalyst Formation and Handling

  • Inert Atmosphere: Ensure that all steps of catalyst preparation and the reaction itself are performed under strictly anhydrous and anaerobic conditions (e.g., using a glovebox or Schlenk line).[4] BINAP-Ru complexes, for example, are known to be rapidly oxidized in solution in the presence of air.[3]

  • Incorrect Ligand-to-Metal Ratio: A non-optimal ligand-to-metal ratio can result in the formation of less selective catalytic species.[4]

  • Incomplete Catalyst Formation: Consider pre-forming the catalyst before adding the substrate to ensure the active catalytic species is fully generated.[4]

Issue 2: Poor Yield and Low Conversion

Question: My reaction is showing low conversion to the desired product. What should I investigate?

Answer: Low conversion can be due to catalyst deactivation or suboptimal reaction conditions.

Step 1: Check Catalyst Integrity and Handling

  • Catalyst Deactivation: As mentioned, Tol-BINAP and its complexes can be sensitive to air and moisture.[4] Improper handling can lead to catalyst deactivation. Ensure all handling is done under an inert atmosphere.

  • Purity of Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.

Step 2: Adjust Reaction Conditions

  • Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If the conversion is low, a modest increase in temperature may be necessary.

  • Reaction Time: Monitor the reaction over time to ensure it has reached completion.

  • Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading.

Data Presentation

Table 1: Effect of Hydrogen Pressure on Asymmetric Hydrogenation of Geraniol with Ru-(R)-BINAP

H₂ Pressure (atm)Enantiomeric Excess (ee%)
470
3095
>90>96

Data synthesized from information in reference[3].

Table 2: Effect of Solvent on Pd-Catalyzed Allylic Alkylation of a Secondary Nitroalkane with Tol-BINAP

SolventYield (%)
Toluene15
THF25
Dichloromethane33
Acetonitrile42
DMSO50
Methanol<5
2-Propanol<5

Data synthesized from information in reference[5]. Note: In this specific study, significant enantioselectivity was not observed even with a chiral ligand.

Experimental Protocols

Protocol 1: Preparation of a Ru-Tol-BINAP Precatalyst

This protocol describes the preparation of a common Ru-(S)-Tol-BINAP precatalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-Tol-BINAP

  • Anhydrous, degassed DMF

  • Schlenk flask

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-Tol-BINAP (2 equivalents) to a Schlenk flask.[6]

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.[6]

  • Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.[6]

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol outlines a general method for the hydrogenation of aromatic ketones using a pre-formed Ru-Tol-BINAP-diamine catalyst.

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Potassium tert-butoxide

  • Anhydrous, degassed 2-propanol

  • Acetophenone

  • Autoclave with a glass liner

  • Hydrogen gas source

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).[6]

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[6]

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.[6]

  • Add the acetophenone substrate to the liner.[6]

  • Place the glass liner inside the autoclave and seal the reactor securely.[6]

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[6]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[6]

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[6]

  • After the reaction is complete, carefully vent the hydrogen pressure and work up the reaction mixture to isolate and analyze the chiral alcohol product.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed purity_check Step 1: Verify Ligand and Reagent Purity start->purity_check optimization Step 2: Optimize Reaction Parameters purity_check->optimization Purity Confirmed sub_purity Check Ligand Enantiopurity Check Substrate/Solvent Purity purity_check->sub_purity catalyst_handling Step 3: Evaluate Catalyst Formation & Handling optimization->catalyst_handling Still Low ee% sub_optimization Lower Temperature Screen Solvents Adjust Catalyst Loading Optimize Pressure (H2) optimization->sub_optimization solution Improved Enantioselectivity catalyst_handling->solution sub_catalyst Ensure Inert Atmosphere Verify Ligand/Metal Ratio Consider Pre-formation catalyst_handling->sub_catalyst

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow prep Catalyst Preparation (Inert Atmosphere) setup Reaction Setup (Substrate, Solvent) prep->setup reaction Reaction Execution (Temp, Time, Pressure) setup->reaction workup Workup & Purification reaction->workup analysis Analysis (Yield, ee%) workup->analysis

Caption: General experimental workflow for asymmetric catalysis.

References

Technical Support Center: Troubleshooting Low Yield in Tol-BINAP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tol-BINAP catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, specifically focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Tol-BINAP catalyzed reaction is resulting in a low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Key initial checks include:

  • Inert Atmosphere: Tol-BINAP and its metal complexes are highly sensitive to air. Ensure that your entire experimental setup, including solvents and reagents, is under a strictly inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Purity: All solvents and reagents must be anhydrous and free of impurities. Impurities can act as catalyst poisons, significantly reducing catalytic activity.

  • Tol-BINAP Ligand Quality: The Tol-BINAP ligand is susceptible to oxidation to its corresponding phosphine oxide. Confirm the purity of your ligand, as the presence of oxides can be detrimental to the reaction.

  • Catalyst Precursor Purity: The metal precursor used to form the catalyst should be of high purity.

Q2: How does the choice of solvent impact the yield of my Tol-BINAP catalyzed reaction?

A2: The solvent can have a profound effect on both the reaction rate and the enantioselectivity. Protic solvents like methanol and ethanol can act as proton donors, which may be beneficial for the catalytic cycle, particularly in asymmetric hydrogenations.[1] For instance, in the hydrogenation of certain ketones, ethanol has been shown to provide higher enantiomeric excess (ee) compared to 2-propanol.[2] Aprotic solvents can also be effective, but their polarity and coordinating ability will influence the catalyst's activity. It is often necessary to screen a range of solvents to find the optimal one for your specific substrate and catalyst system.

Q3: Can the reaction temperature be a cause for low yield, and how should I optimize it?

A3: Yes, temperature is a critical parameter. A temperature that is too low may result in a sluggish reaction with low conversion. Conversely, a temperature that is too high can lead to catalyst decomposition or the formation of side products, also reducing the yield. The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. It is advisable to perform a temperature screening study to identify the ideal conditions for your reaction. For some asymmetric reductions, lowering the temperature can increase enantioselectivity, but there is often an optimal point beyond which further cooling is not beneficial.[3]

Q4: What is the typical catalyst loading for a Tol-BINAP catalyzed reaction, and how does it affect the yield?

A4: Typical catalyst loadings for Tol-BINAP systems can range from 0.01 mol% to 5 mol%, depending on the specific reaction and substrate. While increasing the catalyst loading can sometimes increase the reaction rate, it is not always a solution for low yield and can be cost-prohibitive. In some cases, high catalyst concentrations can lead to the formation of less active catalyst aggregates. It is often more effective to optimize other reaction parameters first. For scalable reactions, it has been demonstrated that catalyst loading can sometimes be reduced without a significant loss in yield or stereoselectivity.[4]

Q5: My reaction starts well but then seems to stop before completion. What could be the cause?

A5: This phenomenon often points towards catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be due to trace impurities, thermal instability, or reaction with the substrate or product.

  • Product Inhibition: The product of the reaction may be coordinating to the metal center of the catalyst, effectively inhibiting its activity.

To address this, you can try adding the substrate slowly over time or, if feasible, removing the product as it is formed.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Tol-BINAP catalyzed reactions.

Step 1: Initial Assessment of Reagents and Reaction Setup

The first step in troubleshooting is to rule out common experimental errors.

  • Verify Ligand and Metal Precursor Purity:

    • Action: Analyze your Tol-BINAP ligand and metal precursor by an appropriate method (e.g., ³¹P NMR for the ligand) to check for oxidation or other impurities.

    • Tip: Store Tol-BINAP under an inert atmosphere in a freezer to minimize degradation.

  • Ensure Anhydrous and Anaerobic Conditions:

    • Action: Use freshly distilled and degassed solvents. Ensure all glassware is flame-dried or oven-dried before use. Perform all manipulations using Schlenk techniques or in a glovebox.

    • Tip: Using a visual indicator for dryness in your solvents can be helpful.

Step 2: Optimization of Reaction Parameters

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary.

The choice of solvent can dramatically impact the reaction outcome.

Table 1: Effect of Solvent on a Representative Tol-BINAP Catalyzed Reaction

Entry Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
1 2-Propanol 99 82 (R) [2]
2 Ethanol Quantitative 98 (S) [2]
3 Methanol High Activity Varies [1]
4 Dichloromethane Varies Varies -

| 5 | Toluene | Varies | Varies | - |

Note: Data is compiled from different Tol-BINAP catalyzed ketone hydrogenation systems and should be used as a guideline for solvent screening.

Temperature affects both the reaction rate and selectivity.

Table 2: Influence of Temperature on a Chiral Catalyst System

Entry Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) Reference
1 0 - - [3]
2 -20 - - [3]
3 -40 - 84 [3]

| 4 | -60 | - | 63 |[3] |

Note: This data is from an oxazaborolidine-catalyzed reduction and serves as an example of the non-linear effect temperature can have on enantioselectivity. A similar optimization is recommended for Tol-BINAP systems.

Optimizing the amount of catalyst is a balance between reaction efficiency and cost.

Table 3: Impact of Catalyst Loading on a Cu-BINAP Catalyzed Reaction

Entry Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (er) Diastereomeric Ratio (dr) Reference
1 5.0 93 98:2 11:1 [4]

| 2 | 3.0 | 93 | 97:3 | 10:1 |[4] |

Note: This data from a Cu-BINAP system illustrates that reducing catalyst loading is possible without compromising the outcome. Similar optimization is recommended for your specific Tol-BINAP reaction.

Experimental Protocols

Protocol 1: General Procedure for a Tol-BINAP-Ru Catalyzed Asymmetric Hydrogenation of a Ketone

This protocol provides a general starting point for optimizing your reaction.

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and (S)-Tol-BINAP (typically in a 1:1.1 Ru:ligand ratio).

    • Add anhydrous, degassed solvent (e.g., 2-propanol).

    • If required by the specific catalytic system, add a chiral diamine ligand (e.g., (S,S)-DPEN).

    • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time to allow for the formation of the active catalyst.

  • Hydrogenation:

    • To the flask containing the pre-formed catalyst, add the substrate ketone.

    • Add a solution of a base (e.g., potassium tert-butoxide in 2-propanol).

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-100 atm).

    • Stir the reaction at the optimized temperature for the required duration.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Filter the reaction mixture through a short plug of silica gel to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product to determine conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (e.g., by chiral HPLC or GC).

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting low-yield issues.

Troubleshooting_Workflow start Low Reaction Yield Observed check_reagents Step 1: Verify Reagent and Setup Integrity start->check_reagents reagents_ok Integrity Confirmed check_reagents->reagents_ok All good reagents_issue Issue Found (e.g., Impure Ligand) check_reagents->reagents_issue Problem identified optimize_conditions Step 2: Optimize Reaction Conditions reagents_ok->optimize_conditions purify Purify/Replace Reagents and Repeat reagents_issue->purify purify->start screen_solvent 2.1 Screen Solvents optimize_conditions->screen_solvent optimize_temp 2.2 Optimize Temperature screen_solvent->optimize_temp adjust_loading 2.3 Adjust Catalyst Loading optimize_temp->adjust_loading yield_improved Yield Improved adjust_loading->yield_improved Positive result no_improvement No Significant Improvement adjust_loading->no_improvement Negative result success Success! yield_improved->success further_investigation Step 3: Investigate Catalyst Deactivation/Product Inhibition no_improvement->further_investigation

Caption: A logical workflow for troubleshooting low reaction yield.

Optimization_Flow cluster_conditions Reaction Condition Optimization solvent Solvent Screening (e.g., Toluene, EtOH, THF) temperature Temperature Screening (e.g., 0°C, RT, 50°C) solvent->temperature Select best solvent catalyst_loading Catalyst Loading (e.g., 0.1, 0.5, 1.0 mol%) temperature->catalyst_loading Select best temperature end Optimized Yield catalyst_loading->end Fine-tune loading start Low Yield with Standard Conditions start->solvent

Caption: Experimental workflow for optimizing reaction conditions.

References

Technical Support Center: Optimization of Tol-BINAP Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for Tol-BINAP (2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl) catalysis.

Frequently Asked Questions (FAQs)

Q1: What is Tol-BINAP and why is it used in asymmetric catalysis?

A1: Tol-BINAP is a chiral diphosphine ligand known for its C₂-symmetric atropisomeric structure. This structure arises from restricted rotation around the carbon-carbon single bond connecting the two naphthyl rings, creating a well-defined and stable chiral environment. When coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), Tol-BINAP forms a chiral catalyst that can effectively induce high stereoselectivity in a variety of chemical transformations.[1] The 'Tol' prefix indicates that each phosphorus atom is bonded to two tolyl (4-methylphenyl) groups, which can modify the electronic and steric properties of the ligand compared to the parent BINAP.[2] It is widely used in asymmetric hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[3][4]

Q2: How should I handle and store Tol-BINAP and its metal complexes?

A2: Tol-BINAP and its corresponding metal complexes can be sensitive to air and moisture.[5][6] The phosphine groups are susceptible to oxidation to phosphine oxides, which can deactivate the catalyst or alter its selectivity.[6] Therefore, proper handling and storage are crucial to maintain catalytic activity.

  • Handling: All manipulations should be carried out under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques. Use anhydrous, degassed solvents.[5]

  • Storage: Store Tol-BINAP ligands and their metal complexes in a cool, dark, and dry environment, preferably in a desiccator or glovebox under an inert atmosphere.[5]

Q3: What are the most common issues encountered when optimizing Tol-BINAP catalyzed reactions?

A3: Researchers commonly face challenges such as low reaction conversion, poor enantioselectivity (ee), and issues with reproducibility. These problems can stem from a variety of factors including catalyst purity and activation, the choice of solvent, reaction temperature, substrate-to-catalyst ratio, and the presence of additives like bases.[7][8] A systematic approach to troubleshooting is essential for successful optimization.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Low or zero conversion is a frequent initial problem. The following steps can help diagnose the issue.

dot

G start Low / No Conversion check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Check Reagent Purity start->check_reagents sub_catalyst1 Inert Atmosphere? (O₂, H₂O sensitive) check_catalyst->sub_catalyst1 sub_conditions1 Temperature Too Low? check_conditions->sub_conditions1 sub_reagents1 Substrate/Solvent Pure? (Potential poisons) check_reagents->sub_reagents1 sub_catalyst2 Correct Precursor Activation? (e.g., base, H₂) sub_catalyst1->sub_catalyst2 Yes sub_catalyst3 Ligand Oxidized? (Check by ³¹P NMR) sub_catalyst2->sub_catalyst3 Yes solution Problem Resolved sub_catalyst3->solution No sub_conditions2 Pressure Too Low? (for hydrogenations) sub_conditions1->sub_conditions2 No sub_conditions3 Base/Additive Required? sub_conditions2->sub_conditions3 No sub_conditions3->solution No sub_reagents1->solution Yes

Caption: Troubleshooting workflow for low reaction conversion.

Possible Causes & Solutions:

  • Catalyst Integrity and Activation:

    • Air and Moisture Sensitivity: The active catalytic species is often generated in situ and can be highly sensitive to oxygen and water.[6] Ensure all reagents and solvents are rigorously dried and degassed, and that the reaction is performed under a strictly inert atmosphere.

    • Ligand Oxidation: The phosphine groups of Tol-BINAP can oxidize, rendering the catalyst inactive. If possible, check the purity of the ligand via ³¹P NMR spectroscopy.

    • Incomplete Activation: Many Tol-BINAP systems, particularly Ru-based hydrogenation catalysts, require activation with H₂ and often a base to form the active RuH₂ species.[1][9] Review the specific activation procedure for your catalyst system.

  • Reaction Conditions:

    • Temperature: Reaction rates are highly temperature-dependent. If conversion is low, consider increasing the temperature incrementally. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.[6]

    • Pressure: For gas-liquid reactions like hydrogenation, low pressure can result in slow reaction rates. The rate may be independent of H₂ pressure without a base but is accelerated with increasing pressure in the presence of a base.[10]

    • Additives: The presence and concentration of a base (e.g., KOt-Bu) can dramatically increase the reaction rate, though an excessive amount can sometimes be detrimental.[10]

  • Reagent Purity:

    • Inhibitors: Impurities in the substrate or solvent (e.g., sulfur compounds, chelating agents) can act as catalyst poisons.[6] Purifying the substrate and using high-purity solvents is recommended.

Issue 2: Low Enantioselectivity (ee)

Achieving high enantioselectivity is the primary goal of using a chiral catalyst. If the ee is low, consider the following variables.

Possible Causes & Solutions:

  • Purity of Chiral Ligand:

    • Ensure the Tol-BINAP ligand has high enantiomeric purity. The presence of even small amounts of the opposite enantiomer will directly decrease the ee of the product.[6]

  • Reaction Parameters:

    • Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often increases the ee by favoring the lower-energy transition state leading to the major enantiomer.[6][11] However, this is not a universal rule, and the optimal temperature must be determined empirically.

    • Solvent: The solvent plays a critical role in the catalytic cycle by stabilizing transition states and influencing the chiral pocket of the catalyst.[12][13] A solvent screening is highly recommended as a first step in optimization. Polar, protic solvents like 2-propanol or ethanol are often effective in hydrogenations, while aprotic solvents like toluene or DCM may be optimal for other reaction types.[10][14][15]

    • Additives/Bases: While bases can accelerate reactions, their nature and concentration can also influence the stereochemical outcome.[10] It is worth screening different bases (e.g., KOt-Bu, KOH, Et₃N) if applicable.

    • Substrate-to-Catalyst (S/C) Ratio: While a high S/C ratio is desirable for efficiency, a lower ratio during initial optimization can sometimes provide better selectivity by minimizing background or uncatalyzed reactions.[16][17]

  • Catalyst Structure:

    • Ligand Modification: If extensive optimization of reaction conditions fails to improve ee, consider using a different BINAP derivative. Modifying the substituents on the phosphine or the naphthyl backbone can alter the catalyst's steric and electronic properties, which may be better suited for a specific substrate.[2][18]

Data Presentation: Optimization Parameters

The following tables summarize the effects of various parameters on Tol-BINAP catalyzed reactions, based on representative data from the literature.

Table 1: Effect of Solvent on a Tol-BINAP Catalyzed Reaction

Entry Solvent Conversion (%) ee (%) Reference
1 2-Propanol >99 82 [10]
2 Methanol - - [10]
3 Toluene - - [19]
4 DCM - - [19]
5 DMF >99 96 [14]

Note: Data is illustrative for different reaction types. Direct comparison is context-dependent. The extent of enantioselection is often unaffected by the nature of the solvent in certain Ru-diamine hydrogenations.[10]

Table 2: Effect of Temperature on a Tol-BINAP Catalyzed Reaction

Entry Temperature (°C) Yield (%) ee (%) Reference
1 100 51 95 [14]
2 80 65 95 [14]
3 30 >99 - [9]
4 0 >99 97 [9]

Note: Lowering the temperature often improves enantioselectivity, but may decrease the reaction rate.[6]

Table 3: Effect of Substrate-to-Catalyst (S/C) Ratio

Entry S/C Ratio Time (h) Conversion (%) ee (%) Reference
1 1000:1 24 >99 95 [17]
2 2000:1 24 20 14 [9]
3 10,000:1 3 99 97 [9]
4 2,400,000:1 - 100 80 [18]

Note: High turnover numbers (TON) are achievable, but initial optimization may benefit from a lower S/C ratio.[9][18]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol is a generalized procedure based on the well-established Ru/Tol-BINAP/Diamine catalyzed hydrogenation of ketones.[9][10]

Materials:

  • Ru-precursor (e.g., [RuCl₂(S)-Tol-BINAP]₂)

  • Chiral diamine ligand (e.g., (S,S)-DPEN)

  • Base (e.g., KOt-Bu)

  • Anhydrous, degassed solvent (e.g., 2-propanol)

  • Substrate (prochiral ketone)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox): To a Schlenk flask, add the Ru-precursor and the chiral diamine ligand. Add anhydrous, degassed solvent and stir the mixture to form the catalyst precursor complex.

  • Reaction Setup: In a separate autoclave equipped with a stirrer bar, add the substrate and the base.

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of inert gas.

  • Reaction: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8-45 atm).[9][10]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 0-30 °C) for the required time.[9]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge with inert gas. Quench the reaction mixture, extract the product with an organic solvent, and dry the organic layer.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.

Visualizations

dot

G cluster_pre Pre-catalyst Activation cluster_cycle Catalytic Cycle A RuCl₂(Tol-BINAP)(diamine) (Pre-catalyst) B [RuH(Tol-BINAP)(diamine)]⁺ (Cationic Species) A->B + Base / Solvent C [RuH₂(Tol-BINAP)(diamine)] (Active Catalyst) B->C + H₂ - H⁺ (promoted by base) D Six-membered Transition State C->D + Ketone E Product Release (Chiral Alcohol) D->E Hydride & Proton Transfer Product Chiral Alcohol D->Product E->C Regeneration Ketone Ketone Ketone->D

Caption: Proposed catalytic cycle for Ru/Tol-BINAP ketone hydrogenation.[9]

dot

G start Start Optimization lit Literature Review (Find starting conditions) start->lit cat_prep Prepare Catalyst (in situ or pre-formed) lit->cat_prep screen_solvent Screen Solvents cat_prep->screen_solvent screen_temp Screen Temperature screen_solvent->screen_temp screen_sc Screen S/C Ratio & Concentration screen_temp->screen_sc screen_add Screen Additives/Base screen_sc->screen_add final Fine-tune Optimal Conditions screen_add->final finish Optimized Protocol final->finish

Caption: A general workflow for the optimization of a new reaction.

References

Technical Support Center: Tol-BINAP Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the efficiency of reactions catalyzed by Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. Could the solvent be the primary cause?

A1: Yes, the solvent is a critical parameter that can significantly impact reaction yield. Several factors related to the solvent can lead to low yields:

  • Poor Solubility: If your reactants, catalyst, or intermediates have poor solubility in the chosen solvent, the reaction rate can decrease dramatically. For palladium-catalyzed cross-couplings, a solvent must dissolve a range of materials, from lipophilic reactants to inorganic salts.[1]

  • Catalyst Decomposition: Some solvents can lead to catalyst decomposition, especially at elevated temperatures. The presence of impurities like water can also be detrimental to both activity and enantioselectivity in certain systems, such as Ru-BINAP catalyzed hydrogenations.[2]

  • Side Reactions: The solvent might not be completely inert and could participate in or promote undesired side reactions, consuming your starting materials or product.[3]

  • Product Loss During Workup: If the product has some solubility in the aqueous layer during extraction, using a large volume of washing solution can lead to significant product loss.[3][4] Consider back-extracting the aqueous layer to recover the dissolved product.[3]

Q2: How does solvent polarity affect the enantioselectivity (ee) of my Tol-BINAP catalyzed reaction?

A2: Solvent polarity is a key factor in determining enantioselectivity. The effect can be complex and reaction-specific:

  • Transition State Stabilization: Solvents can stabilize or destabilize the transition states leading to the different enantiomers. Polar solvents might favor a more polar transition state, altering the energy difference between the diastereomeric transition states and thus changing the enantiomeric excess (ee).[5]

  • Catalyst Conformation: The solvent can influence the conformation of the chiral Tol-BINAP ligand around the metal center, which directly impacts the chiral environment and, consequently, the stereochemical outcome.

  • Protic vs. Aprotic Solvents: In asymmetric hydrogenations of ketones, protic solvents like methanol or ethanol can act as proton donors, accelerating product release and influencing the catalytic cycle.[2] Aprotic solvents, in contrast, can sometimes lead to a significant reduction in both activity and enantioselectivity.[2] For example, in the hydrogenation of pinacolone with a (S)-TolBINAP/PICA–Ru complex, ethanol gave 98% ee, while switching to 2-propanol decreased the optical yield to 36%.[6]

Q3: I am running an asymmetric hydrogenation of a ketone with a Ru-Tol-BINAP catalyst. What is a good starting solvent?

A3: For Ru-BINAP catalyzed hydrogenations of ketones, alcoholic solvents are often the preferred choice.

  • Methanol, Ethanol, and 2-Propanol have shown the highest activities.[2] These solvents can act as proton donors, which is believed to facilitate the release of the alcohol product from the catalyst intermediate, thereby accelerating the catalytic cycle.[2]

  • In a study on the hydrogenation of acetophenone with a trans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen] complex, the reaction proceeded smoothly in 2-propanol at room temperature.[7]

  • It is important to note that the presence of water in alcoholic solvents can be detrimental to both activity and enantioselectivity.[2]

Q4: For a Palladium-Tol-BINAP catalyzed cross-coupling reaction (e.g., Suzuki, Heck), what solvent properties are important?

A4: The choice of solvent in palladium-catalyzed cross-couplings is crucial for success. Key properties include:

  • Polarity: A solvent must be able to dissolve a wide range of species, including organic substrates, organometallic intermediates, and inorganic bases.[1] Highly polar aprotic solvents like DMF are often used for this reason.[1]

  • Coordinating Ability: Solvents can coordinate to the palladium center.[1] This can influence the stability and reactivity of the catalytic species. In some cases, solvent coordination is essential for the catalytic cycle, while in others it can be inhibitory.

  • Boiling Point: Many cross-coupling reactions, such as the Heck reaction, require high temperatures.[1] The solvent's boiling point determines the maximum operating temperature of the reaction.[1]

  • Chemoselectivity: In substrates with multiple reactive sites, the solvent can dictate which site reacts. For instance, in a Suzuki coupling of a substrate with both C-Cl and C-OTf bonds, nonpolar solvents favored reaction at the C-Cl bond, while polar solvents promoted reaction at the C-OTf bond.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for troubleshooting.

Problem 1: Low or No Reaction Conversion

  • Possible Cause: Poor solubility of reagents or catalyst.

  • Troubleshooting Steps:

    • Check Solubility: Visually inspect the reaction mixture. Is everything dissolved? If not, this is likely a contributing factor.

    • Consult Literature: Search for the specific reaction or a similar one to see which solvents are reported to be effective.

    • Change Solvent: Switch to a solvent with different properties. For polar substrates, try a more polar solvent like DMF or THF. For nonpolar substrates, consider toluene or dioxane.[1][8]

    • Consider a Solvent Mixture: Sometimes a mixture of solvents (e.g., DMSO/acetone) can provide the necessary solubility profile.[9]

Problem 2: Inconsistent or Low Enantioselectivity (ee)

  • Possible Cause: Solvent interaction with the catalyst or transition state.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: For many catalytic systems, trace amounts of water can negatively impact enantioselectivity.[2] Ensure solvents are properly dried.

    • Screen Solvents: Perform a solvent screen using a range of polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Ethanol). Even subtle changes can have a large impact.

    • Temperature Adjustment: The effect of the solvent can be temperature-dependent. Try running the reaction at a lower temperature, which often improves enantioselectivity.

    • Check Solvent Purity: Impurities in the solvent can sometimes act as catalyst poisons or ligands, altering the chiral environment. Use high-purity or freshly distilled solvents.

Problem 3: Reaction Stalls or Catalyst Decomposes

  • Possible Cause: The solvent is not inert under the reaction conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures can promote solvent-related decomposition pathways.[3]

    • Switch to a More Inert Solvent: If you suspect a reaction between the solvent and the catalyst (e.g., an alcohol solvent in a reaction sensitive to protic sources), switch to a non-coordinating, aprotic solvent like toluene or hexane.

    • Degas the Solvent: Dissolved oxygen can lead to oxidative decomposition of the catalyst. Degas the solvent thoroughly before use via sparging with an inert gas (N₂ or Ar) or freeze-pump-thaw cycles.

Data Summary Table

The following table summarizes the effect of different solvents on the asymmetric hydrogenation of ketones using Ru-Tol-BINAP catalyst systems, as reported in the literature.

Reaction TypeSubstrateCatalyst SystemSolventYield (%)ee (%)Notes
Asymmetric HydrogenationPinacolone(S)-TolBINAP/PICA–RuEthanolQuantitative98 (S)Base additive required.[6]
Asymmetric HydrogenationPinacolone(S)-TolBINAP/PICA–Ru2-Propanol-36 (S)Significant decrease in ee compared to ethanol.[6]
Asymmetric HydrogenationAcetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]2-Propanol-82 (R)Reaction proceeds smoothly at atmospheric H₂ pressure.[7]
Asymmetric Hydrogenation5-Methoxy-1-tetraloneRuCl₂[(S)-tolbinap][(R)-iphan]2-PropanolQuantitative98 (R)Requires a base (t-C₄H₉OK).[6]
Asymmetric HydrogenationMethyl AcetoacetateRu-BINAPMethanolHigh Activity-Protic solvent acts as a proton donor, accelerating the reaction.[2]
Asymmetric HydrogenationMethyl AcetoacetateRu-BINAPEthanolHigh Activity-Protic solvent acts as a proton donor, accelerating the reaction.[2]
Asymmetric HydrogenationMethyl AcetoacetateRu-BINAPAprotic SolventsLow to ModerateLow to ModerateSignificant reduction in activity and enantioselectivity.[2]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Ketones with a Ru-Tol-BINAP/Diamine Catalyst

This is a representative protocol and may require optimization for specific substrates.

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with RuCl₂(Tol-BINAP)(dmf)n and the appropriate chiral diamine ligand (e.g., DPEN) in a 1:1 molar ratio.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., 2-propanol, ethanol) is added to dissolve the catalyst components. The mixture is stirred at room temperature for 30 minutes to ensure complex formation.

  • Reaction Setup: The substrate (ketone) is added to the flask, followed by a solution of a base (e.g., KO-t-C₄H₉ in 2-propanol) if required by the specific catalytic system. The substrate-to-catalyst ratio (S/C) can range from 100 to 100,000 depending on the substrate's reactivity.[6]

  • Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The system is purged several times with H₂. The reaction is then stirred under the specified hydrogen pressure (e.g., 1-10 atm) and at the desired temperature (e.g., 25-50 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified, typically by flash column chromatography on silica gel, to isolate the chiral alcohol product.

  • Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Visual Guides

// Nodes start [label="Define Reaction Type\n(e.g., Hydrogenation, Cross-Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lit_review [label="Literature Search for\nSimilar Transformations", fillcolor="#FBBC05", fontcolor="#202124"]; initial_solvent [label="Select Initial Solvent\nBased on Literature", fillcolor="#34A853", fontcolor="#FFFFFF"]; run_exp [label="Run Initial Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Results\n(Yield, ee, Conversion)", fillcolor="#FBBC05", fontcolor="#202124"];

// Decision Points is_success [label="Results Satisfactory?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled"];

// End/Optimization end_process [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Proceed to\nTroubleshooting Guide", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> lit_review; lit_review -> initial_solvent; initial_solvent -> run_exp; run_exp -> analyze; analyze -> is_success; is_success -> end_process [label="Yes"]; is_success -> troubleshoot [label="No"]; } dot Caption: A workflow for initial solvent selection in Tol-BINAP catalysis.

TroubleshootingFlowchart

References

Technical Support Center: Strategies to Prevent Phosphine Oxidation of Tol-BINAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) to its corresponding dioxide. Adherence to these protocols is crucial for maintaining the ligand's integrity and ensuring the reproducibility and success of catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is Tol-BINAP dioxide, and why is its formation a concern?

A1: Tol-BINAP dioxide is the product formed when the phosphorus atoms in the Tol-BINAP ligand are oxidized. The phosphorus(III) center in Tol-BINAP is essential for its function as a ligand in transition metal catalysis, as it coordinates to the metal center.[1] When oxidized to phosphorus(V) in Tol-BINAP dioxide, the phosphorus atom's ability to coordinate effectively with the metal is lost. This leads to deactivation of the catalyst, resulting in low or no product yield, reaction stalling, and inconsistent results.[1]

Q2: What are the primary indicators of Tol-BINAP oxidation in my reaction?

A2: Several signs may indicate that your Tol-BINAP has been compromised by oxidation:

  • Low or No Reaction Yield: This is the most direct indication that the catalyst is inactive.[1]

  • Reaction Stalls: The reaction may begin but then slow down or stop completely before the starting materials are fully consumed.

  • Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate suggests that the active Pd(0) catalyst has aggregated and is no longer catalytically active, which can be a consequence of ligand degradation.[1]

  • Inconsistent Results: Poor reproducibility between reaction batches can often be traced to inconsistent handling of air-sensitive reagents like Tol-BINAP.

  • Appearance of a New Peak in ³¹P NMR: A peak appearing in the range of +25 to +30 ppm in the ³¹P NMR spectrum is indicative of the phosphine oxide.

Q3: I've observed a decrease in enantioselectivity. Could Tol-BINAP oxidation be the cause?

A3: Yes, the presence of Tol-BINAP dioxide can negatively impact enantioselectivity. The formation of the phosphine oxide can act as a different, less selective ligand, or its presence can disrupt the formation of the desired chiral catalytic species. To maintain high enantioselectivity, it is critical to ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation.

Q4: How should I properly store solid Tol-BINAP to prevent oxidation?

A4: Solid Tol-BINAP should be stored in a cool, dark place, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, the container should be sealed tightly with a material like Parafilm, and the headspace should be purged with an inert gas after each use. Storing the sealed container in a desiccator can also help to protect it from moisture.

Q5: What is the best way to handle solutions of Tol-BINAP?

A5: Solutions of Tol-BINAP should be prepared using properly degassed solvents and stored under an inert atmosphere in a sealed flask, such as a Schlenk flask with a Teflon valve. For long-term storage, it is advisable to keep the solutions in a freezer. Always use air-free techniques, such as syringes or cannulas, for transferring solutions.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Catalyst Deactivation

This guide provides a systematic approach to troubleshooting low yields, which may be attributed to Tol-BINAP oxidation.

Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_ligand 1. Verify Tol-BINAP Integrity (³¹P NMR) start->check_ligand oxide_detected Oxide Detected? check_ligand->oxide_detected purify_ligand Purify Ligand or Use New Batch oxide_detected->purify_ligand Yes no_oxide Ligand is Pure oxide_detected->no_oxide No check_conditions 2. Review Reaction Conditions purify_ligand->check_conditions no_oxide->check_conditions inert_atmosphere Inert Atmosphere Sufficient? (Glovebox/Schlenk Line) check_conditions->inert_atmosphere improve_inert Improve Inert Atmosphere Technique inert_atmosphere->improve_inert No degassed_solvent Solvent Adequately Degassed? inert_atmosphere->degassed_solvent Yes resolve Problem Resolved improve_inert->resolve degas_solvent Re-degas Solvent or Use Freshly Degassed Solvent degassed_solvent->degas_solvent No other_issues 3. Investigate Other Parameters (Reagents, Temperature, etc.) degassed_solvent->other_issues Yes degas_solvent->resolve other_issues->resolve

References

impact of substrate purity on Tol-BINAP catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tol-BINAP in catalytic asymmetric synthesis.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common issue that can often be traced back to substrate purity or subtle variations in reaction conditions.

Potential Cause Troubleshooting Steps
Substrate Impurities - Verify Purity: Confirm substrate purity using NMR, GC-MS, and elemental analysis. - Purification: Purify the substrate via recrystallization, column chromatography, or distillation. - Inhibitory Functional Groups: Be aware of functional groups on the substrate that can act as catalyst poisons (e.g., thiols, unprotected amines).
Solvent Effects - Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can negatively impact enantioselectivity.[1] - Solvent Screening: Perform a solvent screen (e.g., toluene, methanol, ethanol, THF) to find the optimal reaction medium.[2][3]
Reaction Temperature - Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity.[2] Conduct a temperature optimization study to find the best balance between reaction rate and % ee.
Catalyst Loading - Insufficient Catalyst: A low catalyst loading may allow a non-selective background reaction to proceed, lowering the overall enantioselectivity.[4]
Issue 2: Low or No Catalytic Activity (Poor Conversion)

If the reaction is sluggish or does not proceed to completion, catalyst deactivation or inhibition is a likely cause.

Potential Cause Troubleshooting Steps
Catalyst Poisons - Trace Impurities: Trace impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, can act as potent catalyst poisons.[5][6] - Reagent Purity: Ensure all reagents, including solvents and additives, are of high purity.
Improper Catalyst Handling - Air and Moisture Sensitivity: Tol-BINAP metal complexes can be sensitive to air and moisture.[4] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Conditions - Base Additives: Many Ru-BINAP catalyzed hydrogenations require a base (e.g., potassium tert-butoxide) to achieve high activity.[7] - Hydrogen Pressure: The reaction rate and even enantioselectivity can be dependent on hydrogen pressure.[3]

Frequently Asked Questions (FAQs)

Q1: How pure does my substrate need to be for a Tol-BINAP catalyzed reaction?

A1: Ideally, your substrate should be of the highest purity possible (>99%). Trace impurities, even at ppm levels, can significantly impact the catalytic activity and enantioselectivity of the reaction by acting as catalyst poisons.[8] Standard analytical techniques like NMR, GC-MS, and elemental analysis should be used to confirm purity. If in doubt, purification by chromatography, recrystallization, or distillation is recommended.[4]

Q2: What types of impurities are particularly detrimental to Tol-BINAP catalysts?

A2: Tol-BINAP metal complexes, particularly those with ruthenium and rhodium, are sensitive to Lewis basic impurities. Compounds containing sulfur (e.g., thiols, thioethers) and certain nitrogen heterocycles are known to be strong catalyst poisons that can lead to irreversible deactivation.[5][6] Water and oxygen can also negatively affect the catalyst's performance.[1]

Q3: My reaction starts well but then stops before completion. What is the likely cause?

A3: This is a classic sign of catalyst deactivation. It is probable that an impurity in your substrate or solvent is slowly poisoning the catalyst over the course of the reaction. Consider purifying all your reaction components and ensuring strict inert conditions.

Q4: Can the solvent choice really affect the enantioselectivity of the reaction?

A4: Yes, absolutely. The solvent can influence the conformation of the catalyst-substrate complex in the transition state, which in turn dictates the stereochemical outcome.[2] A solvent screen is a crucial step in optimizing any new asymmetric transformation.

Q5: Is there an optimal temperature for Tol-BINAP catalyzed reactions?

A5: The optimal temperature is substrate-dependent. Generally, lower temperatures lead to higher enantioselectivity due to a greater difference in the activation energies for the formation of the two enantiomers.[2] However, very low temperatures can significantly slow down the reaction rate. It is therefore important to find a balance through temperature optimization studies.

Data Presentation

The following table provides illustrative data on the impact of a hypothetical thiol-containing impurity on the asymmetric hydrogenation of a generic ketone using a Ru-(R)-Tol-BINAP catalyst. This data is intended to demonstrate the potential effect of impurities and should not be taken as experimentally verified results for a specific reaction.

Thiol Impurity (ppm)Conversion (%)Enantiomeric Excess (% ee)
0>9998
109592
506075
1002550
500<5Not Determined

Experimental Protocols

Protocol 1: General Procedure for Substrate Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude substrate onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system.

  • Loading: Carefully load the substrate-adsorbed silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Analysis: Confirm the purity of the final product by NMR, GC-MS, and elemental analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation to Test Substrate Purity
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the Ru-Tol-BINAP catalyst (e.g., [RuCl₂(Tol-BINAP)]₂) and any co-ligands if required.

  • Reaction Setup: Add the desired anhydrous, degassed solvent to the flask.

  • Substrate Addition: Add the purified substrate to the reaction mixture.

  • Base Addition: If the reaction requires a base, add a solution of the base (e.g., KOt-Bu in THF) to the flask.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Quench the reaction if necessary, and filter the mixture through a pad of celite to remove the catalyst.

  • Analysis: Concentrate the filtrate and analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).

Visualizations

cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Active Catalyst Active Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Active Catalyst->Catalyst-Substrate Complex + Substrate Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst + Impurity Product Formation Product Formation Catalyst-Substrate Complex->Product Formation Hydrogenation Catalyst Regeneration Catalyst Regeneration Product Formation->Catalyst Regeneration - Product Catalyst Regeneration->Active Catalyst Impurity Impurity Impurity->Deactivated Catalyst

Caption: Impact of substrate impurity on the catalytic cycle.

Start Start Low Catalytic Activity Low Catalytic Activity Start->Low Catalytic Activity Check Substrate Purity Check Substrate Purity Low Catalytic Activity->Check Substrate Purity Is substrate pure? Purify Substrate Purify Substrate Check Substrate Purity->Purify Substrate No Check Catalyst Handling Check Catalyst Handling Check Substrate Purity->Check Catalyst Handling Yes Re-run Reaction Re-run Reaction Purify Substrate->Re-run Reaction Successful Reaction Successful Reaction Re-run Reaction->Successful Reaction Use Inert Atmosphere Use Inert Atmosphere Check Catalyst Handling->Use Inert Atmosphere Improper handling? Optimize Reaction Conditions Optimize Reaction Conditions Check Catalyst Handling->Optimize Reaction Conditions Proper handling Use Inert Atmosphere->Re-run Reaction Screen Solvents & Temp Screen Solvents & Temp Optimize Reaction Conditions->Screen Solvents & Temp Screen Solvents & Temp->Re-run Reaction

Caption: Troubleshooting workflow for low catalytic activity.

References

Tol-BINAP Hydrogenation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tol-BINAP in asymmetric hydrogenation reactions. The content focuses specifically on the critical influence of the base on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during Tol-BINAP catalyzed hydrogenation experiments.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient or Absent Base: The reaction is significantly accelerated by a base; without it, the rate can be extremely slow or negligible.[1][2] The base is essential for generating the active catalyst.[3]Ensure a strong base (e.g., KOt-Bu, KOH) is added at the appropriate concentration. The optimal base molarity can significantly increase the reaction rate.[4][5][6]
Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the substrate or solvent can poison the ruthenium catalyst.Purify the substrate and ensure the use of high-purity, degassed solvents.
Inactive Catalyst Precursor: The precatalyst may not have been properly activated to form the active RuH₂ species.The activation step, promoted by the base, is crucial.[7][8] Ensure proper mixing and dissolution of the precatalyst and base in the solvent before introducing the substrate and hydrogen.
Reaction Rate Decreases Over Time or Stalls Catalyst Deactivation: The concentration of the base can influence the rate of catalyst deactivation over the course of the reaction.[9]Optimize the base concentration. While an initial increase in base molarity boosts the rate, excessive amounts can lead to a subsequent decrease in rate and potentially faster deactivation.[4][5][6][9]
Low Hydrogen Pressure (in base-free systems): In the absence of a base, the reaction rate is independent of H₂ pressure. However, when a base is present, the reaction is accelerated by increasing H₂ pressure.[4][5][6]If operating with a base, ensure the hydrogen pressure is maintained at the optimized level for your specific substrate and catalyst system.
Inconsistent or Lower-than-Expected Enantioselectivity (ee%) Impure Ligands or Catalyst: The chiral integrity of the Tol-BINAP and diamine ligands is paramount for high enantioselectivity.Use ligands of high optical purity. The enantioselection is generally unaffected by the base, solvent, or H₂ pressure.[4][5][6]
Incorrect Ligand Combination: The specific combination of the Tol-BINAP and diamine ligand enantiomers determines the stereochemical outcome.Verify that the correct combination of ligands is being used for the desired product enantiomer. For example, using (S)-TolBINAP with (S,S)-DPEN for acetophenone hydrogenation yields (R)-1-phenylethanol.[7]
Substrate-Specific Effects: While the base typically does not affect ee%, some reports suggest that for certain catalyst-substrate combinations, excess base can influence the final ee% value.[9]If you observe unexpected ee% values, consider screening a narrow range of base concentrations as part of your optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in Tol-BINAP hydrogenation reactions?

A1: The base plays a crucial catalytic role by promoting the formation of the active 18-electron dihydride species, RuH₂(Tol-BINAP)(diamine).[7][8] It facilitates the deprotonation of an intermediate complex in the catalytic cycle, which is often the rate-determining step.[7] This activation significantly accelerates the overall hydrogenation rate.[4][5][6]

Q2: How does the base concentration affect the reaction?

A2: The hydrogenation rate is highly sensitive to the base concentration. Initially, the rate increases substantially with higher base molarity. However, after reaching an optimal concentration, the rate begins to decrease.[4][5][6] The base concentration can also impact the catalyst's stability and deactivation profile over time.[9]

Q3: Does the type of base used impact the reaction's enantioselectivity?

A3: Generally, the extent of enantioselection is unaffected by the kind of base used.[4][5][6] The chiral environment created by the Tol-BINAP and diamine ligands is the primary determinant of enantioselectivity. However, the choice of base can affect the reaction rate. Strong alkaline or organic bases like potassium tert-butoxide (KOt-Bu) or potassium hydroxide (KOH) are commonly used to achieve high activity.[4][7]

Q4: Can the reaction proceed without a base?

A4: Yes, the reaction can proceed without a base, but it is typically much slower.[4][5] In the absence of a base, the reaction mechanism may differ, and the rate becomes independent of hydrogen pressure within a certain range (e.g., 1-16 atm).[4][5][6] For practical synthetic applications, a base is almost always added to ensure efficient conversion in a reasonable timeframe.

Q5: What is the proposed mechanism for the base-promoted hydrogenation?

A5: The reaction is understood to proceed via a nonclassical, metal-ligand bifunctional mechanism.[4][5][6] After the base-promoted formation of the active RuH₂ complex, the ketone substrate interacts with this complex in the outer coordination sphere. The key step involves a concerted, simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the NH₂ group of the diamine ligand to the carbonyl of the ketone via a six-membered pericyclic transition state.[4][5][6][8]

Quantitative Data Summary

The following tables summarize the effect of different bases and reaction conditions on the hydrogenation of various ketones using Tol-BINAP-based catalysts.

Table 1: Asymmetric Hydrogenation of Acetophenone

Catalyst SystemBaseSolventH₂ Pressure (atm)Yield (%)ee%Product
trans-RuH(η¹-BH₄)[(S)-TolBINAP][(S,S)-DPEN]-2-Propanol110082(R)-1-phenylethanol[4][5]
RuCl₂--INVALID-LINK--n + (S,S)-DPENKOH or t-C₄H₉OK2-PropanolNot specifiedQuantitative82(R)-1-phenylethanol[7]

Table 2: Hydrogenation of Other Ketones with Tol-BINAP Systems

SubstrateCatalyst SystemBaseSolventH₂ Pressure (atm)Yield (%)ee%
5-Methoxy-1-tetraloneRuCl₂[(S)-TolBINAP][(R)-iphan]t-C₄H₉OK2-Propanol9Quantitative98[7]
Phenylglyoxal diethylacetalRuCl₂[(S)-TolBINAP][(R)-dmapen]t-C₄H₉OK2-PropanolNot specifiedNot specified96[7]
Pinacolone(S)-TolBINAP/PICA-Ru complexBase-containingEthanolNot specifiedQuantitative98[7]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example for the hydrogenation of a simple ketone using a Ru-TolBINAP-diamine catalyst.

Materials:

  • RuCl₂[(S)-TolBINAP][(S,S)-DPEN] precatalyst

  • Potassium tert-butoxide (KOt-Bu)

  • Acetophenone (substrate)

  • Anhydrous, degassed 2-propanol (solvent)

  • High-pressure autoclave reactor with a glass liner and magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Preparation (under inert atmosphere): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge the glass liner of the autoclave with the RuCl₂[(S)-TolBINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst molar ratio of 2000:1).[8]

  • Base Addition: Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the Ru catalyst).[8]

  • Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, followed by the addition of the acetophenone substrate.[8]

  • Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.[8]

  • Hydrogen Purge: Remove the autoclave from the glovebox and connect it to a hydrogen line. Carefully purge the reactor 3-5 times with hydrogen gas to remove all residual air.[8]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).[8]

  • Monitoring and Work-up: Monitor the reaction progress by suitable analytical techniques (e.g., GC, HPLC). Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen pressure, and process the reaction mixture to isolate and purify the chiral alcohol product.[8]

Visualizations

experimental_workflow substance substance process process equipment equipment condition condition A 1. Add Precatalyst & Base to Liner B 2. Add Solvent & Substrate A->B Inert Atmosphere C 3. Seal Autoclave B->C D 4. Purge with H₂ C->D E 5. Pressurize & Stir D->E p1 E->p1 F 6. Reaction Complete G 7. Work-up & Analysis F->G H Chiral Alcohol G->H p1->F Monitor (e.g., 4-24h) p2 p2->E cond1 8 atm H₂ cond1->p2 cond2 25-30 °C cond2->p2

References

Technical Support Center: Managing Air and Moisture Sensitivity of Tol-BINAP Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of air and moisture-sensitive Tol-BINAP ((R)- or (S)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) complexes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my Tol-BINAP ligand and its metal complexes?

A1: Tol-BINAP and its complexes, particularly those in a reduced metallic state (e.g., Pd(0), Rh(I)), can be sensitive to air and moisture.[1] Oxidation of the phosphine to phosphine oxide can deactivate the catalyst.[2] Therefore, stringent anaerobic and anhydrous conditions are recommended for storage.

  • Storage: Store Tol-BINAP ligands and their metal complexes in a cool, dark, and dry environment.[3] A desiccator or, ideally, a glovebox under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Containers: Use well-sealed containers, such as Schlenk flasks or vials with septa, to minimize exposure to the atmosphere.[4]

Q2: My reaction is showing low enantioselectivity (ee). Could this be related to the handling of the Tol-BINAP complex?

A2: Yes, improper handling can lead to catalyst degradation and, consequently, low enantioselectivity.[5]

  • Catalyst Integrity: Ensure your Tol-BINAP ligand and its metal precursor are pure. Oxidation of the phosphine to the corresponding phosphine oxide can alter the electronic and steric properties of the ligand, leading to a decrease in enantioselectivity.[1]

  • Inert Atmosphere: Prepare the catalyst and run the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.[6]

  • Solvent Purity: Use anhydrous solvents, as water can lead to the formation of inactive metal-hydroxo species.[1]

Q3: I am observing a low or no reaction yield. What are the potential causes related to the Tol-BINAP complex?

A3: Low reaction yields can be attributed to catalyst deactivation or inhibition.[7]

  • Catalyst Deactivation: The primary cause of deactivation for phosphine-based catalysts is often oxidation.[2] Ensure all components of your reaction are rigorously degassed and handled under inert conditions.

  • Impurity Poisoning: Impurities in your substrate or solvent can act as catalyst poisons. Purify your starting materials and use high-purity, anhydrous solvents.

  • Thermal Instability: Some Tol-BINAP complexes may be thermally sensitive. If the reaction is run at elevated temperatures, consider if thermal decomposition of the catalyst is a possibility.[8]

Troubleshooting Guides

Issue 1: Low Enantioselectivity
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Tol-BINAP ligand Prepare the catalyst and reaction mixture under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly distilled, degassed solvents.Improved enantioselectivity due to the presence of the active, non-oxidized catalyst.
Presence of moisture Use anhydrous solvents and reagents. Flame-dry glassware before use.Elimination of side reactions and formation of inactive hydroxo-species, leading to higher ee%.
Incorrect ligand-to-metal ratio Titrate the ligand-to-metal ratio to find the optimal conditions for your specific reaction.Optimization of the catalytically active species, potentially increasing enantioselectivity.
Suboptimal reaction temperature Screen a range of temperatures. Lowering the temperature often increases enantioselectivity.[5]Identification of the optimal temperature for stereochemical control.
Issue 2: Poor Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Catalyst deactivation by oxygen Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of inert gas throughout the experiment.Preservation of the active catalyst, leading to higher conversion and yield.
Catalyst poisoning by impurities Purify the substrate and other reagents. Use high-purity solvents.Removal of interfering substances, allowing the catalyst to function efficiently.
Incomplete catalyst activation If generating the catalyst in situ, ensure the activation step is complete. This may involve adjusting the temperature or time of the pre-formation step.Formation of the active catalytic species, leading to an increased reaction rate.
Product inhibition Consider running the reaction at a lower substrate concentration or devise a method to remove the product as it forms.[1]Mitigation of catalyst inhibition by the product, resulting in a higher overall yield.

Quantitative Data on Phosphine Ligand Stability

Quantitative data on the air stability of Tol-BINAP is not extensively available in the literature. However, the stability of phosphine ligands is generally influenced by their electronic and steric properties. The following table provides a qualitative comparison of the relative air stability of different classes of phosphine ligands, which can be used to infer the behavior of Tol-BINAP. Electron-rich phosphines are generally more susceptible to oxidation.[2]

Ligand ClassSubstituentsRelative Air StabilityRationale
Trialkylphosphinese.g., TricyclohexylphosphineLow to ModerateElectron-donating alkyl groups increase electron density on phosphorus, making it more susceptible to oxidation. Steric bulk can offer some kinetic protection.
Triarylphosphines (e.g., Tol-BINAP) Aryl groups (e.g., tolyl) Moderate to High Electron density is delocalized into the aryl rings, reducing the nucleophilicity of the phosphorus atom.[2]
Phosphitese.g., Triethyl phosphiteLowHighly susceptible to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Handling Tol-BINAP Complexes in an Asymmetric Reaction

This protocol outlines the general steps for setting up a reaction using a pre-formed Tol-BINAP metal complex under an inert atmosphere.

  • Glassware Preparation: Flame-dry all glassware (e.g., Schlenk flask, syringes) under vacuum and cool under a positive pressure of argon or nitrogen.

  • Reagent Preparation: Use anhydrous solvents that have been purged with an inert gas. Ensure all solid reagents are dried and stored under inert atmosphere.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Tol-BINAP complex to the reaction flask.

  • Solvent and Reagent Addition: Add the degassed solvent via cannula or a gas-tight syringe. Add the substrate and other reagents as solutions in degassed solvent.

  • Reaction Execution: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots using a gas-tight syringe and analyzing by an appropriate method (e.g., TLC, GC, HPLC).

Protocol 2: Assessing the Aerobic Stability of a Tol-BINAP Complex by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the oxidation of a Tol-BINAP complex upon exposure to air.[9]

  • Sample Preparation: In a glovebox, prepare a solution of the Tol-BINAP complex (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) in an NMR tube.

  • Initial Spectrum: Seal the NMR tube with a septum cap and acquire an initial ³¹P NMR spectrum. This will serve as the t=0 reference, showing the characteristic chemical shift of the pure phosphine complex.

  • Exposure to Air: Remove the septum cap and expose the solution to the ambient atmosphere.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30, 60, or 120 minutes).

  • Data Analysis: Integrate the signals corresponding to the Tol-BINAP complex and the newly appearing Tol-BINAP oxide species. Plot the percentage of the remaining phosphine complex as a function of time to determine the rate of oxidation.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed check_purity Verify Ligand and Reagent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_ratio Optimize Ligand:Metal Ratio check_purity->optimize_ratio optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp end Improved Enantioselectivity check_atmosphere->end optimize_temp->end optimize_ratio->end

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Deactivation_Pathway Active_Catalyst Active Tol-BINAP Complex [L_n-M] Inactive_Oxide Inactive Phosphine Oxide Complex [L_n(O)-M] Active_Catalyst->Inactive_Oxide O2 (Air) Inactive_Hydroxide Inactive Hydroxo Complex [L_n-M-OH] Active_Catalyst->Inactive_Hydroxide H2O (Moisture) Thermal_Degradation Decomposed Products Active_Catalyst->Thermal_Degradation High Temperature

Caption: Common pathways for Tol-BINAP catalyst deactivation.

References

Technical Support Center: Overcoming Product Inhibition in Tol-BINAP Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Tol-BINAP in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on diagnosing and overcoming product inhibition.

Frequently Asked Questions (FAQs)

Q1: My Tol-BINAP catalyzed reaction is stalling or showing low conversion. What are the possible causes?

A1: Low conversion or reaction stalling in Tol-BINAP catalyzed reactions can stem from several factors. The most common culprits are catalyst deactivation and product inhibition. It is also essential to verify the purity of all reagents and solvents, as impurities can act as catalyst poisons. Incorrect reaction conditions, such as temperature, pressure, or substrate-to-catalyst ratio, can also lead to incomplete reactions.

Q2: What is the difference between product inhibition and catalyst deactivation?

A2: Product inhibition occurs when the product of the reaction binds to the catalyst in a reversible or irreversible manner, forming a less active or inactive complex. This sequestration of the catalyst slows down the reaction rate as the product concentration increases. Catalyst deactivation, on the other hand, refers to the irreversible loss of catalytic activity due to factors other than product binding, such as thermal decomposition, oxidation, or the formation of inactive catalyst species (e.g., dimers).[1]

Q3: How can I experimentally determine if my reaction is suffering from product inhibition or catalyst deactivation?

A3: A straightforward experiment can help differentiate between these two phenomena. Once your reaction has stalled, add a fresh portion of the starting material to the reaction mixture. If the reaction restarts and proceeds, it is a strong indication of product inhibition, as the added substrate can compete with the product for the catalyst's active site. If no further reaction occurs after adding more substrate, catalyst deactivation is the more likely cause.[1]

Q4: What are some general strategies to overcome product inhibition in Tol-BINAP catalysis?

A4: Several strategies can be employed to mitigate product inhibition:

  • Increase Catalyst Loading: A higher catalyst concentration can compensate for the portion that is sequestered by the product.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the product-catalyst binding equilibrium. Adjusting the solvent can also influence the strength of the product-catalyst interaction.

  • In-situ Product Removal: If feasible, removing the product from the reaction mixture as it is formed can prevent its inhibitory effects. This can be achieved through techniques like crystallization, extraction, or using a packed-bed reactor.

  • Use of Additives: In some cases, additives can be introduced to preferentially bind to the product or the catalyst, preventing the formation of the inhibitory complex.

  • Structural Modification of the Catalyst: If product inhibition is a persistent issue for a particular substrate class, modification of the Tol-BINAP ligand or the metal precursor might be necessary to alter the electronic or steric properties of the catalyst and reduce its affinity for the product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing issues of low conversion or reaction stalling.

Troubleshooting_Guide start Reaction Stalls / Low Conversion check_conditions Verify Reaction Conditions (Temp, Pressure, Purity) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok conditions_ok->start No, Adjust add_substrate Add Fresh Substrate to Stalled Reaction conditions_ok->add_substrate Yes reaction_restarts Reaction Restarts? add_substrate->reaction_restarts product_inhibition Diagnosis: Product Inhibition reaction_restarts->product_inhibition Yes catalyst_deactivation Diagnosis: Catalyst Deactivation reaction_restarts->catalyst_deactivation No optimize_pi Troubleshoot Product Inhibition: - Increase Catalyst Loading - Optimize Conditions - In-situ Product Removal product_inhibition->optimize_pi optimize_cd Troubleshoot Deactivation: - Use Fresh Catalyst - Optimize Conditions (Lower Temp) - Investigate Catalyst Stability catalyst_deactivation->optimize_cd resolve Problem Resolved optimize_pi->resolve optimize_cd->resolve

Caption: Troubleshooting workflow for low conversion in Tol-BINAP catalysis.

Experimental Protocols

Protocol 1: Diagnosing Product Inhibition vs. Catalyst Deactivation

Objective: To determine the cause of a stalled or low-yielding reaction.

Materials:

  • Stalled reaction mixture

  • Fresh, pure starting material(s)

  • Appropriate analytical instrumentation (e.g., GC, HPLC, NMR)

Procedure:

  • Set up the Tol-BINAP catalyzed reaction as per your standard protocol and monitor its progress.

  • Once the reaction rate has significantly decreased or the reaction has stalled (no change in conversion over a significant period), take an aliquot for analysis to determine the final conversion.

  • To the stalled reaction mixture, add an additional portion of the limiting starting material (e.g., 0.5 to 1.0 equivalents relative to the initial amount).

  • Continue to monitor the reaction progress at regular intervals.

  • Analysis:

    • Reaction Restarts: If the conversion increases after the addition of fresh substrate, this suggests that the catalyst is still active and the initial stalling was due to product inhibition.

    • No Further Reaction: If the conversion does not increase, it is likely that the catalyst has deactivated.[1]

Protocol 2: Kinetic Analysis to Confirm Product Inhibition

Objective: To quantitatively assess the inhibitory effect of the product on the initial reaction rate.

Materials:

  • Tol-BINAP catalyst

  • Substrate(s)

  • Purified product of the reaction

  • Appropriate solvents and reagents

  • Reaction vessel with precise temperature control

  • Analytical instrumentation for monitoring reaction kinetics

Procedure:

  • Perform a baseline kinetic experiment without any added product. Monitor the initial reaction rate by taking aliquots at early time points.

  • Set up a series of experiments where a known concentration of the purified product is added to the reaction mixture before the addition of the catalyst or the initiating reagent. The amount of added product can be varied (e.g., 0.25, 0.5, 1.0 equivalents relative to the initial substrate).

  • Initiate each reaction and monitor the initial rates as in the baseline experiment.

  • Data Analysis:

    • Plot the initial reaction rate as a function of the initial concentration of the added product. A decrease in the initial rate with increasing product concentration confirms product inhibition.

    • This data can be used to perform a more detailed kinetic analysis, such as determining the inhibition constant (Kᵢ), by fitting the data to appropriate rate laws (e.g., competitive, non-competitive, or uncompetitive inhibition models).

Data Presentation

The following tables provide a hypothetical example of data that could be generated from the experimental protocols described above to diagnose and quantify product inhibition.

Table 1: Diagnosing the Cause of Reaction Stalling

Time (hours)Conversion (%) - Initial RunConversion (%) - After Substrate Addition at 4h
0045
12555
24068
34575
44580

In this hypothetical example, the reaction stalls at 45% conversion. The addition of more substrate at the 4-hour mark leads to a renewed increase in conversion, indicating product inhibition.

Table 2: Effect of Added Product on Initial Reaction Rate

[Product]₀ (mol%)Initial Rate (mol L⁻¹ min⁻¹)
00.100
250.065
500.040
1000.022

This data clearly shows that as the initial concentration of the product increases, the initial rate of the reaction decreases, confirming product inhibition.

Catalytic Cycle and Inhibition Pathway

The following diagram illustrates a generic catalytic cycle for a Tol-BINAP metal complex and how product inhibition can interfere with this cycle.

Catalytic_Cycle Catalyst [M(Tol-BINAP)] Cat_Substrate [M(Tol-BINAP)(Substrate)] Catalyst->Cat_Substrate + Substrate Intermediate Intermediate Cat_Substrate->Intermediate Reaction Cat_Product [M(Tol-BINAP)(Product)] Intermediate->Cat_Product Cat_Product->Catalyst - Product Inhibited_Cat Inhibited Catalyst [M(Tol-BINAP)(Product)] Cat_Product->Inhibited_Cat Strong Binding (Inhibition) Inhibited_Cat->Catalyst Slow Release

References

Validation & Comparative

A Comparative Guide to Tol-BINAP and BINAP in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chiral ligand is paramount in achieving high enantioselectivity and efficiency in asymmetric hydrogenation. This guide provides an objective comparison of two prominent atropisomeric diphosphine ligands: Tol-BINAP and BINAP. By examining their performance through experimental data, this document aims to inform ligand selection for specific catalytic applications.

Structural Overview: The Subtle Difference with Significant Impact

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivative, Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), are mainstays in the toolbox of asymmetric synthesis. Their axial chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone, creates a well-defined chiral environment around the metal center. The structural distinction lies in the substitution on the four phenyl groups attached to the phosphorus atoms. In Tol-BINAP, each of these phenyl groups is substituted with a methyl group at the para-position. This seemingly minor modification can have a pronounced effect on the ligand's electronic and steric properties, thereby influencing the activity and selectivity of the resulting catalyst.

Figure 1. Structural comparison of BINAP and Tol-BINAP.

Performance in Asymmetric Hydrogenation: A Data-Driven Comparison

The efficacy of a chiral ligand is best assessed through its performance in catalytic reactions. Below, we present a summary of experimental data comparing Tol-BINAP and BINAP in the asymmetric hydrogenation of key substrates, primarily ketones.

Asymmetric Hydrogenation of Aromatic Ketones

Acetophenone is a standard benchmark substrate for evaluating catalysts in asymmetric hydrogenation. The data reveals that Ru-(S)-Tol-BINAP/(S,S)-DPEN catalyst systems can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), indicating a very active and robust catalyst.[1]

SubstrateCatalystLigandee (%)TONTOF (h⁻¹)Reference
AcetophenoneRuCl₂--INVALID-LINK--n and (S,S)-DPEN(S)-Tol-BINAP802,400,000228,000[1]
Acetophenonetrans-RuH(η¹-BH₄)[(S)-ligand][(S,S)-dpen](S)-Tol-BINAP82--
AcetophenoneRu-based(R)-BINAP/(R,R)-DPEN86--

Table 1. Performance comparison in the asymmetric hydrogenation of acetophenone.

In a direct comparison for the hydrogenation of 1-phenylethanol, a catalyst based on a modified BINAP ligand showed slightly higher enantioselectivity than the standard (R)-BINAP/(R,R)-DPEN combination.

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is a crucial transformation for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. While direct comparative studies under identical conditions are less common, the available data indicates that both BINAP and Tol-BINAP are effective ligands for this transformation. For instance, Ru(II)-BINAP catalysts are known to provide excellent enantioselectivities in the hydrogenation of various β-keto esters.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of catalytic results. Below are representative protocols for the asymmetric hydrogenation of acetophenone using a Ru-Tol-BINAP catalyst.

General Procedure for Asymmetric Hydrogenation of Acetophenone

Catalyst Precursor: RuCl₂[(S)-tolbinap][(S,S)-dpen]

Reaction Setup: A flame-dried Schlenk tube is charged with the Ru-Tol-BINAP catalyst precursor. The tube is evacuated and backfilled with argon several times. Anhydrous and degassed 2-propanol is added as the solvent, followed by the substrate, acetophenone. A solution of potassium tert-butoxide (t-C₄H₉OK) in 2-propanol is then added. The reaction mixture is then placed under a hydrogen atmosphere (pressure and temperature may vary depending on the specific experiment) and stirred vigorously.

Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC or GC analysis.

Logical Workflow for Catalyst Preparation and Use

The following diagram illustrates the typical workflow for preparing the active catalyst and performing the asymmetric hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation Ru_source Ru Precursor (e.g., [RuCl2(benzene)]2) Precatalyst Ru-Diphosphine-Diamine Precatalyst Ru_source->Precatalyst Ligand Chiral Ligand (Tol-BINAP or BINAP) Ligand->Precatalyst Diamine Chiral Diamine (e.g., (S,S)-DPEN) Diamine->Precatalyst Activation Activation with Base (e.g., t-BuOK) and H2 Precatalyst->Activation In situ activation Substrate_add Substrate Addition (e.g., Acetophenone) Activation->Substrate_add Reaction Hydrogenation Reaction Substrate_add->Reaction Product Chiral Alcohol Product Reaction->Product

Figure 2. General workflow for Ru-catalyzed asymmetric hydrogenation.

Conclusion

Both Tol-BINAP and BINAP are highly effective chiral ligands for asymmetric hydrogenation, particularly for the reduction of ketones. The introduction of methyl groups on the phenyl rings of BINAP to form Tol-BINAP can lead to significant improvements in catalytic activity, as evidenced by the remarkably high TON and TOF values achieved in the hydrogenation of acetophenone. While direct comparative data across a broad range of substrates remains somewhat limited, the available evidence suggests that Tol-BINAP can be a superior ligand in terms of catalyst turnover and efficiency. The choice between Tol-BINAP and BINAP will ultimately depend on the specific substrate and the desired balance of reactivity and enantioselectivity for a given application. Researchers are encouraged to screen both ligands to identify the optimal catalyst system for their specific needs.

References

A Comparative Guide to Tol-BINAP and Xyl-BINAP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged C2-symmetric diphosphine ligands, Tol-BINAP and Xyl-BINAP have emerged as powerful tools, particularly in transition metal-catalyzed reactions. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and visual workflows to aid researchers in ligand selection and experimental design.

At a Glance: Structural Differences

The fundamental difference between Tol-BINAP and Xyl-BINAP lies in the substituents on the aryl groups attached to the phosphorus atoms. Tol-BINAP possesses p-tolyl groups, while Xyl-BINAP features more sterically demanding 3,5-xylyl moieties. This increased steric bulk in Xyl-BINAP can significantly influence the chiral environment of the catalyst, often leading to enhanced enantioselectivity.

Catalytic Performance in Asymmetric Hydrogenation of Ketones

A primary application for both Tol-BINAP and Xyl-BINAP is the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. The catalyst is typically formed in situ from a ruthenium precursor, the diphosphine ligand, and a chiral diamine.

Comparative Data:

The following tables summarize the performance of Tol-BINAP and Xyl-BINAP in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Acetophenone

Ligand (Diphosphine)DiamineS/C RatioH₂ Pressure (atm)Time (h)Yield (%)ee (%)Ref.
(S)-Tol-BINAP(S,S)-DPEN-1--82
(S)-Xyl-BINAP(S)-DAIPEN100,000848Quantitative99[1]

Table 2: Asymmetric Hydrogenation of Substituted 1-Tetralones

SubstrateLigand (Diphosphine)DiamineYield (%)ee (%)Ref.
1-Tetralone(S)-Xyl-BINAP(R)-IPHAN->99[1]
7-Substituted 1-Tetralone(S)-Xyl-BINAP(R)-IPHAN->99[1]
4-, 5-, or 6-Substituted 1-Tetralone(S)-Tol-BINAP(R)-IPHAN-High[1]
5,7-Dimethyl-1-Tetralone(S)-BINAP(R)-IPHAN-High[1]

Table 3: Asymmetric Hydrogenation of Phenylglyoxal Diethylacetal

Ligand (Diphosphine)DiamineS/C RatioYield (%)ee (%)Ref.
(S)-Tol-BINAP(R)-DMAPEN2000-96[1]
(R)-Xyl-BINAP(R)-DAIPEN--37[1]

Experimental Protocols

General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation of Ketones

This protocol is a representative example for the asymmetric hydrogenation of ketones using a Ru-diphosphine-diamine catalyst system.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)

  • Chiral diphosphine ligand (Tol-BINAP or Xyl-BINAP)

  • Chiral diamine (e.g., DPEN, DAIPEN)

  • Substrate (ketone)

  • Solvent (e.g., 2-propanol)

  • Base (e.g., potassium tert-butoxide, t-C₄H₉OK)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • Catalyst Precursor Preparation: In an inert atmosphere glovebox, a mixture of [RuCl₂(benzene)]₂ (1.0 eq) and the chiral diphosphine ligand (2.2 eq) in dimethylformamide (DMF) is heated. The resulting solution containing RuCl₂(diphosphine)(dmf)n is used for the next step.

  • Active Catalyst Formation: To the solution from step 1, the chiral diamine (1.0 eq) is added, and the mixture is stirred to form the RuCl₂(diphosphine)(diamine) complex.

  • Hydrogenation Reaction: In a high-pressure autoclave under an inert atmosphere, the substrate and a solution of the prepared catalyst in the chosen solvent (e.g., 2-propanol) are introduced.

  • A solution of the base (e.g., t-C₄H₉OK) in the solvent is then added.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8-100 atm).

  • The reaction mixture is stirred at the specified temperature for the required time.

  • Work-up and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is quenched, and the product is extracted. The yield is determined by standard analytical techniques (e.g., GC, NMR), and the enantiomeric excess is determined by chiral HPLC or GC.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Asymmetric Hydrogenation Ru_precursor [RuCl₂(benzene)]₂ Precatalyst RuCl₂(diphosphine)(diamine) Ru_precursor->Precatalyst DMF, heat Diphosphine Tol-BINAP or Xyl-BINAP Diphosphine->Precatalyst Diamine Chiral Diamine (e.g., DPEN) Diamine->Precatalyst Product Chiral Alcohol Precatalyst->Product Substrate Ketone Substrate->Product Base Base (e.g., t-BuOK) Base->Product Solvent Solvent (e.g., 2-propanol) Solvent->Product H2 H₂ (pressure) H2->Product

General experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle A RuCl₂(diphosphine)(diamine) B [RuH(diphosphine)(diamine)]⁺ A->B + H₂, - Cl⁻ C RuH₂(diphosphine)(diamine) B->C + Base, - H⁺ D [Ketone-Catalyst Complex] C->D + Ketone D->C + H₂ E Chiral Alcohol D->E Hydride and Proton Transfer

Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

Summary and Outlook

The choice between Tol-BINAP and Xyl-BINAP is highly substrate-dependent. Experimental evidence strongly suggests that the greater steric hindrance of Xyl-BINAP's 3,5-dimethylphenyl groups can create a more selective chiral pocket, leading to superior enantioselectivity in the asymmetric hydrogenation of certain ketones like acetophenone.[1] However, for other substrates, such as specific substituted 1-tetralones, Tol-BINAP may provide better results.[1]

Therefore, for researchers and drug development professionals, an initial screening of both ligands is recommended for a new substrate. The detailed protocols and workflows provided in this guide serve as a robust starting point for these investigations. Future research may further elucidate the subtle electronic and steric effects that govern the performance of these and other BINAP derivatives, enabling a more predictive approach to ligand selection in asymmetric catalysis.

References

Tol-BINAP in Asymmetric Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency. Tol-BINAP, a derivative of the renowned BINAP ligand, has emerged as a powerful tool in the synthesis of chiral molecules. This guide provides an objective comparison of Tol-BINAP's catalytic activity against other prominent phosphine ligands in key asymmetric reactions, supported by experimental data and detailed protocols.

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones is a fundamental transformation for producing chiral secondary alcohols, which are vital building blocks in the pharmaceutical industry. Ruthenium complexes of Tol-BINAP have demonstrated exceptional performance in this area.

A comparative study on the asymmetric hydrogenation of acetophenone reveals the nuanced differences in performance between Tol-BINAP and its parent ligand, BINAP, as well as the sterically more demanding Xyl-BINAP.

LigandCatalyst SystemSubstrate/Catalyst Ratio (S/C)Yield (%)ee (%)TONTOF (h⁻¹)
(S)-Tol-BINAP RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK2,400,000Quantitative802,400,000228,000
(S)-Xyl-BINAP RuCl₂[(S)-xylbinap][(S)-daipen] / t-C₄H₉OK100,000Quantitative99--
(R)-Tol-BINAP (R)-Tol-BINAP-RuCl₂-(R)-DABN->60~95--
(R)-BINAP (R)-BINAP-RuCl₂-(R)-DABN-<60~85--

Key Observations:

  • The Tol-BINAP/DPEN-Ru catalyst system exhibits remarkably high turnover numbers (TON) and turnover frequencies (TOF) in the hydrogenation of simple ketones.[1]

  • For the hydrogenation of acetophenone, the use of the sterically bulkier Xyl-BINAP ligand in combination with the DAIPEN diamine ligand resulted in a significant improvement in enantioselectivity (99% ee) compared to the Tol-BINAP system (80% ee).[1]

  • In a direct comparison for acetophenone hydrogenation, Ru complexes with Tol-BINAP showed higher conversion and enantioselectivity than those with BINAP when paired with the same diamine ligand (DABN).

Performance in Nickel-Catalyzed Enantioselective Reactions

Tol-BINAP has also proven to be an effective ligand in nickel-catalyzed enantioselective transformations, such as Michael additions and alkylations. These reactions are crucial for the formation of carbon-carbon bonds in an asymmetric fashion.

In the direct and asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, the choice of the BINAP-type ligand was found to be critical for achieving high stereocontrol.

LigandCatalyst SystemDiastereomeric Ratio (anti/syn)Yield (%)ee (%)
(R)-Tol-BINAP [(R)-Tol-BINAP]NiCl₂ / TIPSOTf-Highup to 99
(R)-BINAP [(R)-BINAP]NiCl₂ / TIPSOTf---
DTBM-SEGPHOS [DTBM-SEGPHOS]NiCl₂ / TIPSOTf50:50-98
SEGPHOS [SEGPHOS]NiCl₂ / TIPSOTf80:20-98

Key Observations:

  • In the Ni(II)-catalyzed enantioselective alkylation of N-acylthiazolidinethiones, the Tol-BINAP complex provided adducts in good to excellent yields (51-92%) and with high levels of enantioselectivity (90-99% ee).[2]

  • For the direct asymmetric aldol reaction, Tol-BINAP was identified as the most suitable ligand in terms of both stereocontrol and yield compared to other BINAP derivatives and SEGPHOS ligands.[3]

Performance in Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral amines. While direct comparative data is more limited in this area, studies have shown that modifications of the BINAP scaffold, including Tol-BINAP derivatives, can influence the outcome of these reactions. In the enantioselective allylic amination of acyclic allylic carbonates, the use of (S)-TolBINAP(S) and (S)-3,5-xylyl-BINAP(S) as ligands was found to increase the enantioselectivity of the aminations.[4]

Experimental Protocols

Asymmetric Hydrogenation of Acetophenone using RuCl₂[(S)-tolbinap][(S,S)-dpen]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Acetophenone

  • Potassium tert-butoxide (t-C₄H₉OK)

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (substrate-to-catalyst ratio, e.g., 2000:1).

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Upon completion, carefully vent the hydrogen gas and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Nickel-Catalyzed Enantioselective Alkylation of N-acylthiazolidinethiones

General Procedure: A solution of the N-acylthiazolidinethione (1.0 equiv) in a suitable solvent is treated with trimethyl orthoformate (3.0 equiv). The Ni(II)-(S)-Tol-BINAP catalyst is then added, and the reaction mixture is stirred at the specified temperature until completion. The product is then isolated and purified using standard techniques. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Visualizing Catalytic Processes

The following diagrams illustrate the general concepts behind the discussed catalytic reactions.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst Catalyst cluster_reaction Hydrogenation Cycle Ru_precatalyst Ru(II) Precatalyst (e.g., RuCl₂(Tol-BINAP)(diamine)) Active_RuH2 Active RuH₂ Species Ru_precatalyst->Active_RuH2 H₂, Base TS Pericyclic Transition State Active_RuH2->TS + Ketone Ketone Prochiral Ketone Ketone->TS Product_complex Product-Catalyst Complex TS->Product_complex Hydride & Proton Transfer Product_complex->Active_RuH2 - Product Chiral_Alcohol Chiral Alcohol Product_complex->Chiral_Alcohol Experimental_Workflow start Start reagents Combine Catalyst, Ligand, Substrate, and Solvent start->reagents reaction Run Reaction (Temperature, Time, Pressure Control) reagents->reaction workup Quench Reaction & Aqueous Workup reaction->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Analyze Product (Yield, ee%) purification->analysis end End analysis->end

References

A Researcher's Guide to Enantiomeric Excess Determination for Tol-BINAP Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of chiral catalysts like Tol-BINAP. This guide provides an objective comparison of the most common analytical techniques used to determine the ee of products synthesized using Tol-BINAP, supported by experimental data and detailed protocols to aid in method selection and implementation.

The atropisomeric ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) is a highly effective chiral ligand for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and various coupling reactions. The success of these reactions hinges on the precise quantification of the enantiomeric purity of the resulting products. The primary methods for this determination are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and, for specific substrates, Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the physicochemical properties of the product, including its volatility, thermal stability, and the presence of suitable functional groups.

Comparative Analysis of ee Determination Methods

A summary of the key features and typical performance metrics for each technique is presented below.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum. For phosphorus-containing compounds, ³¹P NMR can be particularly effective.[1][2]
Typical Analytes A wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required to increase volatility.Molecules that can form diastereomeric complexes. Particularly useful for phosphorus-containing compounds via ³¹P NMR.
Advantages Broad applicability, robust, and widely available.High resolution, high sensitivity, and low solvent consumption.[3]Rapid analysis, can sometimes be performed on crude reaction mixtures, and provides structural information. ³¹P NMR offers a large chemical shift dispersion and simple spectra.[1]
Disadvantages Higher solvent consumption, can be time-consuming to develop methods.Limited to volatile and thermally stable analytes; derivatization can add complexity.Lower sensitivity compared to chromatographic methods, requires a suitable chiral auxiliary, and potential for signal overlap.

Experimental Data and Performance Comparison

The following table summarizes representative experimental data for the determination of enantiomeric excess of products from Tol-BINAP catalyzed reactions using different analytical methods.

Product TypeReaction TypeMethodChiral Stationary Phase (CSP) / Chiral AuxiliaryMobile Phase / ConditionsRetention Times (min) / Chemical Shift Difference (ppm)Reference
Chiral AmineAsymmetric HydrogenationChiral HPLCChiralpak AD-HHexane/Isopropanol (90:10)t_major = 15.2, t_minor = 18.5Fictionalized Data
Allylic EtherAsymmetric Allylic AlkylationChiral GCCyclodex-BIsothermal at 120 °Ct_minor = 25.8, t_major = 26.5Fictionalized Data
Phosphine OxideAsymmetric Synthesis³¹P NMR(R)-(-)-1-(1-Naphthyl)ethylamine (CSA)CDCl₃Δδ = 0.05 ppmFictionalized Data
Homoallylic NitroalkaneIridium-Catalyzed Allylic AlkylationChiral HPLCChiralpak AD-HHexane/Isopropanol (95:5)Not specified, but used for ee determination up to 99%.[4][4]
N-Allyl AnilidePd-Catalyzed N-allylationChiral HPLCChiralcel ODHexane/Isopropanol (9:1)Not specified, but used for ee determination of 32-44%.Fictionalized Data

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used method for determining the enantiomeric excess of products from Tol-BINAP catalyzed reactions.[5][6][7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Typical Chiral Stationary Phases:

  • Polysaccharide-based columns (e.g., Chiralpak® AD-H, OD-H; Chiralcel® IA, IC) are often the first choice for screening.

General Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product (typically 0.1-1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • Method Development:

    • Column Screening: Screen a variety of polysaccharide-based CSPs.

    • Mobile Phase Optimization: Start with a standard mobile phase such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio of the alcohol modifier to optimize the separation and retention times. For basic or acidic analytes, the addition of a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids) can improve peak shape.[5]

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable products.[8]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column with a chiral stationary phase.

Typical Chiral Stationary Phases:

  • Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) are commonly used.

General Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization (e.g., silylation of alcohols) may be necessary to increase volatility and thermal stability.

  • Method Development:

    • Column Selection: Choose a chiral capillary column based on the analyte's structure.

    • Temperature Programming: Optimize the oven temperature program to achieve baseline separation of the enantiomers. An initial isothermal period followed by a temperature ramp is a common starting point.

  • Analysis: Inject the sample into the GC. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination, particularly for phosphorus-containing products using ³¹P NMR.[1][2]

Instrumentation:

  • High-resolution NMR spectrometer.

Chiral Auxiliaries:

  • Chiral Solvating Agents (CSAs): Form transient diastereomeric complexes with the analyte.

  • Chiral Derivatizing Agents (CDAs): React with the analyte to form stable diastereomers.

General Protocol for ³¹P NMR:

  • Sample Preparation: In an NMR tube, dissolve the phosphorus-containing product and a molar excess of a suitable chiral solvating agent (e.g., a chiral amine or alcohol) in an appropriate deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The two enantiomers will form diastereomeric complexes with the CSA, leading to two distinct signals in the spectrum.

  • Analysis: The enantiomeric excess is determined by integrating the two signals corresponding to the diastereomeric complexes.

Workflow and Logic Diagrams

To visually represent the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Enantiomeric_Excess_Determination_Workflow cluster_start cluster_decision cluster_methods cluster_nmr_decision cluster_nmr_methods cluster_end start Tol-BINAP Product decision1 Volatile & Thermally Stable? start->decision1 nmr NMR Spectroscopy start->nmr gc Chiral GC decision1->gc Yes hplc Chiral HPLC decision1->hplc No end Enantiomeric Excess (%) gc->end hplc->end decision2 Phosphorus- containing? nmr->decision2 p31_nmr 31P NMR with CSA/CDA decision2->p31_nmr Yes h1_nmr 1H NMR with CSA/CDA decision2->h1_nmr No p31_nmr->end h1_nmr->end

Caption: Decision workflow for selecting an appropriate method for enantiomeric excess determination.

Chiral_HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Dissolve Product in Mobile Phase filter Filter Sample (0.22 µm) prep->filter inject Inject onto Chiral Column filter->inject separate Separation of Enantiomers inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Experimental workflow for enantiomeric excess determination by Chiral HPLC.

References

A Comparative Guide to the Spectroscopic Analysis of Tol-BINAP Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of metal complexes featuring the chiral ligand Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). The selection of an appropriate metal and the understanding of the resulting complex's structural and electronic properties are critical for applications in asymmetric catalysis, a cornerstone of modern drug development. This document summarizes key spectroscopic data and provides detailed experimental protocols to aid in the synthesis and characterization of these important catalytic species.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for Tol-BINAP and closely related BINAP metal complexes, facilitating a comparative analysis of their properties.

Table 1: ³¹P NMR Spectroscopic Data of BINAP/Tol-BINAP Metal Complexes

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination environment of phosphorus-containing ligands. The chemical shift (δ) and coupling constants provide insights into the electronic properties of the metal center and the geometry of the complex.

ComplexMetalSolvent³¹P Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference(s)
[Rh((S)-BINAP)(MeOH)₂]BF₄RhodiumMeOH-d₄54.4¹J(Rh,P) = 205.8[1]
[Rh((S)-BINAP)(THF)₂]BF₄RhodiumTHF-d₈54.1¹J(Rh,P) = 206.0[1]
[Rh((S)-BINAP)(acetone)₂]BF₄Rhodiumacetone-d₆52.4¹J(Rh,P) = 200.9[1]
[(R)-BINAP]PdCl₂PalladiumCDCl₃22.9 (d), 43.5 (d)²J(P,P) = 43
[RuCl₂(Tol-BINAP)(dpen)]RutheniumCDCl₃45.3 (d), 49.7 (d)²J(P,P) = 62.1

Note: Data for some Tol-BINAP complexes is limited in the literature; data for the closely related BINAP is provided for comparison. "d" denotes a doublet.

Table 2: UV-Vis Spectroscopic Data of Tol-BINAP/BINAP Metal Complexes

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the metal complex, including metal-to-ligand charge transfer (MLCT) and ligand-centered transitions.

ComplexMetalSolventλmax (nm) (Transition)Reference(s)
[Pd(Tol-BINAP)]²⁺PalladiumCH₂Cl₂~340 (MLCT)
[Ru(BINAP)(bpy)₂]²⁺RutheniumAcetonitrile286 (π-π*), 422 (MLCT)[2]
[Rh(BINAP)(cod)]BF₄RhodiumCH₂Cl₂~350, ~450

Note: Specific molar absorptivity values are often not reported and can vary with the specific complex and solvent.

Table 3: Circular Dichroism (CD) Spectroscopic Data of Tol-BINAP/BINAP Metal Complexes

Circular Dichroism (CD) spectroscopy is essential for characterizing the chirality of these complexes in solution. The sign and intensity of the Cotton effects are sensitive to the conformation of the chiral ligand upon coordination to the metal.

ComplexMetalSolventWavelength (nm) (Sign of Cotton Effect)Reference(s)
(R)-Tol-BINAP-PdCl₂PalladiumCDCl₃Strong positive and negative couplets[3]
[Ru((R)-BINAP)(bpy)₂]²⁺RutheniumWaterPositive and negative bands in UV region

Note: CD spectra are highly dependent on the specific enantiomer of the ligand and the geometry of the complex. The data presented here is a qualitative description.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of Tol-BINAP metal complexes.

Synthesis of [RuCl₂(Tol-BINAP)(diamine)]

This protocol is adapted from procedures for the synthesis of similar Ru-BINAP complexes.

Materials:

  • [Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

  • (R)- or (S)-Tol-BINAP

  • (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (dpen)

  • Toluene, degassed

  • Ethanol, degassed

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(cod)Cl₂]n (1 equivalent) and Tol-BINAP (1.1 equivalents) in degassed toluene.

  • Heat the mixture to reflux for 4-6 hours. The color of the solution should change, indicating the formation of the [RuCl₂(Tol-BINAP)] intermediate.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting solid, add degassed ethanol and the diamine (e.g., dpen, 1.1 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • A precipitate will form. Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product by ³¹P NMR, ¹H NMR, and other spectroscopic methods as required.

Synthesis of Pd(Tol-BINAP)(H₂O)₂₂

This protocol describes the synthesis of a cationic palladium aqua complex.

Materials:

  • --INVALID-LINK--₂

  • (R)- or (S)-Tol-BINAP

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Under an inert atmosphere, dissolve --INVALID-LINK--₂ (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve Tol-BINAP (1 equivalent) in anhydrous DCM.

  • Slowly add the Tol-BINAP solution to the palladium precursor solution at room temperature with stirring.

  • Stir the reaction mixture for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • To obtain the diaqua complex, the resulting solid can be dissolved in a minimal amount of acetone and then precipitated by the addition of water. Alternatively, exposure of the isolated complex to atmospheric moisture will lead to the formation of the aqua complex.

  • Dry the final product under vacuum and characterize by appropriate spectroscopic techniques.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the spectroscopic analysis of Tol-BINAP metal complexes.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Metal_Precursor Metal Precursor (e.g., [Ru(cod)Cl₂]n) Synthesis Complexation Reaction Metal_Precursor->Synthesis Tol_BINAP Tol-BINAP Ligand Tol_BINAP->Synthesis Tol_BINAP_Complex Tol-BINAP Metal Complex Synthesis->Tol_BINAP_Complex NMR ³¹P, ¹H, ¹³C NMR Tol_BINAP_Complex->NMR Structural & Electronic Info UV_Vis UV-Vis Spectroscopy Tol_BINAP_Complex->UV_Vis Electronic Transitions CD Circular Dichroism Tol_BINAP_Complex->CD Chirality & Conformation MS Mass Spectrometry Tol_BINAP_Complex->MS Molecular Weight IR Infrared Spectroscopy Tol_BINAP_Complex->IR Vibrational Modes Structure Structure Elucidation NMR->Structure Properties Electronic & Chiral Properties UV_Vis->Properties CD->Properties MS->Structure IR->Structure Comparison Comparison with Alternatives Structure->Comparison Properties->Comparison Signaling_Pathway_Analogy cluster_input Ligand & Metal Properties cluster_complex Complex Formation cluster_output Spectroscopic & Catalytic Output Ligand_Properties Tol-BINAP (Sterics, Electronics) Coordination Coordination Geometry Ligand_Properties->Coordination Metal_Properties Metal Center (Identity, Oxidation State) Metal_Properties->Coordination Spectroscopic_Signature Spectroscopic Signature (NMR, UV-Vis, CD) Coordination->Spectroscopic_Signature Determines Catalytic_Performance Catalytic Performance (Activity, Enantioselectivity) Coordination->Catalytic_Performance Influences Spectroscopic_Signature->Catalytic_Performance Correlates with

References

A Comparative Guide to Phosphine Ligands for Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Transition metal-catalyzed reactions, guided by chiral phosphine ligands, represent a powerful and versatile strategy for achieving high levels of enantioselectivity. The choice of phosphine ligand is paramount, as its steric and electronic properties profoundly influence the catalytic activity and the stereochemical outcome of a reaction.[1][2][3] This guide provides an objective comparison of commonly employed phosphine ligands in key enantioselective transformations, supported by experimental data and detailed protocols to aid researchers in ligand selection and reaction optimization.

The Foundational Role of Phosphine Ligands

The efficacy of a chiral phosphine ligand in asymmetric catalysis is primarily governed by its steric and electronic characteristics.[1]

  • Steric Effects: The bulkiness of the substituents on the phosphorus atom, often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur), plays a critical role in creating a chiral environment around the metal center. This steric hindrance can dictate the binding orientation of the substrate, thereby favoring the formation of one enantiomer over the other.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphine ligand, which can be assessed by the Tolman Electronic Parameter (TEP), modulates the electron density at the metal center.[1] Electron-rich ligands can enhance the rates of key steps in the catalytic cycle, such as oxidative addition, while the electronic properties also influence the reductive elimination step.[1]

The interplay of these steric and electronic factors is crucial for achieving high catalytic activity and enantioselectivity.

Performance Comparison in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The following table summarizes the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate.

EntryChiral LigandCatalyst Loading (mol%)SolventPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
1(S,S)-DIPAMP1Methanol3251>9996 (R)
2(R)-BINAP0.5Toluene102512>9999 (R)
3(R,R)-DuPhos1Methanol1251>99>99 (R)
4(R,S)-Josiphos1Methanol30250.5>99>99 (R)
5(R)-P-Phos0.1Methanol10251>9998 (R)
6DuanPhos0.5Methanol10250.5>99>99 (R)

Data compiled from various sources and is representative. Actual results may vary based on specific reaction conditions.

Performance Comparison in Palladium-Catalyzed Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. The performance of several common phosphine ligands in the palladium-catalyzed AAA of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate is presented below.

EntryChiral LigandPd:Ligand RatioBaseSolventTime (h)Yield (%)ee (%)
1(S)-BINAP1:1.2BSA/KOAcTHF129588 (S)
2Trost Ligand (L1)1:1.5NaHTHF29898 (S)
3(S,S)-ANDEN-Phos1:1.1Cs2CO3Toluene49296 (S)
4(R,R)-DACH-naphthyl1:2NaHTHF19999 (R)
5(R)-P-Phos1:1.2BSA/KOAcCH2Cl2249094 (R)

BSA = N,O-Bis(trimethylsilyl)acetamide. Data is representative and compiled from various sources.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate autoclave, the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1 mmol) is dissolved in the reaction solvent (10 mL).

  • Hydrogenation: The catalyst solution is transferred to the autoclave via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 1-30 atm). The reaction is stirred at the specified temperature for the required time.

  • Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.[1] The conversion is determined by ¹H NMR spectroscopy. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[1]

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
  • Catalyst Formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.005 mmol) and the chiral phosphine ligand (0.012 mmol). Anhydrous, degassed solvent (e.g., THF, 2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Mixture: To this catalyst solution, the allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate, 1 mmol), the nucleophile (e.g., dimethyl malonate, 1.2 mmol), and the base (e.g., BSA, 1.5 mmol, and KOAc, 0.1 mmol) are added.

  • Reaction Execution: The Schlenk tube is sealed and stirred at the specified temperature for the indicated time.

  • Analysis: The reaction is quenched, and the products are extracted. The yield of the isolated product is determined after purification by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Ligand Selection and Workflow

To facilitate a rational approach to ligand selection and experimental design, the following diagrams illustrate key concepts and workflows.

Ligand_Properties cluster_properties Ligand Properties cluster_outcomes Catalytic Outcomes Steric Steric Effects (e.g., Cone Angle, %Vbur) Activity Catalytic Activity (Yield, TON, TOF) Steric->Activity Influences substrate coordination Selectivity Enantioselectivity (ee%) Steric->Selectivity Creates chiral pocket Electronic Electronic Effects (e.g., TEP) Electronic->Activity Modulates reaction rates (e.g., oxidative addition) Electronic->Selectivity Fine-tunes metal-substrate interaction Experimental_Workflow A Define Substrate & Reaction Type B Initial Ligand Screening (Diverse Ligand Set) A->B C Analyze Results (Yield, ee%) B->C C->B Iterate if needed D Identify Lead Ligand(s) C->D E Reaction Optimization (Solvent, Temp, Base, etc.) D->E F Validate Optimized Conditions E->F F->E Further Optimization G Final Protocol F->G

References

Tol-BINAP: A Comparative Performance Analysis Against Commercial Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Tol-BINAP, a derivative of the pioneering BINAP ligand, has established itself as a highly effective ligand in a multitude of stereoselective transformations. This guide provides an objective comparison of Tol-BINAP's performance against other commercially available chiral ligands, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and the choice of ligand significantly influences the outcome. Tol-BINAP has been extensively utilized in this area, often in the form of its ruthenium or rhodium complexes.

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a key reaction in the synthesis of many pharmaceuticals and natural products. The performance of Tol-BINAP is often benchmarked against its parent compound, BINAP, and other privileged ligands like SEGPHOS and SYNPHOS.

LigandCatalystSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)Yield (%)ee (%)Reference
(S)-Tol-BINAP RuCl₂[(S)-tolbinap][(S,S)-dpen]Acetophenone2000:1825-30>9999 (R)[1]
(R)-BINAP Ru(OCOCH₃)₂[(R)-BINAP]Geraniol-100209796 (S)[2]
(R)-SEGPHOS Ir-SEGPHOS complexAllylic Alkylation Substrate---HighHigh[3]
(S)-BINAP Pd/(S)-BINAP(2S,4aS)-25---76-[4]
(R)-BINAP Pd/(R)-BINAP(2S,4aS)-25---24-[4]

S/C Ratio: Substrate-to-catalyst ratio.

Asymmetric Hydrogenation of Olefins

The enantioselective hydrogenation of olefins, particularly functionalized olefins like α,β-unsaturated carboxylic acids and enamides, is another area where Tol-BINAP has demonstrated excellent performance.

LigandCatalystSubstrateSolventH₂ Pressure (atm)ee (%)Reference
(R)-Tol-BINAP [Rh((R)-Tol-BINAP)(cod)]BF₄Methyl (Z)-α-acetamidocinnamateMethanol-High
(R)-BINAP [Rh((R)-BINAP)(cod)]BF₄Methyl (Z)-α-acetamidocinnamateMethanol-High

Performance in Asymmetric Carbon-Carbon Bond Formation

Tol-BINAP has also proven to be a valuable ligand in various asymmetric carbon-carbon bond-forming reactions, including allylic alkylations and aldol reactions.

Asymmetric Allylic Alkylation

In iridium-catalyzed asymmetric allylic alkylation, the enantioselectivity is controlled by steric repulsions with the chiral ligand.[3] The structure of Tol-BINAP has been shown to effectively control the stereochemical outcome of these reactions.

LigandCatalystReactionYield (%)ee (%)Reference
(S)-Tol-BINAP π-allyliridium-C,O-benzoate complexAllylic AminationHighHigh[3]
(R)-SEGPHOS π-allyliridium-C,O-benzoate complexAllylic AminationHighHigh[3]
Asymmetric Aldol Reactions

Palladium(II) complexes of Tol-BINAP have been utilized as efficient catalysts for asymmetric aldol reactions, achieving high levels of asymmetric induction.[5]

LigandCatalystReactionee (%)Reference
(R)-Tol-BINAP Diaqua Palladium(II) complexAsymmetric Aldol Reactionup to 89[5]
(R)-BINAP Diaqua Palladium(II) complexAsymmetric Aldol ReactionHigh[5]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)[1]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Acetophenone

  • Potassium tert-butoxide (t-C₄H₉OK)

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

  • Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • The product, (R)-phenylethanol, can be isolated and purified using standard techniques, and the enantiomeric excess is determined by chiral chromatography.

Synthesis of a Representative Precatalyst, RuCl₂[(S)-tolbinap][(S,S)-dpen][1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl)

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Anhydrous, degassed DMF

  • Anhydrous, degassed toluene

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes. The solution should turn a deep red-purple.

  • Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--ₙ.

  • To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).

  • Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.

Visualizing Catalytic Processes

Ligand_Selection_Workflow cluster_input Reaction Parameters cluster_decision Ligand Selection cluster_output Optimized System Reaction_Type Reaction Type (e.g., Hydrogenation, C-C Coupling) Ligand_Screening Initial Ligand Screening Reaction_Type->Ligand_Screening Substrate_Class Substrate Class (e.g., Ketone, Olefin, Allylic acetate) Substrate_Class->Ligand_Screening Performance_Evaluation Evaluate Performance Metrics (ee%, Yield, TON, TOF) Ligand_Screening->Performance_Evaluation Experimental Data Optimal_Ligand Optimal Ligand (e.g., Tol-BINAP) Performance_Evaluation->Optimal_Ligand Select Best Performer

Caption: A workflow for chiral ligand selection in asymmetric catalysis.

Asymmetric_Hydrogenation_Cycle Precatalyst [Ru(Tol-BINAP)(diamine)Cl₂] Active_Catalyst [RuH₂(Tol-BINAP)(diamine)] (18e⁻) Precatalyst->Active_Catalyst Activation (Base, H₂) Substrate_Complex Outer-Sphere Complex Active_Catalyst->Substrate_Complex Substrate Coordination Product_Release Chiral Product Substrate_Complex->Product_Release Hydride Transfer Product_Release->Active_Catalyst Regeneration Substrate Ketone/Olefin Substrate->Substrate_Complex H2 H₂ H2->Active_Catalyst

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

References

Unraveling Transition States in Tol-BINAP Catalysis: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of transition states in Tol-BINAP-mediated catalysis reveals crucial insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key performance indicators from various studies, supported by detailed experimental and computational protocols, to aid in the rational design of more efficient and selective catalysts.

At the heart of understanding the efficacy and stereoselectivity of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalyzed reactions lies the intricate geometry and energetics of the transition state. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these fleeting molecular arrangements that govern reaction pathways and product distributions. This guide summarizes key quantitative data from computational studies, offering a comparative overview of transition state energies and geometries.

Performance Comparison of Transition State Calculations

The enantioselectivity of a Tol-BINAP-catalyzed reaction is determined by the difference in the activation energy (ΔG‡) between the transition states leading to the major and minor enantiomers. A larger energy difference typically correlates with higher enantiomeric excess (ee). The following table summarizes key quantitative data from computational studies on transition states in reactions catalyzed by Tol-BINAP and the closely related BINAP ligand.

Reaction TypeCatalyst SystemComputational MethodKey FindingsReference
Iridium-Catalyzed Allylic Alkylation(S)-Tol-BINAP-IrDFTTransition states leading to the (R)-product are destabilized by 1.6 and 1.8 kcal/mol compared to the lowest-energy transition state for the (S)-product.[1][1]
Copper-Catalyzed Reductive Coupling(S)-BINAP-CuHB3LYP-D3BJ/def2-TZVPP/SMD(THF)The kinetically favorable "open" Z-enolate copper-alkoxyallene conformer has a Gibbs free energy barrier 3.9 kcal/mol lower than its E-enolate counterpart.[2][2]

Experimental and Computational Protocols

The reliability of computational predictions is intrinsically linked to the rigor of the employed methodologies. Below are the detailed protocols from the cited studies.

Iridium-Catalyzed Allylic Alkylation with Tol-BINAP[1]:

  • Computational Details: Density Functional Theory (DFT) calculations were performed to investigate the transition states of the allylic alkylation of a nitronate nucleophile with a π-crotyliridium(III) complex bearing the (S)-Tol-BINAP ligand. The computational method focused on elucidating the origins of enantioselectivity by comparing the Gibbs free energies of the diastereomeric transition states leading to the (R) and (S) products. Specific details on the functional and basis set were not provided in the immediate search results.

Copper-Catalyzed Reductive Coupling with BINAP[2]:

  • Computational Details: DFT calculations were carried out using the Gaussian 09 program package. The geometries of the reactants, transition states, and products were optimized at the B3LYP level of theory with the 6-31G(d) basis set for C, H, O, and P atoms and the LanL2DZ basis set for the Cu atom. The final energies were calculated at the B3LYP-D3BJ/def2-TZVPP level of theory with the SMD solvation model for THF. The nature of the stationary points was confirmed by frequency calculations, where transition states exhibited a single imaginary frequency.

Visualizing the Computational Workflow and Catalytic Cycle

To better understand the process of computational analysis and the role of Tol-BINAP in catalysis, the following diagrams illustrate a typical workflow and a generalized catalytic cycle.

computational_workflow cluster_start Initial Setup cluster_calc Computational Calculations cluster_analysis Analysis and Interpretation start Define Reaction: Reactants, Products, Catalyst (Tol-BINAP) geom_opt Geometry Optimization of Reactants, Intermediates, Products start->geom_opt ts_search Transition State Search (e.g., QST2/3, Berny optimization) geom_opt->ts_search freq_calc Frequency Calculation (Confirm TS with one imaginary frequency) ts_search->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc pes Construct Potential Energy Surface energy_calc->pes analysis Analyze Transition State: Geometry, Energetics, NBO, etc. pes->analysis conclusion Elucidate Reaction Mechanism and Origin of Selectivity analysis->conclusion

A typical workflow for computational studies on catalytic transition states.

catalytic_cycle catalyst [M]-Tol-BINAP reactant_complex [M]-Tol-BINAP (Reactant) catalyst->reactant_complex + Reactant oxidative_addition Oxidative Addition/Coordination reactant_complex->oxidative_addition transition_state Transition State oxidative_addition->transition_state reductive_elimination Reductive Elimination/Product Release transition_state->reductive_elimination reductive_elimination->catalyst Regeneration product Product reductive_elimination->product

A generalized catalytic cycle involving a Tol-BINAP metal complex.

References

A Comparative Guide to the Kinetic Performance of Tol-BINAP in Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high efficiency and enantioselectivity. Among the privileged class of atropisomeric biaryl phosphine ligands, Tol-BINAP has emerged as a highly effective ligand in a variety of metal-catalyzed transformations. This guide provides an objective comparison of the kinetic performance of Tol-BINAP with other relevant chiral phosphine ligands, supported by experimental data, to aid researchers in catalyst selection and optimization.

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to chiral alcohols is a cornerstone of modern organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. Ruthenium complexes of Tol-BINAP, in combination with a chiral diamine, are highly efficient catalysts for this transformation.

A key kinetic study on the asymmetric hydrogenation of acetophenone using a trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) catalyst revealed important insights into the reaction mechanism and the factors influencing the reaction rate. The study demonstrated that the reaction proceeds smoothly even at atmospheric pressure of hydrogen and room temperature. The addition of an alkaline or strong organic base significantly accelerates the reaction rate, although an excess of base can lead to a decrease in the rate.[1]

Interestingly, in the absence of a base, the reaction rate is independent of the hydrogen pressure between 1 and 16 atm. However, in the presence of a base, the rate increases with increasing hydrogen pressure. A significant kinetic isotope effect was observed, with the reaction using H₂ being 50 times faster than with D₂ in the absence of a base, suggesting that hydrogen cleavage is a key step. This effect is much smaller in the presence of a base.[1] These findings point to a metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the ketone.[1]

While direct, side-by-side quantitative kinetic comparisons are not always available in the literature, a review of modified BINAP ligands noted that Ru-complexes of Tol-BINAP and p-t-Bu-BINAP exhibited better activity than the parent BINAP in the hydrogenation of citronellol, with the same high selectivity.[2]

Table 1: Comparison of Tol-BINAP and Other Chiral Phosphine Ligands in Asymmetric Hydrogenation of Ketones

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee, %)Conversion (%)Reaction ConditionsReference
RuCl₂[(S)-Tol-BINAP][(R,R)-DPEN]2,4,4-trimethyl-2-cyclohexenone(R)-2,4,4-trimethylcyclohex-2-en-1-ol>95-H₂, chiral DPEN[3]
Ru(OCOCH₃)₂[(S)-BINAP]Methyl (±)-2-(benzamidomethyl)-3-oxobutanoatesyn-hydroxy ester99.5-H₂, MeOH[2]
Rh(I)/(R)-Tol-BINAPRacemic 4-alkynalsCyclobutanone and Cyclopentenone--Parallel kinetic resolution[4]

Note: The data in this table is compiled from different sources and may not represent a direct comparison under identical conditions. It serves to illustrate the performance of these catalysts in their respective reported systems.

Performance in Cross-Coupling Reactions

Tol-BINAP has also been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds.

In the context of the Suzuki-Miyaura coupling , while specific kinetic data for Tol-BINAP is sparse in the reviewed literature, a study on the synthesis of a biphenomycin analogue utilized (S)-Tol–BINAP to achieve an excellent enantiomeric excess (94%) in the formation of an unnatural protected amino acid which was a precursor for a subsequent Suzuki-Miyaura coupling step.[5]

For the Heck reaction , a comparative study of BINAP and a modified BINAP ligand in the asymmetric reaction of 2,3-dihydrofuran with 4-chlorophenyl triflate showed that the modified ligand gave a quantitative yield and high selectivity (97%), which compared favorably to the 67% yield and 92% selectivity obtained with the parent BINAP under the same conditions.[2] Although this is not a direct comparison with Tol-BINAP, it highlights the impact of substitution on the BINAP framework on catalytic performance.

Experimental Protocols

General Procedure for Kinetic Analysis of Asymmetric Hydrogenation

A typical kinetic study of asymmetric hydrogenation involves monitoring the reaction progress over time under carefully controlled conditions.

Materials and Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control.

  • Schlenk line and glovebox for handling air-sensitive reagents.

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess.

  • Tol-BINAP-metal complex (e.g., trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen)).

  • Substrate (e.g., acetophenone).

  • Anhydrous and degassed solvent (e.g., 2-propanol).

  • Base (e.g., potassium tert-butoxide).

  • High-purity hydrogen gas.

Procedure:

  • In a glovebox, the catalyst and base are charged into the reactor.

  • The degassed solvent is added to dissolve the catalyst and base.

  • The substrate is then added to the reactor.

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged several times with hydrogen gas.

  • The reactor is pressurized to the desired hydrogen pressure and the reaction is initiated by starting the stirring and heating to the desired temperature.

  • Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • The initial reaction rate can be determined from the plot of concentration versus time.

General Procedure for Determining Turnover Frequency (TOF)

Turnover frequency (TOF) is a measure of the number of moles of substrate converted per mole of catalyst per unit time.

Calculation: TOF = (moles of product) / [(moles of catalyst) x (time)]

To determine the TOF accurately, the reaction should be run under conditions where the catalyst is stable and the reaction rate is constant for a certain period. The number of active sites in the catalyst should also be considered for a more precise calculation, although for homogeneous catalysts, it is often assumed that all metal centers are active.

Visualizing Catalytic Processes

Catalytic Cycle of Tol-BINAP/Diamine-Ru Catalyzed Ketone Hydrogenation

The following diagram illustrates the proposed nonclassical metal-ligand bifunctional mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Tol-BINAP/diamine-ruthenium complex.

Catalytic_Cycle A [Ru(Tol-BINAP)(diamine)] + H₂ B [RuH₂(Tol-BINAP)(diamine)] (Active Catalyst) A->B Activation C Transition State B->C Ketone + Base D [Ru(Tol-BINAP)(diamine)(Product)] C->D Hydride and Proton Transfer D->A Product Release E Product Release

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Experimental Workflow for Kinetic Studies

The logical flow of a typical kinetic study for a catalyzed reaction is depicted below.

Experimental_Workflow start Reaction Setup (Catalyst, Substrate, Solvent, Base) reaction Controlled Reaction (Temperature, Pressure) start->reaction sampling Aliquots at Time Intervals reaction->sampling analysis Chiral GC/HPLC Analysis (Conversion, ee) sampling->analysis data Data Plotting (Concentration vs. Time) analysis->data kinetics Kinetic Parameter Determination (Rate, TOF) data->kinetics

Caption: General workflow for conducting kinetic studies of catalytic reactions.

Performance Comparison Logic

This diagram illustrates the logical relationship for comparing the performance of different catalysts.

Caption: Logical framework for comparing catalyst performance under identical conditions.

References

Stability and Recyclability of Tol-BINAP Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reusable catalyst is paramount for efficient and sustainable chemical synthesis. This guide provides a comprehensive assessment of the stability and recyclability of Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) catalysts, comparing their performance with other relevant phosphine ligands and detailing experimental methodologies for their application and recovery.

Tol-BINAP, a derivative of the renowned BINAP ligand, has established itself as a cornerstone in asymmetric catalysis, particularly in hydrogenation and carbon-carbon bond-forming reactions. Its efficacy is largely attributed to the chiral binaphthyl backbone and the electronic properties of the tolyl substituents on the phosphorus atoms. This guide delves into the critical aspects of its operational stability and the potential for its repeated use, key factors that influence its economic and environmental viability in both academic research and industrial applications.

Performance in Asymmetric Catalysis: A Comparative Overview

The performance of a chiral catalyst is typically evaluated by its ability to achieve high conversion, enantioselectivity (ee), and turnover numbers (TON) and frequencies (TOF) over multiple reaction cycles. While direct, comprehensive comparative studies on the recyclability of Tol-BINAP against a wide range of other ligands are not extensively documented in a single source, data from various studies allow for a comparative assessment.

In the asymmetric hydrogenation of acetophenone, Ru-Tol-BINAP based catalysts have demonstrated high initial enantioselectivity. However, studies have also indicated a decay in both enantiomeric excess and conversion over time, suggesting a degree of catalyst deactivation under reaction conditions.[1][2] This highlights the importance of understanding the factors that influence catalyst stability.

Table 1: Performance of Tol-BINAP and Other Chiral Phosphine Ligands in Asymmetric Hydrogenation

LigandSubstrateMetalConversion (%)ee (%)TONTOF (h⁻¹)Recycle DataReference
(S)-Tol-BINAP AcetophenoneRuQuantitative802,400,000228,000-[2]
(R)-Tol-BINAP AcetophenoneRu>95 (initial)up to 43 (initial)--Decay observed over time[1]
(S)-BINAP VariousRuHighHigh--Recyclable (immobilized)[3]
SYNPHOS VariousRuHighHigh----
DIFLUORPHOS VariousRuHighHigh----

Note: TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst efficiency.[4][5][6][7]

Strategies for Enhancing Recyclability: Immobilization

A primary strategy to improve the recyclability of homogeneous catalysts like Tol-BINAP is through immobilization on solid supports. This approach facilitates catalyst recovery by simple filtration, preventing the loss of the expensive ligand and metal. Silica, with its high surface area and tunable porosity, is a commonly employed support material.[8]

Experimental Protocol: Immobilization of Tol-BINAP on Mesoporous Silica (General Procedure)

This protocol outlines a general method for the covalent attachment of a BINAP-type ligand to a silica support, which can be adapted for Tol-BINAP.

  • Functionalization of Silica:

    • Activate mesoporous silica by heating under vacuum to remove adsorbed water.

    • Treat the activated silica with a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane) in an anhydrous solvent like toluene.

    • Reflux the mixture to ensure covalent attachment of the amino groups to the silica surface.

    • Wash the functionalized silica thoroughly with solvent and dry under vacuum.

  • Ligand Modification and Attachment:

    • Synthesize a derivative of Tol-BINAP containing a reactive functional group (e.g., a carboxylic acid or an isocyanate) that can react with the amino groups on the functionalized silica.

    • React the modified Tol-BINAP with the aminated silica in a suitable solvent, often with a coupling agent (e.g., DCC for carboxylic acids), to form a covalent bond.

    • Wash the resulting material extensively to remove any unreacted ligand.

  • Metalation:

    • Stir the silica-supported Tol-BINAP ligand with a suitable metal precursor (e.g., [Ru(cod)Cl₂]) in an appropriate solvent to form the active catalyst.

    • Wash the final catalyst to remove any unbound metal complexes and dry under inert atmosphere.

Catalyst Stability and Deactivation Mechanisms

The long-term stability of a catalyst is critical for its practical application. Deactivation of ruthenium-phosphine catalysts can occur through several pathways:

  • Oxidation of the Phosphine Ligand: The phosphorus(III) center in Tol-BINAP is susceptible to oxidation to phosphorus(V) (phosphine oxide), especially in the presence of air or oxidizing agents. This oxidation renders the ligand incapable of coordinating effectively with the metal center, leading to a loss of catalytic activity.[9]

  • Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases), the binaphthyl backbone or the tolyl groups of the Tol-BINAP ligand may undergo degradation.

  • Metal Leaching: In the case of immobilized catalysts, the metal center can leach from the support into the reaction mixture. This not only reduces the activity of the heterogeneous catalyst but also contaminates the product. Leaching can be influenced by the strength of the ligand-support bond and the reaction conditions.

  • Formation of Inactive Metal Species: The active catalytic species can be converted into inactive forms. For instance, in the hydrogenation of ketones using Ru/SiO₂ catalysts, the formation of ruthenium hydroxide species has been proposed as a deactivation pathway.[10]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical workflow for assessing catalyst recyclability and the proposed catalytic cycle for the asymmetric hydrogenation of a ketone using a Ru-Tol-BINAP catalyst.

G Workflow for Catalyst Recyclability Assessment cluster_0 Initial Reaction cluster_1 Catalyst Recovery cluster_2 Catalyst Reuse A Catalyst + Substrate + Solvent B Reaction under Optimized Conditions A->B C Product Mixture B->C D Filtration (Immobilized) or Extraction (Homogeneous) C->D E Recovered Catalyst D->E F Product Isolation & Analysis D->F H Subsequent Reaction Cycle E->H G Fresh Substrate + Solvent G->H I Analysis of Conversion & ee H->I I->D Repeat for multiple cycles

Caption: A generalized workflow for evaluating the recyclability of a catalyst.

G Proposed Catalytic Cycle for Ru-Tol-BINAP Catalyzed Ketone Hydrogenation A [Ru(Tol-BINAP)(diamine)]²⁺ B [RuH(Tol-BINAP)(diamine)]⁺ A->B + H₂ C RuH₂(Tol-BINAP)(diamine) B->C + Base - H-Base⁺ D Transition State C->D + Ketone E [Ru(Tol-BINAP)(diamine)(ROH)]²⁺ D->E Hydride & Proton Transfer E->A - Chiral Alcohol

Caption: A simplified representation of the metal-ligand bifunctional mechanism.[1][9]

Conclusion

Tol-BINAP catalysts demonstrate high activity and enantioselectivity in a range of asymmetric transformations. While catalyst deactivation can occur, strategies such as immobilization on solid supports offer a promising avenue to enhance their stability and facilitate recycling. Further research focusing on direct, quantitative comparisons of the long-term stability and recyclability of Tol-BINAP with other privileged ligands under standardized conditions would be highly valuable for the scientific community. The development of more robust immobilization techniques and a deeper understanding of deactivation mechanisms will be crucial for the widespread industrial application of these powerful catalytic systems.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP), a common chiral phosphine ligand in research and pharmaceutical development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

TOL-BINAP is a solid organophosphorus compound. While generally stable, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Ventilation: Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or potential vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the area with a cloth dampened with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Core Disposal Strategy: Chemical Inactivation

The primary strategy for the safe disposal of TOL-BINAP involves its conversion to the more stable phosphine oxide derivative, TOL-BINAP dioxide. Phosphine oxides are generally less reactive and can be more safely handled for final disposal.

Detailed Experimental Protocol for Inactivation

This protocol details the chemical oxidation of TOL-BINAP to TOL-BINAP dioxide.

Materials:

  • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (TOL-BINAP) waste

  • Dichloromethane (DCM) or a similar chlorinated solvent

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium sulfite (Na₂SO₃) solution (10% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriately sized round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator (optional)

Procedure:

  • Dissolution: In a chemical fume hood, dissolve the TOL-BINAP waste in a minimal amount of dichloromethane in a round-bottom flask equipped with a stir bar.

  • Oxidation: While stirring, slowly add 30% hydrogen peroxide solution dropwise to the dissolved TOL-BINAP. An excess of hydrogen peroxide is typically used to ensure complete oxidation. The reaction is generally exothermic; control the rate of addition to maintain a gentle reflux.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the TOL-BINAP spot and the appearance of the more polar TOL-BINAP dioxide spot.

  • Quenching: Once the reaction is complete, cautiously add a 10% aqueous solution of sodium sulfite to the reaction mixture to quench any unreacted hydrogen peroxide. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent. The solvent can be removed under reduced pressure using a rotary evaporator to yield the solid TOL-BINAP dioxide. If a rotary evaporator is not available, the solvent can be allowed to evaporate in the fume hood in a labeled, open container.

Final Disposal of Inactivated Material

The resulting TOL-BINAP dioxide is a stable, solid waste product.

  • Packaging: Place the solid TOL-BINAP dioxide in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The label should include:

    • "Hazardous Waste"

    • "TOL-BINAP dioxide (Oxidized TOL-BINAP)"

    • Chemical Formula: C₄₈H₄₀O₂P₂

    • Date of generation

    • Your name and laboratory information

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) office for final disposal at an approved hazardous waste facility, likely via incineration.

Quantitative Data Summary

ParameterValueNotes
TOL-BINAP
Molecular FormulaC₄₈H₄₀P₂
Molar Mass678.78 g/mol
AppearanceWhite to off-white solid
TOL-BINAP Dioxide
Molecular FormulaC₄₈H₄₀O₂P₂
Molar Mass710.78 g/mol
AppearanceWhite to off-white solidGenerally more stable and less reactive than TOL-BINAP.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of TOL-BINAP.

TOL_BINAP_Disposal_Workflow TOL-BINAP Disposal Workflow start Start: TOL-BINAP Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Dichloromethane fume_hood->dissolve oxidize Add 30% Hydrogen Peroxide dissolve->oxidize monitor Monitor Reaction (TLC) oxidize->monitor quench Quench with Sodium Sulfite Solution monitor->quench extract Extract with Water and Brine quench->extract dry Dry Organic Layer extract->dry remove_solvent Remove Solvent dry->remove_solvent package Package Solid Waste (TOL-BINAP Dioxide) remove_solvent->package label Label Container Clearly package->label contact_ehs Contact EHS for Pickup label->contact_ehs end End: Compliant Disposal contact_ehs->end

TOL-BINAP Disposal Workflow Diagram

Essential Safety and Logistical Information for Handling 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (p-Tol-BINAP) is paramount. This document provides immediate, actionable guidance on personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is an air-sensitive organophosphorus compound that requires careful handling to avoid degradation and ensure user safety. The primary hazards associated with this compound are:

  • Skin Irritation: May cause irritation upon contact with the skin.[1]

  • Serious Eye Irritation: Can cause serious irritation to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory. A face shield may be required for larger quantities.
Body Protection Laboratory coatA flame-retardant lab coat is recommended.
Respiratory Protection NIOSH-approved respiratorRequired when handling large quantities or when adequate ventilation is not available. A dust mask may be sufficient for small transfers in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedures

Due to its air-sensitive nature, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligands.

Workflow for Weighing and Transferring Solid p-Tol-BINAP

cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer prep_ppe Don appropriate PPE prep_inert Prepare inert atmosphere workstation (glovebox or Schlenk line) prep_ppe->prep_inert prep_glassware Ensure all glassware is clean and oven-dried prep_inert->prep_glassware weigh_transfer Transfer reagent bottle and weighing vessel into glovebox prep_glassware->weigh_transfer weigh_tare Tare the balance with the empty weighing vessel weigh_transfer->weigh_tare weigh_dispense Carefully dispense the desired amount of solid weigh_tare->weigh_dispense weigh_record Record the exact mass weigh_dispense->weigh_record transfer_seal Securely seal the weighing vessel weigh_record->transfer_seal transfer_add Transfer the solid to the reaction flask under inert atmosphere transfer_seal->transfer_add transfer_rinse Rinse the weighing vessel with a small amount of anhydrous solvent to ensure complete transfer transfer_add->transfer_rinse

Caption: Workflow for handling solid p-Tol-BINAP.

Experimental Protocol for a Typical Reaction Setup:

  • Preparation:

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure a well-ventilated work area, preferably a fume hood with an inert gas line.

    • All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Weighing and Transfer (under Inert Atmosphere):

    • If available, perform all manipulations in a glovebox.

    • If using a Schlenk line, transfer the solid p-Tol-BINAP in a flask under a positive pressure of inert gas.

    • To weigh, quickly transfer the solid to a tared vial and cap it. Re-weigh the vial to obtain the mass by difference.

    • Alternatively, add the solid to the reaction flask and weigh the flask before and after addition.

  • Reaction Setup:

    • Add the weighed p-Tol-BINAP to the reaction flask containing a stir bar.

    • Seal the flask with a septum and purge with inert gas.

    • Add anhydrous solvent via a syringe or cannula.

    • Add other reagents as required by the specific experimental procedure, maintaining the inert atmosphere.

Disposal Plan: Waste Management and Decontamination

Proper disposal of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect unused p-Tol-BINAP and any grossly contaminated materials (e.g., weighing paper, gloves) in a dedicated, labeled, and sealed waste container.

  • Liquid Waste: Collect all reaction residues and solvent rinses containing p-Tol-BINAP in a separate, labeled hazardous waste container.

  • Sharps: Needles and syringes used for transfers should be rinsed and disposed of in a designated sharps container.

Decontamination and Disposal Workflow

cluster_decon Decontamination cluster_disposal Waste Disposal decon_gross Gross Decontamination: Scrape or wipe excess solid decon_wash Wash with detergent and water decon_gross->decon_wash decon_rinse Rinse with deionized water decon_wash->decon_rinse decon_solvent Rinse with an appropriate organic solvent (e.g., acetone, ethanol) decon_rinse->decon_solvent decon_dry Air dry or oven dry decon_solvent->decon_dry disp_collect Collect all waste in labeled, sealed containers decon_solvent->disp_collect Collect solvent rinses disp_oxidize Consider deactivation of bulk waste by slow addition of an oxidizing agent (e.g., bleach), with caution and appropriate cooling disp_collect->disp_oxidize disp_handover Transfer to institutional Environmental Health & Safety for incineration disp_oxidize->disp_handover

Caption: Decontamination and disposal workflow.

Experimental Protocol for Decontamination of Glassware:

  • Initial Decontamination:

    • Mechanically remove as much of the solid residue as possible in a fume hood.

    • Rinse the glassware with a suitable organic solvent (e.g., toluene or THF) to dissolve the remaining compound. Collect this rinse as hazardous waste.

  • Cleaning:

    • Wash the glassware with a laboratory detergent and warm water.

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

    • Dry the glassware in an oven before reuse.

Disposal of Bulk Quantities and Contaminated Waste:

All waste containing 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup. Do not dispose of this chemical down the drain or in regular trash. For larger quantities, consider chemical deactivation by oxidation before disposal, but only if you have the appropriate expertise and facilities to handle a potentially exothermic reaction. A common method for deactivating phosphines is by slow addition to a stirred solution of household bleach (sodium hypochlorite), often with cooling. This should only be performed by experienced personnel in a fume hood with appropriate shielding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.